Cap1-6D
Description
Properties
Molecular Formula |
C43H68N10O15 |
|---|---|
Molecular Weight |
965.1 g/mol |
IUPAC Name |
2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H68N10O15/c1-20(2)12-27(49-37(61)26(44)15-24-8-10-25(55)11-9-24)40(64)53-32(19-54)38(62)46-18-34(57)47-23(7)36(60)48-30(17-35(58)59)42(66)50-28(13-21(3)4)39(63)51-29(16-33(45)56)41(65)52-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,54-55H,12-19,44H2,1-7H3,(H2,45,56)(H,46,62)(H,47,57)(H,48,60)(H,49,61)(H,50,66)(H,51,63)(H,52,65)(H,53,64)(H,58,59)(H,67,68) |
InChI Key |
SNKUSVNHTCUELQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cap1-6D: A Technical Guide to its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cap1-6D is an investigational peptide-based cancer vaccine designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells expressing Carcinoembryonic Antigen (CEA). As an altered peptide ligand, this compound is a modified version of a native CEA epitope, engineered to enhance its immunogenicity and overcome the host's immune tolerance to this common tumor-associated antigen. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.
Introduction to this compound
Carcinoembryonic Antigen (CEA) is a well-characterized tumor-associated antigen overexpressed in a variety of adenocarcinomas, including a high percentage of pancreatic cancers.[1] While a promising target for immunotherapy, CEA is a self-antigen, and the host's immune system is generally tolerant to it, making it poorly immunogenic.[1][2][3] To circumvent this tolerance, this compound was developed as an "enhancer agonist" or "superagonist" peptide.[2][4]
This compound is a modification of the native HLA-A2-restricted CEA peptide, CAP1.[2][4] The modification involves a single amino acid substitution, designed to increase the avidity of the T-cell receptor (TCR) interaction without altering the peptide's binding to the HLA-A2 molecule.[4] This enhanced TCR engagement is hypothesized to lead to a more potent activation of CEA-specific CD8+ T-cells, which can then recognize and kill tumor cells expressing the native CAP1 peptide.[2][4]
The this compound vaccine formulation includes the peptide emulsified with Montanide ISA-51, a water-in-oil adjuvant that creates a depot for the slow release of the antigen, and co-administered with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a cytokine that promotes the recruitment and maturation of antigen-presenting cells (APCs), particularly dendritic cells (DCs), at the vaccination site.[1][5]
Peptide Specifications:
| Peptide Name | Sequence (Single Letter Code) | Modification from Native CAP1 |
| CAP1 (Native) | YLSGANLNL | - |
| This compound (Modified) | YLSGADLNL | Asparagine (N) to Aspartic Acid (D) at position 6 |
Mechanism of Action
The mechanism of action of the this compound vaccine is a multi-step process that begins with the administration of the vaccine and culminates in the targeted killing of CEA-expressing tumor cells by cytotoxic T-lymphocytes.
Antigen Presentation and T-Cell Activation
The this compound vaccine is administered subcutaneously, where the Montanide ISA-51 adjuvant forms a depot, slowly releasing the this compound peptide and GM-CSF.[1][5] GM-CSF attracts and activates local APCs, primarily dendritic cells. These APCs take up the this compound peptide and present it on their surface within the groove of HLA-A2 molecules.
The modified nature of this compound enhances its interaction with the T-cell receptors on naïve CD8+ T-cells. While the native CAP1 peptide may only weakly stimulate these T-cells due to central and peripheral tolerance, the stronger binding of this compound is thought to provide a more potent activation signal.[4] This initial activation is further supported by co-stimulatory signals provided by the activated APCs.
Clonal Expansion and Differentiation of CEA-Specific CTLs
Upon successful activation, the CEA-specific CD8+ T-cells undergo clonal expansion, rapidly proliferating to generate a large population of effector CTLs. These CTLs are now programmed to recognize the native CAP1 peptide presented on the surface of tumor cells. The CTLs then circulate throughout the body, trafficking to tumor sites.
Tumor Cell Recognition and Elimination
When a this compound-primed CTL encounters a tumor cell expressing the native CAP1 peptide in the context of HLA-A2, it recognizes this complex via its T-cell receptor. This recognition triggers the CTL to release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis (programmed cell death) in the tumor cell. The CTL can then detach and proceed to kill other tumor cells, leading to a reduction in tumor burden.
Signaling Pathways
The enhanced immunogenicity of this compound is attributed to its ability to act as an altered peptide ligand, leading to a more robust T-cell activation signal. While the precise downstream signaling events specific to this compound have not been fully elucidated, the general principles of altered peptide ligand signaling provide a framework for its mechanism.
The substitution of asparagine with aspartic acid at position 6 of the CAP1 peptide is predicted to alter the conformation of the peptide-HLA complex, leading to a more favorable interaction with the T-cell receptor.[4] This can result in a longer dwell time of the TCR on the pMHC complex, leading to a sustained signaling cascade.
Quantitative Data Summary
The primary source of quantitative data for this compound comes from a Phase I clinical trial in patients with pancreatic adenocarcinoma (NCT00203892).[1][2][3]
Table 1: Patient Demographics and Disease Characteristics (NCT00203892)
| Characteristic | Value |
| Number of Patients Screened | 66 |
| Number of Patients Enrolled | 19 |
| Evaluable for Immunologic Endpoint | 14 |
| Median Age (range) | 60 (27-86) |
| Female | 68% |
| ECOG Performance Status 0 | 58% |
| Disease Stage | |
| Metastatic | 74% |
| Locally Advanced | 5% |
| Resected | 21% |
Table 2: Dose-Dependent T-Cell Response to this compound Vaccine (NCT00203892)
| Dose Arm | This compound Peptide Dose | Mean CTL Response (spots per 10^4 CD8+ cells) | Median CTL Response (spots per 10^4 CD8+ cells) | Percentage of Patients with T-Cell Response |
| Arm A | 10 µg | 37 | 11 | 20% |
| Arm B | 100 µg | 148 | 52 | 60% |
| Arm C | 1000 µg (1 mg) | 248 | 271 | 100% |
T-cell response was measured by IFN-γ ELISPOT assay.[1][2]
Table 3: Clinical Outcomes in NCT00203892
| Outcome | Details |
| Complete Response | 1 patient with locally advanced disease in Arm C had a complete radiological response and a strong CTL response.[3] |
| Stable Disease | 1 patient with metastatic disease in Arm B had stable disease for 11 months and a strong CTL response.[3] |
| Survival | Seven of the 19 enrolled patients remained alive at a minimum of 32 months from trial initiation.[1] |
| Toxicity | No grade 3/4 toxicities were reported. 58% of patients experienced grade 1/2 skin toxicity at the injection site.[3] |
Experimental Protocols
Patient Eligibility Screening
A critical component of the clinical evaluation of this compound is the selection of an appropriate patient population.
-
Objective: To identify patients expressing the HLA-A2 allele, which is required for the presentation of the this compound peptide.
-
Methodology:
-
Whole blood is collected from potential study participants in EDTA-containing tubes.
-
Genomic DNA is extracted from peripheral blood mononuclear cells (PBMCs).
-
HLA typing is performed using a sequence-specific oligonucleotide probe (SSOP) or sequence-specific primer (SSP) PCR-based method.[6]
-
Commercial kits and automated systems are often employed for high-throughput and standardized analysis.[7][8]
-
-
Objective: To confirm that the patient's tumor expresses CEA, the target antigen.
-
Methodology (Immunohistochemistry - IHC):
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned.
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer.
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Sections are incubated with a primary antibody specific for human CEA.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
-
The complex is visualized using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of antigen expression.
-
Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.
-
Staining intensity and distribution are evaluated by a pathologist.[9][10]
-
Vaccine Preparation and Administration
-
Objective: To prepare and administer the this compound vaccine to eligible patients.
-
Methodology:
-
The lyophilized this compound peptide is reconstituted in a sterile, buffered solution.
-
The peptide solution is emulsified with Montanide ISA-51 adjuvant.
-
Recombinant human GM-CSF (sargramostim) is prepared according to the manufacturer's instructions.
-
The this compound/Montanide emulsion and the GM-CSF solution are drawn up into separate syringes for subcutaneous injection at the same site, typically the proximal thigh.[5]
-
The vaccine is administered on a defined schedule, for example, every two weeks.[1]
-
Monitoring of Immune Response by ELISPOT
-
Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting CD8+ T-cells in patient peripheral blood.
-
Methodology (IFN-γ ELISPOT):
-
Peripheral blood is collected from patients at baseline and at specified time points during and after vaccination.
-
PBMCs are isolated by density gradient centrifugation (e.g., using Ficoll-Paque).
-
A 96-well PVDF membrane plate is coated with a capture antibody specific for human IFN-γ and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
A defined number of PBMCs (e.g., 2 x 10^5 cells/well) are added to the wells.
-
Cells are stimulated with the this compound peptide, the native CAP1 peptide (for cross-reactivity assessment), a positive control (e.g., phytohemagglutinin), and a negative control (medium alone).
-
The plate is incubated for a period to allow for T-cell activation and cytokine secretion (e.g., 18-24 hours).
-
Cells are washed away, and a biotinylated detection antibody for IFN-γ is added.
-
A streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.
-
A substrate that forms an insoluble colored precipitate is added, resulting in spots on the membrane where IFN-γ was secreted.
-
The plate is washed, dried, and the spots are counted using an automated ELISPOT reader.
-
The number of spots corresponds to the number of IFN-γ-secreting cells.[1][2]
-
Conclusion and Future Directions
This compound represents a promising strategy in cancer immunotherapy, particularly for CEA-expressing malignancies like pancreatic cancer. By utilizing an altered peptide ligand approach, the this compound vaccine has demonstrated the ability to overcome immune tolerance and induce a dose-dependent, specific CD8+ T-cell response in early-phase clinical trials.[1][2][3] The observed clinical activity, including a complete response in one patient, warrants further investigation.[3]
Future research should focus on several key areas:
-
Combination Therapies: Combining the this compound vaccine with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), could further enhance the anti-tumor immune response by overcoming inhibitory signals in the tumor microenvironment.[1]
-
Stronger Adjuvants: Exploring the use of more potent adjuvants may lead to even greater T-cell responses at lower peptide doses.[1]
-
Larger Clinical Trials: Larger, randomized Phase II and III clinical trials are necessary to definitively establish the clinical efficacy of this compound in terms of progression-free and overall survival.
-
Biomarker Development: Identifying predictive biomarkers beyond HLA-A2 and CEA expression could help to select patients most likely to respond to this compound therapy.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The HLA System: Genetics, Immunology, Clinical Testing, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dls.com [dls.com]
- 8. transfusionguidelines.org [transfusionguidelines.org]
- 9. biogenex.com [biogenex.com]
- 10. Immunohistochemical localization of CA 19-9 and CEA in pancreatic carcinoma and associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cap1-6D: An Altered Peptide Ligand for HLA-A2 in Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cap1-6D, an altered peptide ligand (APL) derived from the native carcinoembryonic antigen (CEA) peptide, CAP1. Designed as a superagonist for T-cell receptor (TCR) engagement, this compound has been investigated as a vaccine candidate to elicit enhanced anti-tumor immune responses against CEA-expressing cancers. This document details the molecular characteristics of this compound, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for its evaluation, and visualizes the pertinent biological pathways. The information presented is intended for researchers, scientists, and drug development professionals in the field of cancer immunotherapy.
Introduction
Carcinoembryonic antigen (CEA) is a well-established tumor-associated antigen overexpressed in a variety of adenocarcinomas, including colorectal and pancreatic cancers, making it an attractive target for immunotherapy.[1] However, as a "self" antigen, CEA is often associated with immune tolerance, leading to weak T-cell responses.[1] Altered peptide ligands (APLs) are synthetic peptides with modifications to the original amino acid sequence designed to enhance immunogenicity.[2]
This compound is an APL of the native HLA-A*0201-restricted CEA epitope, CAP1.[1] It is designed to act as a superagonist, aiming to more potently stimulate and expand CEA-specific cytotoxic T lymphocytes (CTLs).[3] This guide explores the scientific basis for this compound's design and function, presenting both the promising and cautionary findings from its investigation.
Peptide Characteristics
This compound is a nine-amino-acid peptide derived from the native CAP1 peptide, which corresponds to amino acids 605-613 of CEA. The alteration involves the substitution of asparagine (N) at position 6 with aspartic acid (D).[1][3] This modification is intended to enhance the interaction with the T-cell receptor without significantly affecting the peptide's binding to the HLA-A2 molecule.[1][3]
| Peptide | Sequence (Single-Letter Code) | Modification |
| CAP1 (Native) | YLSGANLNL | None |
| This compound (APL) | YLSGADLNL | Asparagine (N) to Aspartic Acid (D) at position 6 |
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating this compound.
Table 1: T-Cell Response to this compound Vaccine in Pancreatic Cancer Patients (Phase I Trial)
This table presents data from a randomized phase I clinical trial where patients with pancreatic adenocarcinoma were vaccinated with different doses of the this compound peptide. The T-cell response was measured by IFN-γ ELISPOT assay.[1][4]
| Vaccine Dose Arm | Peptide Dose | N (evaluable) | Mean Peak T-cell Response (spots per 10⁴ CD8+ cells) | Median Peak T-cell Response (spots per 10⁴ CD8+ cells) | Percentage of Patients with Increased T-cell Response |
| A | 10 µg | 5 | 36.5 | 10.5 | 20% |
| B | 100 µg | 5 | 148.45 | 51.75 | 60% |
| C | 1000 µg | 4 | 247.69 | 270.63 | 100% |
Data adapted from a study on a modified CEA peptide vaccine in patients with pancreatic adenocarcinoma.[1][4]
Table 2: Comparative In Vitro T-Cell Lysis Mediated by Anti-Cap1-6D T-Cells
This table shows the cytotoxic activity of T-cells generated by stimulation with this compound against target cells pulsed with either this compound or the native CAP1 peptide. Cytotoxicity was measured using a standard 4-hour ⁵¹Cr release assay.[3]
| Effector:Target (E:T) Ratio | Target Cells Pulsed with this compound (% Specific Lysis) | Target Cells Pulsed with CAP1 (% Specific Lysis) |
| 30:1 | ~55% | ~20% |
| 10:1 | ~40% | ~10% |
| 3:1 | ~25% | ~5% |
| 1:1 | ~15% | ~2% |
Data are estimations based on graphical representations from the source.[3]
Table 3: Differential Cytokine and Granzyme B Expression
This table highlights the differential gene and protein expression in a CEA-specific T-cell line stimulated with this compound versus the native CAP1 peptide.
| Gene/Protein | Fold Increase (this compound vs. CAP1) | Method |
| Lymphotactin (RNA) | >12-fold | Microarray |
| Granzyme B (RNA) | >4-fold | Microarray |
| Lymphotactin (Protein, 24h) | 3.89-fold | ELISA |
| IFN-γ (Protein, 24h) | ~1.5-fold | ELISA |
Experimental Protocols
HLA-A2 Binding Assay (T2 Cell-Based)
This protocol is used to assess the binding affinity of peptides to the HLA-A2 molecule. It utilizes the T2 cell line, which is deficient in TAP (transporter associated with antigen processing), resulting in low surface expression of HLA-A2 unless stabilized by an external peptide.
Materials:
-
T2 cells
-
Peptides (this compound, CAP1, positive and negative controls)
-
Serum-free RPMI 1640 medium
-
Human β2-microglobulin
-
PE-conjugated anti-human HLA-A2 monoclonal antibody (e.g., clone BB7.2)
-
FACS buffer (PBS with 2% FBS)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Culture T2 cells to a density of approximately 1 x 10⁶ cells/mL.
-
Wash the T2 cells twice with serum-free RPMI 1640 medium.
-
Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add peptides at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a known high-affinity HLA-A2 binding peptide as a positive control and a non-binding peptide as a negative control.
-
Add human β2-microglobulin to a final concentration of 3 µg/mL to each well.
-
Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the PE-conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the PE signal.
-
The binding affinity is proportional to the increase in MFI compared to the negative control.
IFN-γ ELISPOT Assay
This assay quantifies the number of peptide-specific T-cells that secrete IFN-γ upon stimulation.
Materials:
-
96-well ELISPOT plates pre-coated with anti-human IFN-γ capture antibody
-
PBMCs from HLA-A2⁺ donors
-
Peptides (this compound, CAP1)
-
Complete RPMI 1640 medium
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
ELISPOT plate reader
Procedure:
-
Thaw and rest PBMCs overnight in complete RPMI medium.
-
Wash the ELISPOT plate according to the manufacturer's instructions.
-
Block the plate with complete RPMI medium for at least 30 minutes at 37°C.
-
Prepare a suspension of PBMCs at a concentration of 2-3 x 10⁶ cells/mL in complete medium.
-
Remove the blocking medium from the plate.
-
Add 100 µL of the PBMC suspension to each well (2-3 x 10⁵ cells/well).
-
Add 100 µL of the peptide solution at a final concentration of 10 µg/mL. Include a positive control (e.g., PHA) and a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an ELISPOT reader.
Chromium-51 Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.
Materials:
-
Effector cells (peptide-specific CTLs)
-
Target cells (e.g., T2 cells or a CEA⁺, HLA-A2⁺ tumor cell line)
-
Sodium Chromate (⁵¹Cr)
-
Peptides (this compound, CAP1)
-
Complete RPMI 1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate (1 x 10⁴ cells/well).
-
If using T2 cells as targets, pulse them with 10 µg/mL of the respective peptide for 1 hour before adding effector cells.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a volume of 100 µL.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 100 x g for 1 minute to pellet the cells.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to tubes for gamma counting.
-
-
Calculation:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by TCR engagement with a peptide-MHC complex. This compound, as a superagonist, is hypothesized to enhance the initial signaling events at the TCR, leading to a more robust downstream response.
Caption: T-Cell Activation Signaling Pathway via this compound.
Experimental Workflow for Evaluating this compound Immunogenicity
The following diagram outlines a typical experimental workflow to compare the immunogenicity of this compound and the native CAP1 peptide.
Caption: Workflow for this compound Immunogenicity Assessment.
Discussion and Future Directions
This compound was developed with the rationale that a superagonist APL could overcome immune tolerance to the self-antigen CEA. Clinical trial data indicates a dose-dependent increase in T-cell responses in vaccinated patients, suggesting that this compound is indeed immunogenic.[1][4] In vitro studies have shown that T-cells stimulated with this compound exhibit enhanced cytotoxicity and production of certain effector molecules like lymphotactin and granzyme B when compared to stimulation with the native CAP1 peptide.
However, a critical consideration is the avidity of the T-cells generated by this compound for the native CAP1 peptide presented on tumor cells. Some studies suggest that while this compound potently activates T-cells that recognize this compound itself, these T-cells may have low avidity for the native CAP1 epitope and consequently fail to efficiently recognize and lyse CEA-expressing tumor cells.[3] This highlights a potential pitfall of the APL approach: the generation of T-cell populations that are highly reactive to the vaccine but not to the intended tumor target.
Future research should focus on:
-
Detailed Avidity Studies: Thoroughly characterizing the TCR avidity of this compound-induced T-cells for both the APL and the native peptide.
-
Tumor Recognition Assays: Rigorously testing the ability of this compound-generated CTLs to recognize and kill a panel of CEA-expressing tumor cell lines with varying levels of CEA and HLA-A2 expression.
-
Signaling Pathway Analysis: Investigating the precise molecular signaling events that differ between T-cells stimulated with this compound versus CAP1 to better understand the basis for the observed functional differences.
-
Combination Therapies: Exploring the use of this compound in combination with other immunomodulatory agents, such as checkpoint inhibitors, to potentially enhance the efficacy of the anti-tumor response.
Conclusion
This compound is a well-characterized altered peptide ligand that demonstrates enhanced immunogenicity compared to its native counterpart, CAP1. While it can induce robust T-cell responses, its clinical utility may be contingent on the ability of these T-cells to effectively recognize and eliminate tumor cells presenting the native epitope. The data and protocols presented in this guide provide a framework for the continued investigation and potential optimization of this compound and other APL-based cancer immunotherapies.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The experimental protocols are provided as examples and should be adapted and optimized for specific laboratory conditions.
References
- 1. Low TCR avidity and lack of tumor cell recognition in CD8+ T cells primed with the CEA-analogue this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Landmark Tumor Antigen: A Technical Guide to the Foundational Research on Carcinoembryonic Antigen (CEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen (CEA), a glycoprotein (B1211001) intrinsically involved in cell adhesion, represents a cornerstone in the field of oncology.[1] Its discovery in 1965 by Drs. Phil Gold and Samuel O. Freedman at McGill University marked a pivotal moment, establishing the first identifiable tumor antigen and heralding the era of tumor markers.[2][3] Initially identified in human colon cancer tissue extracts, CEA was later found to be a normal component of gastrointestinal tissue during fetal development, with its production ceasing before birth.[1][4] This foundational knowledge positioned CEA as a critical analyte for cancer research and diagnostics, particularly in the context of colorectal cancer. This technical guide provides an in-depth exploration of the core research that established CEA as a significant tumor antigen, detailing the experimental methodologies, quantitative data, and biological pathways that underpin its role in oncology.
Discovery and Initial Characterization
The journey to uncover CEA was rooted in the pursuit of molecules unique to cancer cells.[5] Gold and Freedman employed immunologic techniques, which were novel in cancer research at the time, to compare extracts from cancerous and normal colon tissues.[3] Their experiments led to the identification of a distinct antigen present in colon cancer tissues that was also found in embryonic and fetal digestive system tissues, leading to the name "carcinoembryonic antigen".
CEA is a 180-200 kDa glycoprotein belonging to the CEA-related cell adhesion molecule (CEACAM) family, which is part of the immunoglobulin superfamily.[6][7][8] These molecules are typically anchored to the cell surface via glycosylphosphatidylinositol (GPI) and play roles in cell adhesion, intracellular signaling, and cancer progression.[1][9][10]
Quantitative Data from Foundational Studies
The clinical utility of CEA as a tumor marker is predicated on the quantitative differences in its concentration between healthy individuals and cancer patients. The following tables summarize key quantitative data from early and subsequent foundational studies.
Table 1: Serum CEA Concentrations in Healthy Adults and Smokers
| Population | Serum CEA Concentration (ng/mL) |
| Healthy Adult Non-Smokers | < 2.5[11] |
| Healthy Adult Smokers | < 5.0[11] |
| General Healthy Adults | ~2-4[1] |
Table 2: Elevated Serum CEA Levels in Various Malignant and Non-Malignant Conditions
| Condition | Notes |
| Malignant Conditions | |
| Colorectal Carcinoma | Primary significance; used for monitoring treatment, detecting recurrence, and staging.[11] |
| Pancreatic Adenocarcinoma | Elevated levels are common.[11] |
| Stomach Cancer | Frequently associated with elevated CEA.[11] |
| Lung Cancer | Can be used to help distinguish between adenocarcinoma and mesothelioma.[1] |
| Breast Cancer | Elevated levels may be observed.[11] |
| Medullary Thyroid Carcinoma | Associated with increased CEA.[11] |
| Ovarian Cancer | Can be elevated.[11] |
| Non-Malignant Conditions | |
| Ulcerative Colitis & Crohn's Disease | Can cause elevated CEA.[11] |
| Pancreatitis | Inflammation can lead to increased levels.[12] |
| Liver Disease (e.g., Cirrhosis) | May result in elevated CEA.[11] |
| COPD and Lung Infections | Associated with higher CEA levels.[11] |
| Peptic Ulcer | A potential cause of elevated CEA.[12] |
| Benign Breast Disease | Can lead to increased levels.[12] |
Key Experimental Protocols
The quantification and detection of CEA were made possible through the development and application of sensitive immunoassays. The following sections detail the methodologies for the key experiments cited in foundational CEA research.
Radioimmunoassay (RIA) for CEA Detection
Radioimmunoassay was a critical early technique for the sensitive measurement of CEA in serum.[13] The principle of RIA is based on competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.[14]
Protocol:
-
Reagent Preparation: Prepare standards with known concentrations of unlabeled CEA and a radiolabeled CEA tracer (e.g., ¹²⁵I-CEA).[14]
-
Antibody Coating: Coat tubes with a fixed amount of anti-CEA antibody.
-
Competitive Binding: Add a mixture of the patient's serum (containing unknown amounts of unlabeled CEA) and a fixed amount of radiolabeled CEA to the antibody-coated tubes.[15]
-
Incubation: Allow the mixture to incubate, enabling competition for antibody binding.[15]
-
Separation: Separate the antibody-bound CEA from the free CEA, often by precipitation followed by centrifugation.[14]
-
Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.[15]
-
Quantification: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the CEA concentration in the patient sample by interpolating its radioactivity value on the standard curve.[14]
Figure 1: Workflow for Radioimmunoassay (RIA) of CEA.
Enzyme-Linked Immunosorbent Assay (ELISA) for CEA Detection
ELISA is a widely used, sensitive, and robust method for quantifying CEA. The sandwich ELISA is a common format.
Protocol:
-
Coating: Coat microtiter plate wells with a capture monoclonal antibody specific to a unique epitope on the CEA molecule.[8]
-
Blocking: Block any unbound sites in the wells to prevent non-specific binding.
-
Sample Addition: Add patient serum or plasma to the wells and incubate. CEA in the sample binds to the capture antibody.[6]
-
Washing: Wash the wells to remove unbound components.[6]
-
Detection Antibody: Add an enzyme-conjugated anti-CEA antibody (e.g., linked to horseradish peroxidase - HRP) that recognizes a different epitope on the CEA molecule. Incubate to allow binding to the captured CEA.[8]
-
Washing: Wash the wells again to remove the unbound detection antibody.[6]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the detection antibody catalyzes a reaction that produces a colored product.[6]
-
Stopping the Reaction: Add a stop solution to terminate the reaction.[6]
-
Detection: Measure the absorbance of the colored product using an ELISA plate reader at a specific wavelength (e.g., 450 nm).[6]
-
Quantification: The intensity of the color is proportional to the amount of CEA in the sample. Calculate the concentration using a standard curve generated with known CEA concentrations.[16]
Figure 2: Workflow for Sandwich ELISA of CEA.
Immunohistochemistry (IHC) for CEA Detection in Tissues
IHC is used to visualize the presence and location of CEA within tissue sections, providing valuable contextual information.
Protocol:
-
Tissue Preparation: Formalin-fix and paraffin-embed the tissue sample. Cut thin sections and mount them on slides.[17]
-
Deparaffinization and Rehydration: Remove paraffin (B1166041) from the tissue sections using xylene and rehydrate through a series of graded ethanol (B145695) solutions.[18]
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) to unmask the antigenic sites.[19]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.[17]
-
Primary Antibody Incubation: Apply a primary antibody specific to CEA and incubate.[19]
-
Secondary Antibody Incubation: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.[19]
-
Chromogen Application: Add a chromogen substrate (e.g., DAB) that reacts with the enzyme to produce a colored precipitate at the antigen site.[19]
-
Counterstaining: Stain the tissue with a counterstain (e.g., hematoxylin) to visualize the cell nuclei.[19]
-
Dehydration and Mounting: Dehydrate the tissue sections and mount with a coverslip.
-
Microscopic Examination: Examine the slide under a light microscope to assess the staining intensity and pattern (e.g., cytoplasmic, apical).[20]
Figure 3: Workflow for Immunohistochemistry (IHC) of CEA.
Biological Function and Signaling Pathways
CEA and its family members (CEACAMs) are not merely passive markers but are active participants in various cellular processes. Their functions are particularly relevant to cancer progression and metastasis.[10]
Cell Adhesion
CEA mediates both homophilic (CEA-to-CEA) and heterophilic (CEA to other molecules) cell adhesion. This property is crucial for the aggregation of cancer cells and may play a role in the metastatic process.[9]
Signaling Pathways
CEACAMs, particularly CEACAM1, can modulate intracellular signaling. The cytoplasmic domain of some CEACAMs contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[21] Upon phosphorylation, these ITIMs can recruit SH2 domain-containing phosphatases like SHP-1 and SHP-2, which can dephosphorylate and thereby inactivate signaling proteins.[21] This can impact pathways involved in cell proliferation, differentiation, and survival.
For instance, the interaction of CEA on cancer cells with Kupffer cells in the liver can stimulate the production of cytokines like IL-1β and TNF-α.[22] These cytokines can then induce the expression of adhesion molecules on endothelial cells, facilitating the adhesion of circulating tumor cells and promoting liver metastasis.[22]
Figure 4: CEA-mediated signaling in liver metastasis.
Conclusion
The foundational research on carcinoembryonic antigen laid the groundwork for the entire field of tumor markers. From its discovery through immunological techniques to the development of robust assays for its detection, CEA has become an indispensable tool in the management of cancer patients, particularly those with colorectal carcinoma. While its lack of absolute specificity for malignancy is a limitation, its clinical utility in monitoring disease progression, recurrence, and response to therapy is well-established.[11][23] The ongoing study of the biological functions of the CEA family continues to reveal complex roles in cell signaling, adhesion, and metastasis, opening new avenues for therapeutic intervention. This guide serves as a testament to the pioneering work that established CEA as a landmark tumor antigen and provides a technical resource for the next generation of researchers and drug developers.
References
- 1. Carcinoembryonic antigen - Wikipedia [en.wikipedia.org]
- 2. lifesciencehistory.com [lifesciencehistory.com]
- 3. hospitalnews.com [hospitalnews.com]
- 4. View of The Carcinoembryonic Antigen (CEA): Past, Present, and Future | McGill Journal of Medicine [mjm.mcgill.ca]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Carcinoembryonic Antigen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sceti.co.jp [sceti.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Carcinoembryonic antigen-related cell adhesion molecules (CEACAMs) in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Carcinoembryonic antigen (CEA) | Canadian Cancer Society [cancer.ca]
- 13. Measurement of Carcinoembryonic Antigen in Clinical Serum Samples Using a Centrifugal Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 16. cloud-clone.com [cloud-clone.com]
- 17. biocare.net [biocare.net]
- 18. novodiax.com [novodiax.com]
- 19. genomeme.ca [genomeme.ca]
- 20. [The determination of tissue CEA in colorectal adenocarcinomas: an immunohistochemical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of carcinoembryonic antigen-related cell adhesion molecule 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. REFLECTION ON THE DISCOVERY OF CARCINOEMBRYONIC ANTIGEN, PROSTATE-SPECIFIC ANTIGEN AND CARBOHYDRATE ANTIGENS CA125 and CA19.9 - PMC [pmc.ncbi.nlm.nih.gov]
The Cap1-6D Peptide: A Technical Overview of its Discovery and Initial Characterization for Cancer Immunotherapy
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
The Cap1-6D peptide is a modified, synthetic analogue of a naturally occurring epitope from the human carcinoembryonic antigen (CEA). CEA is a well-known tumor-associated antigen (TAA) overexpressed in a majority of pancreatic and other adenocarcinomas, making it a prime target for cancer immunotherapy.[1][2][3] However, as a "self" antigen, CEA and its derived peptides are often poorly immunogenic due to immune tolerance.[1][2][3] The this compound peptide was engineered to overcome this limitation by enhancing the activation of cytotoxic T lymphocytes (CTLs) against CEA-expressing tumor cells.[1] This technical guide provides a comprehensive overview of the discovery, initial in-vitro studies, and the first-in-human clinical evaluation of the this compound peptide.
Discovery and Rationale for Development
The development of this compound stemmed from a strategic effort to enhance the immunogenicity of self-antigens for cancer therapy. The foundational work by Zaremba and colleagues in 1997 aimed to identify and modify an immunodominant epitope of CEA to create a more potent T-cell activator.
The Native Peptide: CAP1
The precursor to this compound is the CAP1 peptide, which has the amino acid sequence YLSGANLNL.[1] This peptide is an HLA-A2-binding epitope derived from human CEA. The initial strategy focused on modifying amino acid residues within the CAP1 sequence that were predicted to interact with the T-cell receptor (TCR), without significantly altering the peptide's binding to the Major Histocompatibility Complex (MHC) class I molecule HLA-A2.[1]
The Modification: An Enhancer Agonist
Through systematic single amino acid substitutions, it was discovered that replacing the asparagine (Asn) at position 6 with aspartic acid (Asp) resulted in a peptide with significantly enhanced immunogenicity. This new peptide, named This compound (sequence: YLSGADLNL ), was found to be 100 to 1000 times more effective at sensitizing CAP1-specific CTLs than the native CAP1 peptide.[1] This enhanced recognition was determined not to be primarily due to improved binding to the HLA-A2 molecule, but rather to a more effective interaction with the T-cell receptor, classifying this compound as a CTL "enhancer agonist" or "superagonist" peptide.[1][4]
Mechanism of Action and Signaling Pathway
The this compound peptide functions by being presented on the surface of antigen-presenting cells (APCs), such as dendritic cells, in the context of the HLA-A2 molecule. This peptide-MHC complex is then recognized by the TCR on CD8+ cytotoxic T-lymphocytes. The enhanced agonistic properties of this compound lead to a more robust activation of these T-cells, which can then recognize and kill tumor cells presenting the native CAP1 peptide.
References
- 1. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low TCR avidity and lack of tumor cell recognition in CD8+ T cells primed with the CEA-analogue this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
Cap1-6D in Pancreatic Adenocarcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The majority of PDACs overexpress Carcinoembryonic Antigen (CEA), making it a compelling target for immunotherapy. Cap1-6D is an investigational peptide vaccine designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against CEA-expressing pancreatic cancer cells. This technical guide provides a comprehensive overview of the application of this compound in pancreatic adenocarcinoma research, with a focus on its mechanism of action, clinical trial data, and detailed experimental protocols. While extensive preclinical data for this compound is not publicly available, this guide synthesizes the existing clinical research to provide a valuable resource for the scientific community.
This compound is a modified version of the native CEA peptide CAP-1 (YLSGANLNL). The modification involves a single amino acid substitution (Asparagine to Aspartic acid at position 6), resulting in the sequence YLSGADLNL.[1] This alteration is designed to enhance the peptide's binding affinity to the HLA-A2 molecule, thereby augmenting its immunogenicity and breaking immune tolerance to the self-antigen CEA.[1][2][3]
Mechanism of Action
The this compound vaccine is a multi-component system designed to stimulate a potent anti-tumor immune response. Its mechanism of action can be understood through the interplay of its three key components: the this compound peptide, the adjuvant Montanide ISA-51, and the immune-stimulant Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
The proposed signaling pathway for the this compound vaccine is as follows:
-
Vaccine Administration and Depot Formation: The vaccine, formulated as a water-in-oil emulsion with Montanide ISA-51, is administered subcutaneously. Montanide ISA-51 creates a depot at the injection site, allowing for the slow release of the this compound peptide and GM-CSF.[4] This sustained release enhances the recruitment and activation of immune cells.
-
Recruitment and Activation of Antigen-Presenting Cells (APCs): GM-CSF acts as a potent chemoattractant for dendritic cells (DCs), the most effective APCs.[5] GM-CSF promotes the maturation and activation of these DCs at the injection site.
-
Antigen Uptake and Processing: Activated DCs engulf the this compound peptide from the vaccine depot. Inside the DC, the peptide is processed and loaded onto Major Histocompatibility Complex (MHC) class I molecules.
-
Antigen Presentation and T-Cell Priming: The DCs migrate to the draining lymph nodes, where they present the this compound peptide-MHC I complex to naïve CD8+ T-cells. This interaction, along with co-stimulatory signals from the mature DC, primes the T-cells to become this compound-specific cytotoxic T-lymphocytes (CTLs).
-
CTL-Mediated Tumor Cell Killing: The activated, antigen-specific CTLs then circulate throughout the body. Upon encountering pancreatic adenocarcinoma cells expressing the native CEA peptide on their surface via MHC I, the CTLs recognize and bind to these cells, releasing cytotoxic granules (perforin and granzymes) that induce apoptosis (programmed cell death) of the cancer cells.
Clinical Trial in Pancreatic Adenocarcinoma
A randomized, pilot phase I clinical trial (NCT00203892) was conducted to evaluate the safety and immunogenicity of the this compound vaccine in patients with HLA-A2 positive, CEA-expressing pancreatic adenocarcinoma.[1][3][5][6] The primary objective was to determine the optimal dose of the this compound peptide required to induce a robust CD8+ T-cell response, as measured by an IFN-γ ELISPOT assay.[6]
Study Design and Patient Population
-
Study Design: Randomized, open-label, phase I dose-escalation trial.[1]
-
Patient Population: Patients with a performance status of 0-1, HLA-A2 positive, and with histologically confirmed, previously treated, CEA-expressing pancreatic adenocarcinoma.[3]
-
Treatment Arms: Patients were randomized to one of three dose cohorts:
-
Vaccine Formulation: Each dose of the this compound peptide was emulsified with Montanide ISA-51 and combined with 250 µg of GM-CSF.[5]
-
Administration: The vaccine was administered subcutaneously every two weeks until disease progression or for a maximum of 24 cycles.[5]
Quantitative Data Summary
The primary endpoint of the study was the induction of a this compound-specific CD8+ T-cell response, quantified by the number of IFN-γ secreting cells per 10^4 CD8+ cells in an ELISPOT assay. The results demonstrated a clear dose-dependent increase in the T-cell response.
| Dose Arm | This compound Peptide Dose | Mean Peak IFN-γ T-cell Response (spots per 10^4 CD8+ cells) | Median Peak IFN-γ T-cell Response (spots per 10^4 CD8+ cells) | Percentage of Patients with Increased T-cell Response |
| Arm A | 10 µg | 37 | 11 | 20% |
| Arm B | 100 µg | 148 | 52 | 60% |
| Arm C | 1000 µg | 248 | 271 | 100% |
Data sourced from a randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma.[6]
The study concluded that the 1 mg (1000 µg) dose of the this compound peptide elicited the most robust T-cell response with no significant toxicity.[1][6]
Experimental Protocols
Vaccine Preparation and Administration
The this compound vaccine is prepared as a water-in-oil emulsion to ensure the stability and slow release of its components.
Materials:
-
This compound peptide (lyophilized)
-
Sterile saline (0.9% sodium chloride)
-
Sargramostim (GM-CSF) solution
-
Montanide ISA-51 adjuvant
-
Two sterile Luer-lock syringes
-
A sterile three-way stopcock or Luer-lock connector
Protocol:
-
Reconstitute the lyophilized this compound peptide to the desired concentration with sterile saline.
-
In one syringe, draw up the aqueous phase containing the reconstituted this compound peptide and the specified dose of GM-CSF.
-
In the second syringe, draw up an equal volume of the oil phase, Montanide ISA-51.
-
Connect the two syringes to the three-way stopcock or Luer-lock connector.
-
Create the emulsion by passing the contents back and forth between the two syringes for a minimum of 10 minutes, or until a stable, white, viscous emulsion is formed.
-
To test for a stable water-in-oil emulsion, place a drop of the emulsion into a beaker of water. The drop should remain intact and not disperse.
-
Administer the vaccine subcutaneously in the proximal thigh.
IFN-γ ELISPOT Assay for T-cell Response Monitoring
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. In the context of the this compound trial, it was used to measure the number of IFN-γ-producing T-cells in response to stimulation with the CEA peptide.
Materials:
-
96-well PVDF-membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant human IL-2
-
This compound peptide and wild-type CEA peptide
-
PHA (Phytohemagglutinin) as a positive control
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Peripheral Blood Mononuclear Cells (PBMCs) from patients
Protocol:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Preparation and Plating:
-
Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Wash the coated plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Resuspend PBMCs in complete RPMI medium.
-
Add 2 x 10^5 PBMCs to each well.
-
-
In Vitro Stimulation:
-
Add stimulating peptides to the appropriate wells at a final concentration of 10 µg/mL (this compound peptide, wild-type CEA peptide, or an irrelevant peptide as a negative control).
-
Use PHA as a positive control in separate wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection and Development:
-
Wash the plates to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-AP or -HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates and add the appropriate substrate (BCIP/NBT for AP, AEC for HRP).
-
Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Air-dry the plates.
-
Count the spots in each well using an automated ELISPOT reader.
-
The results are expressed as the number of spot-forming units (SFUs) per 10^4 CD8+ cells.
-
Conclusion and Future Directions
The this compound vaccine represents a promising immunotherapeutic strategy for pancreatic adenocarcinoma. The phase I clinical trial demonstrated its safety and ability to induce a dose-dependent, CEA-specific T-cell response, with the 1 mg dose being the most immunogenic.[1][6] The data suggests that this compound can successfully bypass immune tolerance to the CEA self-antigen.
Future research should focus on several key areas:
-
Combination Therapies: Combining the this compound vaccine with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), could enhance the anti-tumor immune response by overcoming the immunosuppressive tumor microenvironment of pancreatic cancer.
-
Larger Clinical Trials: A randomized phase II trial is warranted to further evaluate the clinical efficacy of the 1 mg dose of this compound, with endpoints such as progression-free survival and overall survival.
-
Biomarker Discovery: Identifying predictive biomarkers of response to the this compound vaccine could help in patient selection and treatment personalization.
-
Preclinical Studies: Further preclinical studies in relevant animal models could provide deeper insights into the mechanism of action and help optimize the vaccine formulation and administration schedule.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CEA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on Cap1-6D in Colorectal Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cap1-6D is a synthetic, altered peptide ligand derived from the carcinoembryonic antigen (CEA), a well-known tumor-associated antigen overexpressed in a majority of colorectal cancers. Engineered as a "superagonist" epitope, this compound is designed to elicit a more potent T-cell response compared to its native counterpart, CAP1. This technical guide provides an in-depth overview of the exploratory studies of this compound in the context of colorectal cancer models. It details the mechanism of action, experimental protocols for evaluating its efficacy, and the available data on its immunological effects. The guide is intended to serve as a resource for researchers in oncology and immunology, providing a foundational understanding of this compound's potential as an immunotherapeutic agent against colorectal cancer.
Introduction: The Rationale for this compound in Colorectal Cancer
Colorectal cancer remains a significant cause of cancer-related mortality worldwide. The overexpression of carcinoembryonic antigen (CEA) on colorectal cancer cells makes it an attractive target for immunotherapies. However, as a "self-antigen," CEA is often associated with immune tolerance, limiting the effectiveness of therapies targeting it.
This compound was developed to overcome this challenge. It is an analogue of the CEA-derived HLA-A*0201-restricted epitope CAP1, with a strategic amino acid substitution of asparagine to aspartic acid at position 6. This modification enhances the binding of the peptide to the T-cell receptor (TCR), leading to a more robust activation of CEA-specific cytotoxic T-lymphocytes (CTLs). Studies have shown that immunization with dendritic cells pulsed with this compound led to two complete clinical responses in a cohort of 12 patients with metastatic colorectal cancer, highlighting its potential therapeutic efficacy[1].
Mechanism of Action: Enhanced T-Cell Activation
The immunogenic activity of this compound is predicated on its interaction with the major histocompatibility complex (MHC) class I molecule HLA-A*0201 on antigen-presenting cells (APCs), such as dendritic cells (DCs), and the subsequent recognition by the TCR on CD8+ T-cells.
The process unfolds as follows:
-
Antigen Presentation: APCs process and present the this compound peptide on their surface, bound to HLA-A*0201 molecules.
-
TCR Recognition and Binding: The peptide-MHC complex is recognized by specific CD8+ T-cells. The substitution in this compound is believed to optimize the conformation of the peptide-MHC complex, leading to a higher affinity and/or avidity interaction with the TCR.
-
T-Cell Activation Cascade: This enhanced binding triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes.
-
Tumor Cell Lysis: The activated CTLs can then recognize and kill colorectal cancer cells that are presenting the native CAP1 peptide on their surface.
The following diagram illustrates the proposed T-cell receptor signaling pathway initiated by the recognition of the this compound-MHC complex.
Data from a Phase I Clinical Trial in Pancreatic Cancer
While specific quantitative data for this compound in colorectal cancer models is not extensively available in public literature, a phase I clinical trial (NCT00203892) of a this compound vaccine in pancreatic cancer patients provides valuable insights into its immunogenicity. The study evaluated the T-cell response by ELISPOT assay at different vaccine doses.
| Arm | This compound Dose | N (Evaluable) | Mean T-cell Response (spots per 10⁴ CD8⁺ cells) | Median T-cell Response (spots per 10⁴ CD8⁺ cells) | Patients with Positive CD8⁺ T-cell Response |
| A | 10 µg | 5 | 36.5 | 10.5 | 20% |
| B | 100 µg | 5 | 148.45 | 51.75 | 60% |
| C | 1000 µg (1 mg) | 4 | 247.69 | 270.63 | 100% |
| Data adapted from a study in pancreatic adenocarcinoma patients.[2][3][4][5] |
Key Experimental Protocols
The evaluation of this compound's efficacy in colorectal cancer models involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Generation of this compound-Pulsed Dendritic Cells
This protocol outlines the generation of autologous dendritic cells pulsed with the this compound peptide for the purpose of stimulating a T-cell response.
Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of colorectal cancer patients using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes by plastic adherence. Plate PBMCs in a T75 flask and incubate for 2 hours at 37°C. Non-adherent cells are removed by gentle washing with PBS.
-
Dendritic Cell Differentiation: Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature dendritic cells (DCs).
-
DC Maturation: Induce maturation of the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.
-
Peptide Pulsing: Harvest the mature DCs and pulse them with this compound peptide (typically at a concentration of 10-50 µg/mL) for 2-4 hours at 37°C in serum-free medium.
-
Washing: Wash the peptide-pulsed DCs three times with PBS to remove any unbound peptide.
-
Co-culture: The this compound-pulsed DCs are now ready to be used as stimulators in co-culture experiments with autologous T-cells.
In Vitro T-Cell Stimulation and Expansion
This protocol describes the stimulation and expansion of this compound-specific T-cells from patient PBMCs.
-
T-Cell Isolation: Isolate T-cells from patient PBMCs using a pan-T-cell isolation kit.
-
Co-culture: Co-culture the isolated T-cells with the autologous this compound-pulsed DCs (from section 4.1) at a typical ratio of 10:1 (T-cell:DC).
-
Cytokine Supplementation: Supplement the co-culture medium with IL-2 (e.g., 20 IU/mL) and IL-7 (e.g., 10 ng/mL) to promote T-cell proliferation and survival.
-
Restimulation: Restimulate the T-cells every 7-10 days with freshly prepared this compound-pulsed DCs to expand the population of antigen-specific T-cells.
-
Monitoring: Monitor the expansion of T-cells by cell counting and assess the frequency of this compound-specific T-cells using techniques like IFN-γ ELISPOT or tetramer staining.
IFN-γ ELISPOT Assay
The IFN-γ ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T-cells.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add the expanded T-cells (from section 4.2) to the wells.
-
Stimulation: Stimulate the T-cells with either this compound-pulsed target cells (e.g., T2 cells or autologous DCs) or colorectal cancer cell lines expressing CEA and HLA-A*0201. Include negative controls (unpulsed target cells) and positive controls (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.
-
Enzyme Conjugation: After incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting T-cell.
T-Cell Mediated Cytotoxicity Assay
This assay measures the ability of this compound-expanded T-cells to kill colorectal cancer cells.
Protocol:
-
Target Cell Preparation: Prepare target cells, which should be a colorectal cancer cell line that expresses both CEA and HLA-A*0201 (e.g., SW480, LoVo). Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector Cell Preparation: Use the this compound-expanded T-cells (from section 4.2) as effector cells.
-
Co-incubation: Co-incubate the labeled target cells with the effector T-cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Measurement of Lysis:
-
Fluorescence-based: Measure the release of the fluorescent dye into the supernatant using a fluorescence plate reader.
-
Chromium-release: Measure the release of ⁵¹Cr into the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
In Vivo Colorectal Cancer Models
While specific in vivo studies for this compound in colorectal cancer are not widely published, the following models are suitable for its preclinical evaluation.
Colorectal Cancer Xenograft Model
This model involves the implantation of human colorectal cancer cells into immunodeficient mice.
-
Cell Line Selection: Choose a human colorectal cancer cell line that is positive for both CEA and HLA-A*0201.
-
Tumor Implantation: Subcutaneously inject the selected cancer cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Adoptive T-Cell Transfer: Once tumors are established, intravenously inject human T-cells that have been expanded in vitro with this compound-pulsed DCs.
-
Treatment and Monitoring: Monitor tumor growth over time using caliper measurements. The efficacy of the this compound-specific T-cells is determined by their ability to inhibit or reduce tumor growth compared to control groups.
CEA-Transgenic Mouse Model
This model utilizes genetically engineered mice that express human CEA as a self-antigen, thus mimicking the immune tolerance observed in humans.
-
Tumor Induction: Induce colorectal tumors in CEA-transgenic mice, either chemically (e.g., with AOM/DSS) or by crossing with a tumor-prone strain (e.g., ApcMin/+ mice).
-
Vaccination: Vaccinate the tumor-bearing mice with a this compound-based vaccine (e.g., this compound peptide emulsified with an adjuvant like Montanide and GM-CSF).
-
Immune Response Monitoring: Monitor the induction of a this compound-specific T-cell response in the vaccinated mice through ELISPOT or tetramer staining of splenocytes.
-
Efficacy Assessment: Evaluate the therapeutic efficacy of the vaccine by measuring its impact on tumor development and overall survival.
Conclusion and Future Directions
This compound represents a promising strategy to enhance the immunogenicity of the CEA tumor-associated antigen in colorectal cancer. The available data, although limited, suggests that this compound can induce potent T-cell responses and may lead to clinical benefit in patients with colorectal cancer. The experimental protocols and models described in this guide provide a framework for further preclinical and clinical investigation of this compound.
Future studies should focus on:
-
Conducting comprehensive preclinical studies of this compound in the described in vivo colorectal cancer models to generate robust efficacy and safety data.
-
Optimizing this compound-based vaccine formulations and delivery systems to maximize the in vivo T-cell response.
-
Investigating the combination of this compound-based therapies with other immunomodulatory agents, such as checkpoint inhibitors, to further enhance anti-tumor immunity.
-
Identifying predictive biomarkers to select colorectal cancer patients who are most likely to respond to this compound-targeted immunotherapy.
By addressing these key areas, the full therapeutic potential of this compound for the treatment of colorectal cancer can be elucidated.
References
- 1. Immunogenicity of the carcinoembryonic antigen derived peptide 694 in HLA-A2 healthy donors and colorectal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Methodological & Application
Protocol for Cap1-6D peptide synthesis and purification.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Cap1-6D peptide is a synthetic analogue of the native CAP1 peptide, derived from human carcinoembryonic antigen (CEA). In this compound, the asparagine (N) residue at position 6 of the CAP1 sequence (YLSGANLNL) is substituted with aspartic acid (D), resulting in the sequence YLSGADLNL. This modification has been shown to enhance the peptide's immunogenicity, making it a "superagonist" capable of eliciting a more potent T-cell response.
This enhanced immunogenicity has led to the investigation of this compound as a component of cancer vaccines, particularly for tumors expressing CEA, such as colorectal and pancreatic cancers. The peptide is designed to be presented by HLA-A*0201 molecules on antigen-presenting cells (APCs) to activate cytotoxic T lymphocytes (CTLs), which can then recognize and eliminate tumor cells.
This document provides a detailed protocol for the chemical synthesis of the this compound peptide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by its purification and characterization.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the this compound peptide (YLSGADLNL) on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-protected amino acids: Fmoc-L-Asn(Trt)-OH, Fmoc-L-Leu-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Ala-OH, Fmoc-L-Gly-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Tyr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF, DCM
-
Capping solution: Acetic anhydride/Pyridine/DCM (1:2:7 v/v/v)
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional): If the Kaiser test remains positive after the second coupling, cap any unreacted amino groups by adding the capping solution and agitating for 30 minutes. Wash the resin with DCM and DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (N-L-D-A-G-S-L-Y).
-
Final Deprotection: After coupling the final amino acid (Fmoc-L-Tyr(tBu)-OH), perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and finally methanol. Dry the resin under vacuum.
Cleavage of this compound Peptide from Resin
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
-
Cold diethyl ether.
-
Centrifuge.
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to facilitate precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification of this compound Peptide by RP-HPLC
This protocol outlines the purification of the crude this compound peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with a UV detector.
-
Preparative C18 column.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Lyophilizer.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Filter the peptide solution through a 0.45 µm filter.
-
Equilibrate the C18 column with Solvent A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a constant flow rate.
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.
Characterization of this compound Peptide
The identity and purity of the synthesized peptide should be confirmed using the following methods:
-
Mass Spectrometry (MS): To verify the molecular weight of the peptide.
-
Analytical RP-HPLC: To determine the purity of the final product.
Data Presentation
| Parameter | Expected Result |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | ~70-85% |
| Final Purity (by HPLC) | >95% |
| Molecular Weight (Calc.) | 964.05 g/mol |
| Molecular Weight (Obs.) | To be determined by Mass Spectrometry (e.g., ESI-MS) |
| Appearance | White lyophilized powder |
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: this compound mediated T-Cell activation pathway.
Method for Formulating a Cap1-6D Vaccine with Montanide ISA-51: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of a Cap1-6D peptide vaccine using Montanide ISA-51 as an adjuvant. The this compound peptide is a modified carcinoembryonic antigen (CEA) peptide designed to enhance immunogenicity and bypass immune tolerance, making it a promising candidate for cancer immunotherapy, particularly in CEA-expressing cancers like pancreatic adenocarcinoma.[1][2][3] Montanide ISA-51 is a water-in-oil (W/O) emulsion adjuvant that enhances and prolongs the immune response to antigens.[4][5][6][7] This is achieved by creating a depot effect at the injection site for slow antigen release, attracting antigen-presenting cells (APCs), and augmenting T-cell responses.[4][5][8][9] These protocols are based on findings from clinical studies and established laboratory methods.
Data Presentation
The following tables summarize the quantitative data from a randomized pilot phase I study of a modified carcinoembryonic antigen (CEA) peptide (this compound)/Montanide/GM-CSF vaccine in patients with pancreatic adenocarcinoma.[1][10][11]
Table 1: Dosage Regimen for this compound Vaccine Clinical Trial [1][11]
| Arm | This compound Peptide Dose | Montanide ISA-51 | Sargramostim (GM-CSF) |
| A | 10 µg | Emulsified | 250 µg |
| B | 100 µg | Emulsified | 250 µg |
| C | 1000 µg (1 mg) | Emulsified | 250 µg |
Table 2: Immunological Response to this compound Vaccine by Dose [1][10][11]
| Arm | This compound Dose | Positive CD8+ T Cell Response Rate | Mean Peak IFN-γ T Cell Response (spots per 10⁴ CD8+ cells) | Median Peak IFN-γ T Cell Response (spots per 10⁴ CD8+ cells) |
| A | 10 µg | 20% | 37 | 11 |
| B | 100 µg | 60% | 148 | 52 |
| C | 1 mg | 100% | 248 | 271 |
Experimental Protocols
This compound Peptide and Montanide ISA-51 Vaccine Formulation
This protocol describes the preparation of a water-in-oil emulsion of the this compound peptide with Montanide ISA-51 using the two-syringe method.
Materials:
-
This compound peptide (Sequence: YLSGADLNL)[8]
-
Sterile saline (0.9% NaCl)
-
Montanide ISA-51
-
Sargramostim (GM-CSF) - optional, as per clinical trial design[1]
-
Two sterile Luer-lock syringes (silicone-free recommended)
-
A sterile Luer-lock connector
Procedure:
-
Antigen Phase Preparation:
-
Thaw the lyophilized this compound peptide.
-
Dissolve the desired amount of this compound peptide in sterile saline to create the aqueous antigen phase. For example, for a 1 mg dose, dissolve 1 mg of peptide in 0.9 ml of sterile saline.[1]
-
If including GM-CSF, it should be combined with the peptide solution at this stage.[1]
-
-
Emulsification (Two-Syringe Method):
-
Draw the aqueous antigen phase into one syringe.
-
Draw an equal volume of Montanide ISA-51 into the second syringe. The typical ratio is 1:1 (v/v) of aqueous phase to adjuvant.[12]
-
Securely connect the two syringes using the Luer-lock connector.
-
Initiate the emulsification by gently pushing the plunger of one syringe to transfer its contents to the other syringe.
-
Perform approximately 20 slow cycles of mixing by transferring the contents back and forth between the syringes.
-
Follow this with approximately 40-60 rapid cycles of mixing to ensure a stable and homogenous emulsion.
-
The final product should be a stable, milky-white water-in-oil emulsion.
-
-
Stability Check:
-
To test the stability of the emulsion, place a drop of the formulation into a beaker of water. A stable water-in-oil emulsion will not disperse and the drop will remain intact.
-
Measurement of Antigen-Specific T Cell Response by ELISPOT Assay
This protocol outlines the key steps for performing an Enzyme-Linked Immunospot (ELISPOT) assay to quantify IFN-γ secreting T cells in response to the this compound vaccine.
Materials:
-
PVDF membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate for the enzyme (e.g., BCIP/NBT or AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects
-
This compound peptide
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Preparation:
-
Pre-wet the PVDF membrane of the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile water.[4]
-
Coat the wells with the anti-human IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.[13]
-
-
Cell Stimulation:
-
Wash the plate to remove unbound capture antibody and block with cell culture medium containing 10% FBS for at least 30 minutes.
-
Prepare a single-cell suspension of PBMCs.
-
Add the PBMCs to the wells at a concentration of approximately 250,000 cells per well.[5]
-
Add the this compound peptide to the corresponding wells to stimulate the T cells. Include positive control wells (e.g., with a mitogen like PHA) and negative control wells (cells with no peptide).
-
Incubate the plate in a humidified 37°C CO₂ incubator for 18-24 hours.
-
-
Detection:
-
Wash the wells to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate again and add the substrate solution. Monitor for the development of spots.
-
-
Analysis:
-
Stop the reaction by washing with distilled water once spots are clearly visible.
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
-
Visualizations
Caption: Workflow for the formulation of the this compound vaccine.
Caption: Immune activation pathway of Montanide ISA-51 adjuvant.
Caption: Key steps of the ELISPOT assay for T-cell response.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISPOT protocol | Abcam [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Identification of an enhancer agonist cytotoxic T lymphocyte peptide from human carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mabtech.com [mabtech.com]
Application Notes and Protocols: A Step-by-Step Guide to Performing a CAP1-6D ELISPOT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level. This document provides a detailed protocol for performing an ELISPOT assay specifically designed to measure the response of T cells to CAP1-6D, a modified peptide epitope of Carcinoembryonic Antigen (CEA). CEA is a tumor-associated antigen overexpressed in many cancers, including pancreatic and colorectal cancers. The this compound peptide, an altered peptide ligand, is designed to be more immunogenic than the native peptide, making it a valuable tool in cancer immunotherapy research and vaccine development to elicit a potent cytotoxic T lymphocyte (CTL) response.[1][2][3][4] This protocol will focus on the detection of interferon-gamma (IFN-γ) secreting T cells, a key indicator of a cellular immune response.
Principle of the Assay
The ELISPOT assay is a sandwich immunoassay performed in a 96-well plate with a membrane bottom. The membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Peripheral blood mononuclear cells (PBMCs) are then added to the wells and stimulated with the this compound peptide. If the T cells in the PBMC sample recognize the peptide, they will be activated and secrete IFN-γ. This secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell. Each spot represents a single reactive T cell, allowing for precise quantification of the antigen-specific T cell frequency.
Experimental Protocol
This protocol outlines the key steps for a this compound IFN-γ ELISPOT assay.
Materials and Reagents
-
96-well PVDF membrane ELISPOT plates
-
Human IFN-γ ELISPOT antibody pair (capture and biotinylated detection antibodies)
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
This compound peptide (lyophilized)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e.g., culture medium alone or an irrelevant peptide)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Sterile PBS
-
35% Ethanol (B145695) in sterile water
-
Bovine Serum Albumin (BSA)
-
Tween 20
Table 1: Reagent and Sample Preparation
| Reagent/Sample | Preparation | Concentration/Volume |
| This compound Peptide | Reconstitute lyophilized peptide in sterile DMSO to create a stock solution. Further dilute in culture medium to the desired working concentration. | Stock: 1 mg/mL, Working: 1-10 µg/mL |
| PBMCs | Isolate from whole blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend in complete RPMI-1640 medium. | 2-5 x 10^5 cells/well |
| Capture Antibody | Dilute in sterile PBS. | Refer to manufacturer's instructions |
| Detection Antibody | Dilute in PBS containing 1% BSA. | Refer to manufacturer's instructions |
| Streptavidin-Enzyme | Dilute in PBS containing 1% BSA. | Refer to manufacturer's instructions |
| Positive Control (PHA) | Dilute in complete RPMI-1640 medium. | 5 µg/mL |
| Negative Control | Complete RPMI-1640 medium or irrelevant peptide. | 100 µL/well |
Step-by-Step Procedure
Day 1: Plate Coating
-
Activate the PVDF membrane: Add 20 µL of 35% ethanol to each well and incubate for 1 minute at room temperature.
-
Wash: Aspirate the ethanol and wash the wells three times with 200 µL of sterile PBS.
-
Coat with capture antibody: Add 100 µL of the diluted capture antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Block the plate: Aspirate the capture antibody solution and wash the wells once with 200 µL of sterile PBS. Add 200 µL of complete RPMI-1640 medium to each well and incubate for at least 1 hour at 37°C to block non-specific binding.
-
Prepare cell suspension: Thaw and count PBMCs. Adjust the cell density in complete RPMI-1640 medium.
-
Add stimuli: Aspirate the blocking medium. Add 50 µL of the this compound peptide working solution, positive control, or negative control to the appropriate wells.
-
Add cells: Add 50 µL of the cell suspension to each well.
-
Incubate: Cover the plate and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation to avoid the formation of indistinct spots.
Day 3: Detection and Spot Development
-
Wash: Aspirate the cell suspension and wash the wells three times with 200 µL of PBS, followed by three washes with 200 µL of PBS containing 0.05% Tween 20 (PBST).
-
Add detection antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate: Seal the plate and incubate for 2 hours at room temperature.
-
Wash: Wash the wells five times with 200 µL of PBST.
-
Add streptavidin-enzyme conjugate: Add 100 µL of the diluted streptavidin-enzyme conjugate to each well.
-
Incubate: Incubate for 1 hour at room temperature.
-
Wash: Wash the wells five times with 200 µL of PBST, followed by two washes with 200 µL of PBS.
-
Develop spots: Add 100 µL of the substrate solution to each well. Monitor spot development closely, which can take 5-30 minutes. Stop the reaction by washing the plate thoroughly with deionized water when distinct spots are visible.
-
Dry and read: Allow the plate to dry completely in the dark. Count the spots manually using a dissection microscope or with an automated ELISPOT reader.
Data Presentation and Analysis
The results of an ELISPOT assay are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
Table 2: Example Data from a this compound ELISPOT Assay
| Well Condition | Replicate 1 (SFCs) | Replicate 2 (SFCs) | Replicate 3 (SFCs) | Mean SFCs | SFCs per 10^6 PBMCs |
| Negative Control | 5 | 7 | 6 | 6 | 24 |
| This compound (10 µg/mL) | 55 | 62 | 58 | 58.3 | 233.2 |
| Positive Control (PHA) | 250 | 265 | 258 | 257.7 | 1030.8 |
*Assuming 2.5 x 10^5 cells were plated per well.
Data Analysis
-
Count Spots: Use an automated reader for objective and reproducible counting.
-
Calculate Mean SFCs: Determine the average number of spots for each set of replicates.
-
Subtract Background: Subtract the mean SFCs of the negative control wells from the mean SFCs of the experimental and positive control wells.
-
Calculate SFCs per 10^6 Cells: Normalize the spot count to the number of cells plated per well. The formula is: (Mean SFCs - Mean Negative Control SFCs) x (1,000,000 / Number of cells per well)
A positive response is typically defined as a spot count in the experimental wells that is significantly higher than the negative control wells (e.g., at least twice the background and a minimum of 10 spots).
Signaling Pathway and Experimental Workflow
Signaling Pathway of T Cell Activation by this compound
The this compound peptide is presented by HLA-A2 molecules on antigen-presenting cells (APCs) to the T cell receptor (TCR) on CD8+ T cells. This interaction, along with co-stimulatory signals, triggers a downstream signaling cascade leading to T cell activation and IFN-γ secretion.
Caption: T cell activation by the this compound peptide.
Experimental Workflow of the this compound ELISPOT Assay
The following diagram illustrates the sequential steps of the ELISPOT assay.
Caption: Step-by-step workflow of the this compound ELISPOT assay.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Low TCR avidity and lack of tumor cell recognition in CD8+ T cells primed with the CEA-analogue this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols: Preclinical Evaluation of Cap1-6D in a Syngeneic Mouse Model of Pancreatic Cancer
Disclaimer: The following application notes and protocols are a synthesized guide for the hypothetical preclinical evaluation of the Cap1-6D peptide vaccine in a mouse model of pancreatic cancer. The this compound vaccine, a modified carcinoembryonic antigen (CEA) peptide, has been evaluated in human clinical trials, but to date, no public data from in vivo mouse model studies is available.[1][2][3][4] The protocols outlined below are based on established methodologies for testing cancer vaccines in preclinical models, such as the KPC (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre) mouse model, which faithfully recapitulates human pancreatic ductal adenocarcinoma (PDAC).[5][6]
Introduction
Carcinoembryonic antigen (CEA) is a tumor-associated antigen expressed in over 90% of pancreatic cancers, making it a compelling target for immunotherapy.[1][2] this compound is an altered peptide ligand of CEA designed to circumvent immune tolerance and elicit a robust CD8+ T cell response against CEA-expressing tumor cells.[1][2] These application notes provide a framework for evaluating the anti-tumor efficacy and mechanism of action of a this compound-based vaccine in a syngeneic mouse model of pancreatic cancer.
Principle of the Method
The proposed study will utilize a CEA-expressing murine pancreatic cancer cell line derived from a genetically engineered mouse model (GEMM), such as the KPC model.[7] These cells will be implanted orthotopically into the pancreas of syngeneic, immunocompetent mice. Following tumor establishment, mice will be treated with a vaccine regimen consisting of the this compound peptide, an adjuvant such as Montanide ISA-51, and a granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immune response. The primary endpoints will be the assessment of tumor growth inhibition, overall survival, and the induction of a CEA-specific CD8+ T cell response.
Data Presentation
Table 1: Hypothetical In Vivo Anti-Tumor Efficacy of this compound Vaccine
| Treatment Group | Number of Mice (n) | Median Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) | Median Survival (days) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1250 | - | 35 | - |
| Adjuvant + GM-CSF | 10 | 1100 | 12 | 38 | >0.05 |
| This compound Vaccine | 10 | 450 | 64 | 58 | <0.01 |
Table 2: Hypothetical Immunological Response to this compound Vaccine
| Treatment Group | Mean CEA-Specific CD8+ T cells (per 10^4 Splenocytes) | Percent of Mice with Positive T cell Response |
| Vehicle Control | 5 | 0% |
| Adjuvant + GM-CSF | 12 | 10% |
| This compound Vaccine | 150 | 90% |
Data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Cell Culture of Murine Pancreatic Cancer Cells
-
Cell Line: UN-KPC-961 (a CEA-expressing cell line derived from a KPC mouse).[7]
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency.
Orthotopic Pancreatic Tumor Implantation Model
-
Animals: 8-10 week old, male, immunocompetent C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject 1 x 10^6 UN-KPC-961 cells in 50 µL of sterile PBS into the head of the pancreas.[7]
-
Suture the incision and monitor the animal for recovery.
-
Allow tumors to establish for 7-10 days before initiating treatment.
-
This compound Vaccine Formulation and Administration
-
Materials:
-
This compound peptide
-
Montanide ISA-51 VG adjuvant
-
Recombinant murine GM-CSF
-
Sterile PBS
-
-
Formulation:
-
Dissolve this compound peptide in sterile PBS at a concentration of 2 mg/mL.
-
In a separate tube, add an equal volume of Montanide ISA-51.
-
Emulsify the peptide solution and adjuvant by vortexing until a stable emulsion is formed.
-
Reconstitute murine GM-CSF in sterile PBS.
-
-
Administration:
-
Administer the vaccine subcutaneously at a site distant from the tumor (e.g., the scruff of the neck).
-
A typical dose would be 100 µg of this compound peptide and 10 µg of GM-CSF in a total volume of 100 µL.
-
Administer the vaccine every two weeks for a total of three cycles.
-
Monitoring Tumor Growth and Survival
-
Tumor Volume Measurement: Monitor tumor growth non-invasively using high-resolution ultrasound imaging twice weekly.
-
Survival Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm³) or when they show signs of significant morbidity, in accordance with institutional animal care and use committee guidelines.
Assessment of Immune Response (ELISPOT Assay)
-
Objective: To quantify the frequency of CEA-specific, IFN-γ-producing CD8+ T cells.
-
Procedure:
-
At the study endpoint, harvest spleens from euthanized mice.
-
Isolate splenocytes and enrich for CD8+ T cells using magnetic-activated cell sorting (MACS).
-
Plate the enriched CD8+ T cells in an ELISPOT plate pre-coated with an anti-IFN-γ antibody.
-
Stimulate the cells with the this compound peptide or a control peptide.
-
After incubation, develop the spots according to the manufacturer's protocol.
-
Count the spots, where each spot represents a single IFN-γ-secreting cell.
-
Visualizations
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pancreatic Cancer Cell Lines Derived from Genetically Engineered Mouse Models of Spontaneous Pancreatic Adenocarcinoma: Applications in Diagnosis and Therapy | PLOS One [journals.plos.org]
Application Notes and Protocols: Loading Dendriitc Cells with Cap1-6D Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) of the immune system, playing a crucial role in initiating and shaping adaptive immune responses. Their ability to process and present antigens to naive T cells makes them an attractive vehicle for cancer immunotherapy. The modified carcinoembryonic antigen (CEA) peptide, Cap1-6D, is an altered peptide ligand designed to enhance immunogenicity and bypass immune tolerance to CEA, a tumor-associated antigen overexpressed in many adenocarcinomas, particularly pancreatic cancer.[1][2] Loading autologous dendritic cells ex vivo with the this compound peptide is a key step in developing personalized cancer vaccines aimed at stimulating a robust and specific cytotoxic T lymphocyte (CTL) response against CEA-expressing tumor cells.
These application notes provide a detailed, generalized protocol for the generation of human monocyte-derived DCs, loading with the this compound peptide, and maturation into potent APCs suitable for immunotherapy applications.
Quantitative Data Summary
The following table summarizes quantitative data from a phase I clinical trial of a this compound peptide vaccine. It is important to note that this data reflects an in vivo immune response to a vaccine formulation and not a direct measure of ex vivo dendritic cell loading efficiency. However, it provides valuable dose-response information for the this compound peptide.
| Parameter | Arm A | Arm B | Arm C | Reference |
| This compound Peptide Dose per Vaccination | 10 µg | 100 µg | 1000 µg (1 mg) | [1][2] |
| Mean CTL Response (spots per 10⁴ CD8+ cells) | 37 | 126-148 | 248 | [1][2] |
| Median CTL Response (spots per 10⁴ CD8+ cells) | 11 | 52 | 271 | [2] |
| CTL Response Rate (% of patients) | 20% | 60% | 100% | [1][2] |
Experimental Protocols
This section outlines a comprehensive, generalized protocol for the generation and loading of dendritic cells with the this compound peptide. This protocol is based on established methods for generating monocyte-derived DCs for clinical applications.
Protocol 1: Generation of Immature Dendritic Cells from Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate monocytes from PBMCs and differentiate them into immature dendritic cells (iDCs).
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline), sterile
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human recombinant GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Human recombinant IL-4 (Interleukin-4)
-
CD14 MicroBeads, human
-
MACS columns and separator
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood or a leukapheresis product by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Monocyte Enrichment: Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads and MACS technology.
-
Initiation of DC Culture:
-
Resuspend the enriched CD14+ monocytes in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T-75 culture flask at a density of 1 x 10⁶ cells/mL.
-
Add recombinant human GM-CSF (e.g., 800 IU/mL) and recombinant human IL-4 (e.g., 500 IU/mL) to the culture medium.
-
-
Incubation: Culture the cells for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Feeding: On day 3, add fresh medium containing GM-CSF and IL-4 to the culture.
-
Harvesting iDCs: On day 6, the non-adherent and loosely adherent cells are immature DCs. Harvest these cells by gentle pipetting.
Protocol 2: Loading of Immature Dendritic Cells with this compound Peptide
Objective: To pulse the immature DCs with the this compound peptide.
Materials:
-
Immature Dendritic Cells (from Protocol 1)
-
This compound peptide, sterile, endotoxin-free
-
Serum-free RPMI 1640 medium
Procedure:
-
Cell Preparation: Wash the harvested immature DCs twice with sterile PBS.
-
Peptide Pulsing:
-
Resuspend the iDCs in serum-free RPMI 1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add the this compound peptide to the cell suspension at a final concentration of 10-20 µg/mL. The optimal concentration may need to be determined empirically.
-
Incubate the cells with the peptide for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Protocol 3: Maturation of Peptide-Loaded Dendritic Cells
Objective: To induce the maturation of this compound-loaded DCs to enhance their antigen-presenting capacity.
Materials:
-
This compound-loaded iDCs (from Protocol 2)
-
Complete RPMI 1640 medium
-
Maturation cocktail (e.g., TNF-α at 1000 U/mL, IL-1β at 10 ng/mL, IL-6 at 10 ng/mL, and PGE₂ at 1 µM).
Procedure:
-
Initiation of Maturation: After peptide pulsing, add complete RPMI 1640 medium containing the maturation cocktail to the cells.
-
Incubation: Culture the cells for an additional 12-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Harvesting Mature DCs: Harvest the mature, peptide-loaded DCs. The cells should appear as large, non-adherent cells with dendritic projections.
-
Quality Control:
-
Assess DC maturation by flow cytometry for the upregulation of surface markers such as CD80, CD83, CD86, and HLA-DR, and the downregulation of CD14.
-
Cell viability should be assessed using a method such as trypan blue exclusion or a viability stain for flow cytometry.
-
The final product should be tested for sterility and endotoxin (B1171834) levels.
-
Visualizations
Experimental Workflow
Caption: Workflow for generating this compound peptide-loaded dendritic cells.
Signaling Pathway
Caption: T-cell activation by a this compound peptide-presenting dendritic cell.
References
Application Notes and Protocols for Subcutaneous Administration of a Cap1-6D-Based Vaccine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap1-6D is an altered peptide ligand derived from the carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in many cancers. This modification, an aspartic acid substitution for asparagine at position 6, enhances the peptide's binding to HLA-A2 molecules and stimulates a more potent cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells.[1][2] These application notes provide detailed protocols for the preparation and subcutaneous administration of a this compound-based peptide vaccine for preclinical research, along with an overview of the underlying immunological mechanisms.
Data Presentation
Table 1: Dose-Dependent T-Cell Response to this compound Vaccine in Pancreatic Cancer Patients
A randomized phase I clinical trial evaluated the immunogenicity of a this compound peptide vaccine emulsified in Montanide ISA-51 with GM-CSF in HLA-A2+ patients with pancreatic adenocarcinoma. The results demonstrated a clear dose-dependent increase in the magnitude of the this compound-specific CD8+ T-cell response.[1][2]
| Peptide Dose (µg) | Number of Evaluable Patients | Mean Peak T-Cell Response (spots per 10⁴ CD8+ cells) | Percentage of Patients with Increased T-Cell Response |
| 10 | 5 | 37 | 20% |
| 100 | 5 | 148 | 60% |
| 1000 | 4 | 248 | 100% |
Data adapted from a randomized pilot phase I study.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Peptide Vaccine Emulsion
This protocol describes the formulation of a this compound peptide vaccine using Montanide ISA-51 as a water-in-oil adjuvant. This method is crucial for creating a stable emulsion that allows for a slow release of the antigen and effective immune stimulation.
Materials:
-
This compound peptide (YLSGADLNL), sterile, lyophilized
-
Sterile, pyrogen-free water for injection or saline (0.9% NaCl)
-
Montanide ISA-51 adjuvant
-
Two sterile, silicone-free Luer-lock syringes
-
A sterile Luer-lock connector
-
Sterile, pyrogen-free vials
Method:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile, pyrogen-free water for injection or saline to the desired concentration (e.g., 1 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Syringe Preparation: Draw one volume of the reconstituted this compound peptide solution into a sterile, silicone-free syringe. In a second sterile, silicone-free syringe, draw an equal volume of Montanide ISA-51. The final aqueous phase to Montanide ratio should be between 50/50 and 40/60 (v/v).[3]
-
Emulsification:
-
Connect the two syringes using the sterile Luer-lock connector.
-
Perform pre-emulsification by slowly and gently passing the entire volume from one syringe to the other for at least 20 cycles.[4] Each cycle consists of transferring the full volume back and forth.
-
Follow with a rapid emulsification step by performing at least 40 additional cycles at a faster pace.[3]
-
-
Emulsion Stability Check (Water Drop Test):
-
Dispense a single drop of the emulsion from a needle into a beaker of cold water.
-
A stable water-in-oil emulsion will form a cohesive, milky drop that does not disperse in the water.[5] If the emulsion is unstable, it will appear cloudy and disperse upon contact with the water.
-
-
Storage: The freshly prepared emulsion should be used immediately for injection.
Protocol 2: Subcutaneous Administration of this compound Vaccine in a Murine Model
This protocol outlines the procedure for subcutaneous injection of the prepared this compound vaccine emulsion in mice.
Materials:
-
Prepared this compound vaccine emulsion
-
6-8 week old mice (e.g., C57BL/6 or HLA-A2 transgenic)
-
Sterile insulin (B600854) syringes with a 25-27 gauge needle
-
70% ethanol (B145695) for disinfection
-
Animal restraining device (optional)
Method:
-
Animal Restraint: Properly restrain the mouse to ensure its stability and to expose the desired injection site. This can be done manually by scruffing the neck and securing the tail.
-
Site Preparation: The recommended site for subcutaneous injection is the loose skin over the scruff of the neck or the flank.[6] Disinfect the injection site with a 70% ethanol wipe and allow it to air dry.
-
Syringe Loading: Draw the desired volume of the this compound vaccine emulsion into a sterile insulin syringe. A typical injection volume for a mouse is 100-200 µL.
-
Injection Procedure:
-
Gently lift a fold of skin at the prepared injection site to form a "tent".
-
Insert the needle, bevel up, at the base of the tented skin at a shallow angle.[6]
-
Aspirate gently to ensure the needle is not in a blood vessel. The appearance of blood in the syringe hub indicates an incorrect placement, and the needle should be withdrawn and reinserted at a different site.
-
Slowly inject the entire volume of the vaccine emulsion.
-
Withdraw the needle and gently massage the injection site to aid in the dispersion of the emulsion.
-
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions at the injection site, such as swelling or ulceration, and for any systemic signs of distress.
Protocol 3: Co-administration of GM-CSF Adjuvant
Granulocyte-macrophage colony-stimulating factor (GM-CSF) can be used as an adjuvant to enhance the recruitment and maturation of dendritic cells at the injection site, thereby augmenting the T-cell response.[7][8][9]
Materials:
-
Recombinant murine GM-CSF, sterile
-
Sterile, pyrogen-free saline
-
Sterile insulin syringes
Method:
-
GM-CSF Preparation: Reconstitute and dilute the recombinant GM-CSF in sterile saline to the desired concentration. Low doses (in the range of 40-80 µg) administered for 1-5 days have been shown to be effective, while higher doses may have an opposite, suppressive effect.[7]
-
Administration:
-
GM-CSF can be administered subcutaneously at the same injection site as the this compound vaccine.
-
It can be given concurrently with the vaccine or in a series of injections following the vaccination. For example, some protocols involve administering GM-CSF daily for four days following the vaccine injection at the same site.[7]
-
Visualizations
Signaling Pathway
Caption: T-Cell Receptor signaling pathway initiated by this compound presentation.
Experimental Workflow
Caption: Workflow for preclinical evaluation of a this compound vaccine.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2886127A1 - Method for emulsifying a triepitope peptide with montanide and kits for performing the same - Google Patents [patents.google.com]
- 4. WO2015092746A1 - Method for emulsifying a triepitope peptide with montanide and kits for performing the same - Google Patents [patents.google.com]
- 5. Immunization with Cocktail of HIV-Derived Peptides in Montanide ISA-51 Is Immunogenic, but Causes Sterile Abscesses and Unacceptable Reactogenicity | PLOS One [journals.plos.org]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 7. Opposite immune functions of GM-CSF administered as vaccine adjuvant in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II study of GM-CSF DNA as an adjuvant for a multipeptide cancer vaccine in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Measuring IFN-γ Secretion in Response to Cap1-6D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used for measuring Interferon-gamma (IFN-γ) secretion in response to the Cap1-6D peptide. This document includes an overview of the available methods, detailed experimental protocols, and comparative data to assist in assay selection and execution.
Introduction to IFN-γ and this compound
Interferon-gamma (IFN-γ) is a critical cytokine in the anti-tumor immune response, primarily produced by activated T cells and Natural Killer (NK) cells. Its secretion is a key indicator of a successful cell-mediated immune response. This compound is a modified peptide derived from the carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in many cancers.[1] As an "altered peptide ligand," this compound is designed to be more immunogenic than the native CEA peptide, making it a promising candidate for cancer vaccines aimed at stimulating a T-cell response against CEA-expressing tumors.[1] Accurate and robust measurement of IFN-γ secretion upon stimulation with this compound is therefore essential for evaluating the efficacy of such vaccines in pre-clinical and clinical settings.
The primary methods for quantifying IFN-γ secretion are the Enzyme-Linked Immunosorbent Assay (ELISA), the Enzyme-Linked Immunospot (ELISpot) assay, and Intracellular Cytokine Staining (ICS) followed by flow cytometry. Each of these techniques offers distinct advantages and provides different types of quantitative data.
Data Presentation
This compound Specific IFN-γ Secretion Data (ELISpot)
The following table summarizes data from a clinical trial where patients with pancreatic adenocarcinoma were treated with a vaccine containing the this compound peptide. The IFN-γ response of CD8+ T cells was measured by ELISpot.
| Arm | This compound Dose | Mean Peak IFN-γ Response (Spots per 10⁴ CD8⁺ cells) | Median Peak IFN-γ Response (Spots per 10⁴ CD8⁺ cells) |
| A | 10 µg | 37 | 11 |
| B | 100 µg | 148 | 52 |
| C | 1000 µg | 248 | 271 |
Data from a randomized pilot phase I study of a modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma.[1]
Comparative IFN-γ Secretion Data for a Peptide Antigen (Example)
| Assay | Metric | Unstimulated Control | Peptide-Stimulated |
| ELISA | IFN-γ Concentration (pg/mL) | < 20 | 500 - 2000 |
| ELISpot | Spot Forming Cells (SFC) per 10⁶ PBMCs | < 10 | 100 - 500 |
| ICS | % of IFN-γ⁺ CD8⁺ T cells | < 0.01% | 0.1 - 1.0% |
These are example values and will vary depending on the peptide antigen, donor cells, and experimental conditions.
Experimental Protocols and Visualizations
This section provides detailed methodologies for the three key techniques used to measure IFN-γ secretion.
Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA is a plate-based assay that quantifies the total amount of IFN-γ secreted into the supernatant of a cell culture. It is a robust and widely used method for measuring bulk cytokine production.
Protocol: IFN-γ ELISA
-
Plate Coating:
-
Dilute the anti-human IFN-γ capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding microplate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Cell Stimulation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into a separate 96-well cell culture plate.
-
Add 100 µL of the this compound peptide solution (at 2x the final desired concentration) or a negative control (medium alone) to the wells. A typical final peptide concentration is 1-10 µg/mL.
-
Incubate the cell culture plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
ELISA Plate Preparation:
-
Wash the antibody-coated plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Block the plate by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Assay Procedure:
-
Wash the blocked plate 3 times with wash buffer.
-
Centrifuge the cell culture plate and carefully collect 100 µL of the supernatant from each well.
-
Add the collected supernatants and IFN-γ standards to the corresponding wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the IFN-γ standards against their known concentrations.
-
Calculate the concentration of IFN-γ in the samples by interpolating their absorbance values from the standard curve.
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method that detects individual IFN-γ secreting cells, providing a quantitative measure of the frequency of antigen-specific T cells.
Protocol: IFN-γ ELISpot
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with 150 µL of sterile PBS per well.
-
Coat the plate with 100 µL/well of anti-human IFN-γ capture antibody (10 µg/mL in sterile PBS).[2]
-
Incubate overnight at 4°C.[2]
-
-
Cell Plating and Stimulation:
-
Wash the coated plate 3 times with sterile PBS.
-
Block the membrane with 150 µL/well of complete RPMI-1640 medium for at least 2 hours at 37°C.[2]
-
Isolate and resuspend PBMCs in complete RPMI-1640 medium.
-
Decant the blocking medium from the plate.
-
Add PBMCs to the wells at a concentration of 2-3 x 10⁵ cells in 100 µL of medium.
-
Add 100 µL of the this compound peptide solution (at 2x the final desired concentration) or a negative control.
-
Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator. Do not disturb the plates during incubation.
-
-
Spot Development:
-
Decant the cells and wash the plate 5 times with wash buffer (PBS with 0.05% Tween-20).
-
Add 100 µL of diluted biotinylated anti-human IFN-γ detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of the corresponding substrate (e.g., BCIP/NBT for AP) to each well and monitor spot development.
-
Stop the reaction by washing thoroughly with deionized water.
-
-
Data Analysis:
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader.
-
The results are expressed as Spot Forming Cells (SFCs) per million input cells.
-
Intracellular Cytokine Staining (ICS)
ICS combined with flow cytometry allows for the identification and quantification of IFN-γ producing cells within specific cell populations (e.g., CD4+ or CD8+ T cells). This method provides multiparametric data at the single-cell level.
Protocol: Intracellular Cytokine Staining for IFN-γ
-
Cell Stimulation:
-
Isolate PBMCs and resuspend them in complete RPMI-1640 medium at 1-2 x 10⁶ cells/mL.
-
Add the cell suspension to flow cytometry tubes.
-
Add this compound peptide to the desired final concentration (e.g., 1-10 µg/mL). Include an unstimulated control.
-
Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL), to block cytokine secretion.
-
Incubate for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Surface Marker Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) to identify T cell populations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with a permeabilization buffer (e.g., Perm/Wash buffer).
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing a fluorochrome-conjugated anti-human IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry software. Gate on the lymphocyte population, then on T cell subsets (e.g., CD3+CD8+), and finally quantify the percentage of cells that are positive for IFN-γ.
-
Conclusion
The choice of assay for measuring IFN-γ secretion in response to this compound depends on the specific research question. ELISA provides a measure of the overall magnitude of the IFN-γ response in a cell population. ELISpot offers a highly sensitive quantification of the number of IFN-γ-secreting cells, making it ideal for detecting rare antigen-specific responses. ICS provides the most detailed information, allowing for the phenotyping of the cells that are producing IFN-γ. By selecting the appropriate technique and following these detailed protocols, researchers can reliably and accurately assess the immunogenicity of this compound and other peptide-based cancer immunotherapies.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vaccination with multiple peptides derived from novel cancer‐testis antigens can induce specific T‐cell responses and clinical responses in advanced esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Expansion of CEA-Specific T-Cells Using Cap1-6D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro expansion of human T-cells specific for Carcinoembryonic Antigen (CEA) using the altered peptide ligand Cap1-6D.
Introduction
Carcinoembryonic antigen (CEA) is a well-documented tumor-associated antigen overexpressed in a variety of adenocarcinomas, including colorectal, pancreatic, and lung cancers, making it an attractive target for cancer immunotherapy.[1][2][3][4] However, as a self-antigen, CEA is often subject to immune tolerance.[5][6][7] this compound is an altered peptide ligand (APL) derived from the native CEA CAP1 peptide (YLSGANLNL).[5] This modified peptide, with an asparagine to aspartic acid substitution at position 6 (YLSGADLNL), is designed to enhance binding to HLA-A2 molecules and increase the avidity of the T-cell receptor (TCR) interaction, thereby breaking immune tolerance and augmenting the anti-tumor T-cell response.[5]
These protocols detail the process for isolating Peripheral Blood Mononuclear Cells (PBMCs), stimulating and expanding CEA-specific T-cells in vitro using this compound, and assessing the functionality of the expanded T-cell population. It is important to note that while this compound can induce a more potent initial T-cell response, some studies suggest that the resulting T-cell population may exhibit low avidity for the native CAP1 peptide and may not efficiently recognize CEA-expressing tumor cells.[8] Therefore, thorough functional characterization of the expanded T-cells is crucial.
Data Presentation
Table 1: Immunologic Response to this compound Vaccination in Pancreatic Cancer Patients
This table summarizes the cytotoxic T-lymphocyte (CTL) response as measured by IFN-γ ELISPOT assay in HLA-A2+ pancreatic cancer patients who received a vaccine consisting of this compound peptide, Montanide adjuvant, and GM-CSF.[6][7] The data is presented as the mean number of spots per 10,000 CD8+ cells.
| Vaccine Arm | This compound Peptide Dose | Mean CTL Response (spots per 10⁴ CD8⁺ cells) | Percentage of Patients with Positive CTL Response |
| Arm A | 10 µg | 37 | 20% |
| Arm B | 100 µg | 126 | 60% |
| Arm C | 1000 µg | 248 | 100% |
Data adapted from a randomized pilot phase I study.[6][7]
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which will serve as the source of T-cells for the expansion.
Materials:
-
Human whole peripheral blood
-
Ficoll-Paque PLUS or other density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over the density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new conical tube.
-
Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Expansion of CEA-Specific T-Cells with this compound
This protocol outlines the stimulation and expansion of CEA-specific T-cells from the isolated PBMCs. This is a representative protocol synthesized from general T-cell expansion methods.[9][10][11][12]
Materials:
-
Isolated PBMCs
-
Complete RPMI medium
-
This compound peptide (YLSGADLNL)
-
Recombinant human Interleukin-2 (IL-2)
-
Recombinant human Interleukin-7 (IL-7) and Interleukin-15 (IL-15) (optional)
-
T-cell culture flasks or plates
Procedure:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10⁶ cells/mL in a T-cell culture flask.
-
Add this compound peptide to a final concentration of 1-10 µg/mL to stimulate the T-cells.[12]
-
(Optional) For the initial stimulation, autologous irradiated or mitomycin-C treated PBMCs can be used as antigen-presenting feeder cells.[10]
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
After 24-48 hours, add recombinant human IL-2 to a final concentration of 50-100 U/mL.[13] The addition of IL-7 and IL-15 (e.g., 5 ng/mL) can also be considered to promote the expansion of memory T-cells.[13][14]
-
Monitor the cell cultures every 2-3 days. When the cell density reaches >2 x 10⁶ cells/mL and the medium turns yellow, split the cultures and add fresh medium containing IL-2.
-
Continue the expansion for 10-14 days. The expansion can be scaled up to larger culture vessels as needed.[15][16]
-
After the expansion period, the cells can be harvested for functional assays or cryopreserved.
Protocol 3: Assessment of Expanded T-Cell Functionality
This protocol provides methods to evaluate the specificity and cytotoxic potential of the expanded T-cell population.
Materials:
-
Expanded T-cells
-
Target cells:
-
T2 cells (HLA-A2⁺) pulsed with this compound or native CAP1 peptide
-
CEA⁺/HLA-A2⁺ tumor cell line
-
CEA⁻/HLA-A2⁺ tumor cell line (as a negative control)
-
-
IFN-γ ELISPOT or ELISA kit
-
Flow cytometry antibodies (CD3, CD8, CD4, IFN-γ, TNF-α)
-
Cytotoxicity assay kit (e.g., Calcein-AM or LDH release assay)
Procedure:
A. Antigen Specificity (IFN-γ Release):
-
Set up an IFN-γ ELISPOT or ELISA assay according to the manufacturer's instructions.
-
Co-culture the expanded T-cells with the different target cells (T2 cells pulsed with peptides, tumor cell lines) at various effector-to-target (E:T) ratios.
-
After an appropriate incubation period (e.g., 18-24 hours), quantify the IFN-γ release.
B. Intracellular Cytokine Staining (Flow Cytometry):
-
Restimulate the expanded T-cells with the target cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain the cells with surface antibodies (CD3, CD8, CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (IFN-γ, TNF-α).
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T-cells.[12]
C. Cytotoxicity Assay:
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) or use an LDH release assay.
-
Co-culture the expanded T-cells with the labeled target cells at various E:T ratios for 4-6 hours.
-
Measure the release of the dye or LDH to quantify target cell lysis.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro expansion of CEA-specific T-cells.
References
- 1. T Cells Targeting Carcinoembryonic Antigen Can Mediate Regression of Metastatic Colorectal Cancer but Induce Severe Transient Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carcinoembryonic antigen-specific cell therapy selectively targets tumor cells with HLA loss of heterozygosity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Anti-CEA-CAR T for the Treatment of Solid Tumor - Protheragen [protheragen.com]
- 5. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low TCR avidity and lack of tumor cell recognition in CD8+ T cells primed with the CEA-analogue this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expansion of Tumor-Infiltrating Lymphocytes from Melanoma Tumors | Springer Nature Experiments [experiments.springernature.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Ex vivo expansion protocol for human tumor specific T cells for adoptive T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. akadeum.com [akadeum.com]
- 15. Expansion of Tumor-Infiltrating Lymphocytes from Melanoma Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Cap1-6D in Combination with GM-CSF as an Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap1-6D is a modified peptide derived from the carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in many adenocarcinomas, including more than 90% of pancreatic cancers.[1][2][3] Due to immune tolerance, CEA is poorly immunogenic. This compound, an altered peptide ligand, is designed to enhance binding to the MHC-I complex and bypass this tolerance, leading to a more robust CD8+ T-cell response.[1][2][3] When combined with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) as an adjuvant, the immunogenicity of the this compound peptide can be significantly enhanced. GM-CSF is a cytokine that promotes the recruitment, maturation, and survival of dendritic cells (DCs), which are potent antigen-presenting cells (APCs) crucial for initiating a T-cell-mediated immune response.[4][5][6] This combination, often formulated with a depot-forming agent like Montanide ISA-51, aims to generate a potent and sustained anti-tumor immune response.
These application notes provide an overview of the application of this compound in combination with GM-CSF as a vaccine adjuvant, including a summary of clinical trial data, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Data Presentation
A randomized, pilot phase I clinical trial in patients with previously treated, CEA-expressing pancreatic adenocarcinoma evaluated the safety and immunogenicity of a vaccine consisting of this compound peptide, GM-CSF, and Montanide ISA-51. The primary endpoint was the induction of a this compound-specific CD8+ T-cell response, as measured by an IFN-γ ELISPOT assay.[1][2][3]
Patients were randomized to three different dose levels of the this compound peptide: 10 µg (Arm A), 100 µg (Arm B), and 1000 µg (Arm C). All patients received a constant dose of GM-CSF (250 µg) and Montanide ISA-51.[1][2] The results demonstrated a clear dose-dependent T-cell response, with the highest dose of this compound eliciting the most robust immune response.[1][3][7][8][9]
Table 1: CD8+ T-Cell Response to this compound Vaccination
| Arm | This compound Dose (µg) | Percentage of Patients with Positive CD8+ T-Cell Response (%) | Median Peak IFN-γ T-Cell Response (spots per 10⁴ CD8+ cells) | Mean Peak IFN-γ T-Cell Response (spots per 10⁴ CD8+ cells) |
| A | 10 | 20 | 11 | 37 |
| B | 100 | 60 | 52 | 148 |
| C | 1000 | 100 | 271 | 248 |
Data sourced from a randomized pilot phase I study in pancreatic adenocarcinoma patients.[1][3]
Table 2: T-Cell Response to Wild-Type CEA Peptide
| Arm | This compound Dose (µg) | Median Peak IFN-γ T-Cell Response (spots per 10⁴ CD8+ cells) | Mean Peak IFN-γ T-Cell Response (spots per 10⁴ CD8+ cells) |
| A | 10 | 3 | 22.05 |
| B | 100 | 81 | 120.5 |
| C | 1000 | 222.5 | 188.5 |
Data sourced from a randomized pilot phase I study in pancreatic adenocarcinoma patients.[1]
Experimental Protocols
Vaccine Formulation
Objective: To prepare a stable water-in-oil emulsion containing the this compound peptide, GM-CSF, and Montanide ISA-51.
Materials:
-
This compound peptide (YLSGADLNL), sterile, lyophilized
-
Sargramostim (recombinant human GM-CSF), sterile solution
-
Montanide ISA-51, sterile
-
Sterile 0.9% saline
-
Two sterile Luer-lock syringes
-
A sterile three-way stopcock or sterile female-to-female Luer lock connector
Protocol:
-
Aseptically reconstitute the lyophilized this compound peptide to the desired concentration (e.g., 10 µg, 100 µg, or 1000 µg) in sterile 0.9% saline.
-
In one syringe, draw up the aqueous phase containing the reconstituted this compound peptide and 250 µg of GM-CSF. The total volume of the aqueous phase should be equal to the volume of the oil phase (Montanide ISA-51).
-
In a second syringe, draw up an equal volume of Montanide ISA-51.
-
Connect the two syringes using a sterile three-way stopcock or a female-to-female Luer lock connector.
-
Emulsify the mixture by repeatedly passing the contents from one syringe to the other for at least 10 minutes, or until a stable, white, viscous emulsion is formed.
-
To test for emulsion stability, place a drop of the emulsion into a beaker of water. A stable water-in-oil emulsion will remain as a droplet and will not disperse.
-
The vaccine should be prepared fresh and administered to the subject within one hour of preparation.
In Vivo Mouse Tumor Model for Preclinical Evaluation
Objective: To evaluate the anti-tumor efficacy of the this compound/GM-CSF vaccine in a preclinical mouse model.
Materials:
-
HLA-A2 transgenic mice (e.g., C57BL/6-Tg(HLA-A2.1)1Enge/J)
-
A murine tumor cell line engineered to express human CEA (e.g., MC38-CEA)
-
This compound/GM-CSF/Montanide ISA-51 vaccine, prepared as described above
-
Control vaccine (e.g., GM-CSF/Montanide ISA-51 without peptide, or irrelevant peptide)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant HLA-A2 transgenic mice with a tumorigenic dose of CEA-expressing tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) in the flank.
-
Once tumors are palpable (e.g., 3-5 mm in diameter), randomize mice into treatment and control groups.
-
Administer the this compound/GM-CSF/Montanide ISA-51 vaccine subcutaneously at a site distant from the tumor, for example, the contralateral flank or the base of the tail.
-
Administer booster vaccinations at specified intervals (e.g., weekly or bi-weekly).
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor animal health and body weight throughout the experiment.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and harvest tumors and spleens for further immunological analysis (e.g., ELISPOT, flow cytometry).
IFN-γ ELISPOT Assay for Detection of this compound-Specific T-Cells
Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting CD8+ T-cells in peripheral blood mononuclear cells (PBMCs) or splenocytes.
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate solution
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound peptide and a negative control peptide (e.g., an irrelevant HLA-A2 binding peptide)
-
PBMCs isolated from vaccinated subjects or splenocytes from immunized mice
-
Positive control stimulant (e.g., phytohemagglutinin (PHA))
-
Fetal bovine serum (FBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
CO2 incubator
Protocol:
-
Plate Coating:
-
Pre-wet the ELISPOT plate membranes with 35% ethanol (B145695) for 30 seconds.
-
Wash the plate 5 times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate 5 times with sterile PBS to remove the coating antibody.
-
Block the plate with RPMI-1640 containing 10% FBS for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of PBMCs or splenocytes.
-
Add 2-5 x 10^5 cells per well.
-
Add the this compound peptide (e.g., at 10 µg/mL) to the experimental wells.
-
Add the negative control peptide to the negative control wells.
-
Add PHA to the positive control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate 5 times with wash buffer to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in wash buffer with 1% BSA and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add the streptavidin-ALP or streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add the substrate solution and incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing the plate with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
The results are expressed as the number of spot-forming cells (SFCs) per 10^6 PBMCs or splenocytes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GM-CSF signaling pathway in dendritic cells.
Caption: Proposed mechanism of action for the this compound/GM-CSF vaccine.
Caption: Experimental workflow for the IFN-γ ELISPOT assay.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GM-CSF signaling in cell-based tumor immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | GM-CSF: A Double-Edged Sword in Cancer Immunotherapy [frontiersin.org]
- 6. Revisiting GM-CSF as an adjuvant for therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Application Note: Method for Assessing Cap1-6D-Induced T-cell Response in Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monitoring the immunogenicity of therapeutic candidates is a critical component of clinical trial evaluation. For therapies designed to modulate the immune system, such as vaccines or immunotherapies, a precise understanding of the induced T-cell response is paramount. This document outlines a comprehensive strategy for assessing the T-cell response induced by Cap1-6D, a modified peptide ligand of Carcinoembryonic Antigen (CEA) used in vaccine formulations.[1][2][3] The protocols provided are designed for use in a clinical trial setting, emphasizing standardized procedures for sample handling and analysis to ensure data integrity and comparability across multiple sites.
The primary assays for evaluating T-cell responses include the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T-cell proliferation assays.[4]
-
ELISpot Assay: A highly sensitive method to quantify the frequency of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation.[5][6][7]
-
Intracellular Cytokine Staining (ICS): Allows for the multiparametric characterization of responding T-cell subsets (e.g., CD4+, CD8+) by identifying the production of multiple cytokines at a single-cell level.[8][9][10]
-
T-cell Proliferation Assay: Measures the ability of T-cells to divide and expand upon recognizing a specific antigen, providing a key indicator of a robust immune response.[11][12][13]
The following sections provide detailed protocols for these assays, data presentation guidelines, and visual workflows to aid in the comprehensive assessment of this compound immunogenicity.
Experimental Workflow Overview
The overall process, from sample collection to data analysis, follows a standardized workflow to ensure consistency and minimize variability in a clinical trial setting.
Caption: Overall experimental workflow from patient sample collection to final data analysis.
Protocol 1: PBMC Isolation and Cryopreservation
Objective: To isolate and cryopreserve Peripheral Blood Mononuclear Cells (PBMCs) from whole blood for future immunological analysis. Standardized cryopreservation is crucial for batch analysis and reducing inter-assay variability.[10]
Materials:
-
Blood collection tubes (Sodium Heparin)
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
RPMI-1640 medium
-
DMSO (cryoprotectant grade)
-
Cryovials
-
Controlled-rate freezing container
Procedure:
-
Blood Collection: Collect whole blood in sodium heparin tubes. All processing should begin within 8 hours of collection.
-
Dilution: Dilute the blood 1:1 with sterile PBS at room temperature.
-
Ficoll Gradient: Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Washing: Transfer PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in RPMI-1640 with 10% FBS. Perform a cell count and viability assessment using Trypan Blue.
-
Cryopreservation: Centrifuge cells and resuspend in cold freezing medium (90% FBS, 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL.
-
Freezing: Aliquot into cryovials and place in a controlled-rate freezing container at -80°C for 24 hours before transferring to liquid nitrogen for long-term storage.
Protocol 2: IFN-γ ELISpot Assay
Objective: To determine the frequency of this compound-specific IFN-γ secreting T-cells.
Materials:
-
Human IFN-γ ELISpot kit (capture and detection antibodies)
-
PVDF-membrane 96-well plates
-
This compound peptide, wild-type CEA peptide
-
Positive control (e.g., Phytohemagglutinin, PHA)
-
Culture medium: RPMI-1640, 10% FBS, L-glutamine, Penicillin-Streptomycin
-
Automated ELISpot reader and analysis software
Caption: Principle of the Enzyme-Linked Immunospot (ELISpot) assay workflow.
Procedure:
-
Plate Preparation: Pre-wet a 96-well PVDF plate with 35% ethanol, wash with sterile water, and coat with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI + 10% FBS for 2 hours at room temperature.
-
Cell Plating: Thaw cryopreserved PBMCs and allow them to rest overnight.[14] Plate 2-3 x 10^5 cells per well.
-
Stimulation: Add stimuli to appropriate wells:
-
Test Wells: this compound peptide (e.g., at 10 µg/mL).
-
Negative Control: Culture medium only (unstimulated).
-
Positive Control: PHA (e.g., at 5 µg/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[6]
-
Detection: Wash wells to remove cells. Add biotinylated anti-IFN-γ detection antibody and incubate.
-
Enzyme & Substrate: Wash wells and add streptavidin-enzyme conjugate. After another wash, add the substrate solution and monitor for spot development.
-
Analysis: Stop the reaction by rinsing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Cells (SFCs) per 10^6 PBMCs.
Protocol 3: Intracellular Cytokine Staining (ICS)
Objective: To identify and quantify this compound-specific CD4+ and CD8+ T-cell subsets producing IFN-γ, TNF-α, and IL-2.
Materials:
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α, anti-IL-2, and a viability dye.
-
This compound peptide
-
Co-stimulatory antibodies (anti-CD28, anti-CD49d)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well. Add this compound peptide and co-stimulatory antibodies. Include unstimulated and positive controls.
-
Incubation: Incubate for 1-2 hours at 37°C, then add Brefeldin A and incubate for an additional 4-6 hours.[4][10]
-
Surface Staining: Wash cells and stain with viability dye, followed by surface antibodies (anti-CD3, CD4, CD8) in the dark.[9][15]
-
Fixation & Permeabilization: Wash cells, then fix and permeabilize using a commercial kit according to the manufacturer's instructions.[8][9]
-
Intracellular Staining: Stain with intracellular antibodies (anti-IFN-γ, TNF-α, IL-2) in permeabilization buffer.[8][9]
-
Acquisition: Wash cells and resuspend in buffer for flow cytometry. Acquire a minimum of 100,000 lymphocyte events.
-
Analysis: Gate on viable, single lymphocytes, then on CD3+ T-cells. Further gate on CD4+ and CD8+ subsets and quantify the percentage of cells expressing each cytokine or combination of cytokines.
T-Cell Activation Signaling Pathway
The T-cell response to this compound is initiated by the interaction of the T-cell receptor (TCR) with the peptide presented by an antigen-presenting cell (APC) via the Major Histocompatibility Complex (MHC).
Caption: Simplified T-cell activation signaling pathway via TCR engagement.
Data Presentation
Quantitative data from clinical trials should be summarized in a clear, tabular format to facilitate comparison between treatment arms and time points (e.g., baseline vs. post-vaccination).
Table 1: Summary of this compound Specific T-Cell Response by ELISpot
| Treatment Arm | Time Point | N | Mean SFCs per 10^6 PBMCs (± SD) | Median SFCs per 10^6 PBMCs | Responder Frequency (%) |
| Arm A (10 µg) | Baseline | 5 | 5 (± 4) | 3 | 0% |
| Post-Vac | 5 | 37 (± 25) | 11 | 20% | |
| Arm B (100 µg) | Baseline | 5 | 8 (± 6) | 6 | 0% |
| Post-Vac | 5 | 148 (± 90) | 52 | 60% | |
| Arm C (1000 µg) | Baseline | 4 | 7 (± 5) | 5 | 0% |
| Post-Vac | 4 | 248 (± 110) | 271 | 100% | |
| A positive response is defined as a post-vaccination SFC count that is ≥2-fold over baseline and >10 SFCs per 10^6 cells. Data is hypothetical and based on published trial structures.[1] |
Table 2: Summary of this compound Specific T-Cell Response by ICS
| Treatment Arm | Time Point | Cell Subset | Cytokine | Mean % of Parent Population (± SD) |
| Arm C (1000 µg) | Baseline | CD4+ T-cells | IFN-γ+ | 0.01 (± 0.01) |
| TNF-α+ | 0.02 (± 0.01) | |||
| Post-Vac | CD4+ T-cells | IFN-γ+ | 0.25 (± 0.15) | |
| TNF-α+ | 0.35 (± 0.20) | |||
| Baseline | CD8+ T-cells | IFN-γ+ | 0.02 (± 0.01) | |
| TNF-α+ | 0.03 (± 0.02) | |||
| Post-Vac | CD8+ T-cells | IFN-γ+ | 0.55 (± 0.30) | |
| TNF-α+ | 0.70 (± 0.45) |
Table 3: Summary of T-Cell Proliferation Assay
| Treatment Arm | Time Point | N | Mean Proliferation Index (± SD) | % Responders |
| Arm C (1000 µg) | Baseline | 4 | 1.2 (± 0.3) | 0% |
| Post-Vac | 4 | 4.5 (± 1.8) | 75% | |
| A positive response is defined as a Proliferation Index >2.0. |
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. assaygenie.com [assaygenie.com]
- 7. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Cytokine Staining Protocol [anilocus.com]
- 9. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. viviabiotech.com [viviabiotech.com]
- 12. T Cell Proliferation Assay - Creative Biolabs [creative-biolabs.com]
- 13. T-cell proliferation assay for the detection of SARS-CoV-2-specific T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mabtech.com [mabtech.com]
- 15. med.virginia.edu [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cap1-6D Peptide Dose for Maximum T-cell Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dose of the Cap1-6D peptide to achieve a maximal T-cell response. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used?
A1: this compound is a modified version of a peptide derived from the carcinoembryonic antigen (CEA), a protein often overexpressed in various cancers, including pancreatic cancer.[1][2][3] The modification, a substitution of asparagine with aspartic acid at the 6th position (this compound), enhances its ability to bind to the HLA-A2 molecule and stimulate a more potent CD8+ T-cell response against CEA-expressing tumor cells.[2] It is considered an "altered peptide ligand" designed to bypass immune tolerance to the native CEA peptide.[1][2][3]
Q2: What is the recommended starting concentration range for this compound in in vitro T-cell assays?
A2: Based on clinical trial data and general protocols for peptide stimulation, a starting point for in vitro assays such as ELISPOT or intracellular cytokine staining would be in the range of 1 to 10 µg/mL.[4] However, it is crucial to perform a dose-titration experiment to determine the optimal concentration for your specific experimental conditions, as responses can be dose-dependent.
Q3: A clinical study on a this compound vaccine used doses of 10 µg, 100 µg, and 1000 µg. How do these in vivo doses translate to in vitro experiments?
A3: The doses used in the clinical study were for in vivo vaccination and do not directly translate to in vitro concentrations.[1][2][3] The clinical trial data is invaluable for understanding the dose-dependent nature of the T-cell response to this compound in a physiological setting. For in vitro experiments, the peptide concentration in the cell culture medium is the relevant parameter.
Q4: What are the key readouts to measure the T-cell response to this compound?
A4: The primary readouts for assessing the T-cell response to this compound are T-cell proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity against CEA-expressing target cells. Common assays include:
-
ELISPOT (Enzyme-Linked Immunospot) Assay: To quantify the frequency of cytokine-secreting T-cells.
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To identify and quantify cytokine-producing T-cells within a mixed cell population.
-
Proliferation Assays (e.g., CFSE or BrdU incorporation): To measure the expansion of this compound-specific T-cells.
-
Cytotoxicity Assays (e.g., chromium release or flow cytometry-based killing assays): To assess the ability of stimulated T-cells to kill target cells expressing the native CEA peptide.
Troubleshooting Guides
Issue 1: Low or No T-cell Response in ELISPOT Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response curve with this compound concentrations ranging from 0.1 to 50 µg/mL to identify the optimal dose. |
| Poor Peptide Solubility or Stability | Ensure the peptide is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Store peptide stocks at -80°C in single-use aliquots to avoid freeze-thaw cycles. |
| Low Frequency of Precursor T-cells | Increase the number of peripheral blood mononuclear cells (PBMCs) or splenocytes per well. Consider using enriched CD8+ T-cells. |
| Incorrect Cell Density | Optimize the cell density per well. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death. |
| Inadequate Incubation Time | The optimal incubation time for T-cell stimulation can vary. Test different time points (e.g., 24, 48, and 72 hours). |
Issue 2: High Background in ELISPOT Assay
| Possible Cause | Troubleshooting Step |
| Contamination of Peptide or Reagents | Use sterile techniques and ensure all reagents are free of endotoxin (B1171834) contamination. |
| Non-specific T-cell Activation | Ensure the final concentration of the peptide solvent (e.g., DMSO) in the culture medium is non-toxic and does not cause non-specific activation (typically <0.5%). |
| Over-stimulation | If using a high peptide concentration, it may lead to non-specific activation. Refer to your dose-response curve to select a concentration that gives a good signal-to-noise ratio. |
| Inadequate Washing | Follow the washing steps of the ELISPOT protocol meticulously to remove any unbound antibodies or reagents. |
Data Presentation
Table 1: Dose-Dependent T-cell Response to this compound Peptide Vaccine in Pancreatic Cancer Patients
| Dose of this compound Peptide | Percentage of Patients with a Positive CD8+ T-cell Response | Mean Peak IFN-γ T-cell Response (spots per 10⁴ CD8+ cells) | Median Peak IFN-γ T-cell Response (spots per 10⁴ CD8+ cells) |
| 10 µg | 20% | 37 | 11 |
| 100 µg | 60% | 148 | 52 |
| 1000 µg | 100% | 248 | 271 |
Data summarized from a randomized pilot phase I study.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro Dose Optimization of this compound Peptide using IFN-γ ELISPOT Assay
1. Materials:
- This compound peptide, lyophilized
- DMSO (cell culture grade)
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
- Human or mouse PBMCs/splenocytes
- IFN-γ ELISPOT kit
- 96-well PVDF membrane plates
- CO₂ incubator (37°C, 5% CO₂)
2. Methods:
- Peptide Reconstitution: Dissolve the lyophilized this compound peptide in DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
- Plate Coating: Coat the 96-well PVDF plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
- Cell Preparation: Thaw and wash PBMCs/splenocytes. Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.
- Peptide Dilution Series: Prepare a serial dilution of the this compound peptide in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 to 50 µg/mL. Also, prepare a negative control (medium with DMSO equivalent to the highest peptide concentration) and a positive control (e.g., PHA or a known immunogenic peptide cocktail).
- Cell Stimulation: Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of the coated plate. Then, add 100 µL of the corresponding peptide dilution, negative control, or positive control to the appropriate wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection and Development: Follow the ELISPOT kit manufacturer's instructions for washing the plate, adding the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate.
- Spot Counting: Once spots have developed, wash the plate, allow it to dry, and count the spots using an ELISPOT reader.
- Data Analysis: Plot the number of spots per well against the peptide concentration to determine the optimal dose for maximal IFN-γ secretion.
Mandatory Visualizations
References
Troubleshooting low immunogenicity of Cap1-6D vaccine formulations.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cap1-6D vaccine formulations. The information is designed to help address common issues, particularly low immunogenicity, encountered during experimental studies.
Troubleshooting Guide: Low Immunogenicity
Low immunogenicity of peptide vaccines is a common challenge. This guide provides a structured approach to troubleshooting poor immune responses with this compound vaccine formulations.
Q1: My this compound vaccine formulation is showing low immunogenicity. What are the initial steps to troubleshoot this issue?
A1: When encountering low immunogenicity, a systematic review of your experimental setup is crucial. Here are the initial steps:
-
Verify Peptide Integrity and Purity:
-
Confirm the identity and purity of the this compound peptide using methods like mass spectrometry and high-performance liquid chromatography (HPLC). Impurities or degradation can significantly impact immunogenicity.
-
Ensure proper storage conditions for the peptide to prevent degradation.
-
-
Check Formulation and Administration:
-
Adjuvant: Confirm the correct adjuvant was used and that the emulsion with the peptide was prepared correctly. For instance, with Montanide ISA-51, proper emulsification is critical for efficacy.
-
Dose: The immune response to this compound has been shown to be dose-dependent.[1][2][3] Ensure you are using an appropriate peptide concentration.
-
Route of Administration: The route of immunization (e.g., subcutaneous, intramuscular) can influence the immune response. Verify that the chosen route is appropriate for the adjuvant and experimental model.
-
Injection Volume and Technique: Inconsistent injection volumes or improper technique can lead to variability in the immune response.
-
-
Review Animal Model and Health Status:
-
Animal Strain: Ensure the animal model is appropriate. For this compound, which is an HLA-A2 restricted peptide, using HLA-A2 transgenic mice is a common approach.[4]
-
Animal Health: The age, health, and stress levels of the animals can impact their immune response. Ensure animals are healthy and housed under optimal conditions. Older animals may exhibit a weaker immune response.[5]
-
-
Assess Immunological Assays:
-
Assay Validation: Ensure that your immunological assays (e.g., ELISA, ELISpot) are properly validated and that all reagents are within their expiration dates.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your assays to validate the results.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low vaccine immunogenicity.
Frequently Asked Questions (FAQs)
Q2: What is this compound and why is it used in vaccine formulations?
A2: this compound is a modified peptide derived from the carcinoembryonic antigen (CEA).[1][2] CEA is a tumor-associated antigen expressed in over 90% of pancreatic cancers, making it a target for immunotherapy.[1][6] However, CEA is often poorly immunogenic due to immune tolerance.[1][2] this compound is an altered peptide ligand, where an amino acid has been substituted to enhance its ability to bind to HLA-A2 molecules and stimulate a more robust CD8+ T-cell response, thereby bypassing tolerance.[4][7]
Q3: Which adjuvants are commonly used with this compound and how do they work?
A3: Adjuvants are crucial for enhancing the immunogenicity of peptide vaccines.[8][9] Commonly used adjuvants with this compound in clinical trials include:
-
Montanide ISA-51: A water-in-oil emulsion that creates a depot at the injection site, allowing for the slow release of the antigen and prolonged exposure to the immune system.[10]
-
GM-CSF (Granulocyte-macrophage colony-stimulating factor): A cytokine that helps to recruit and mature antigen-presenting cells (APCs), such as dendritic cells, to the vaccination site.[6][10]
Other potential adjuvants that can be explored include Toll-like receptor (TLR) agonists like CpG oligonucleotides or poly(I:C), which directly activate APCs through innate immune signaling pathways.[1][11]
Q4: How does the dose of this compound peptide affect the immune response?
A4: Clinical trial data for a this compound vaccine formulation demonstrated a clear dose-dependent T-cell response.[1][2][3] Higher doses of the peptide led to a more robust CD8+ T-cell response as measured by ELISpot assay.
Table 1: Dose-Dependent T-Cell Response to this compound Vaccine
| Peptide Dose | Mean T-Cell Response (spots per 10⁴ CD8⁺ cells) | Percentage of Patients with Positive T-Cell Response |
| 10 µg | 36.5 | 20% |
| 100 µg | 148.45 | 60% |
| 1000 µg (1 mg) | 247.69 | 100% |
Data summarized from a randomized phase I trial in pancreatic cancer patients.[1]
Q5: What are the key immunological assays to measure the response to a this compound vaccine?
A5: The primary methods to assess the immunogenicity of a this compound vaccine are:
-
ELISpot (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method used to quantify the frequency of antigen-specific T-cells that secrete cytokines, such as interferon-gamma (IFN-γ), upon stimulation with the this compound peptide.[12][13][14] It is a key functional assay for cellular immunity.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to detect and quantify the levels of this compound-specific antibodies in the serum of immunized subjects, providing a measure of the humoral immune response.[15][16][17]
-
In Vivo Cytotoxicity Assay: This assay directly measures the ability of cytotoxic T-lymphocytes (CTLs) generated by the vaccine to kill target cells presenting the this compound peptide in a living animal.[18][19][20][21][22]
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for T-Cell Response
This protocol outlines the steps to measure the frequency of this compound-specific IFN-γ secreting T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.
Materials:
-
PVDF membrane 96-well plates
-
Anti-IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate (e.g., AEC)
-
This compound peptide
-
Positive control (e.g., PHA or anti-CD3 antibody)
-
Complete RPMI medium
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10⁵ cells per well.
-
Stimulation: Add the this compound peptide to the appropriate wells at a predetermined concentration. Include negative control (medium alone) and positive control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an ELISpot reader.
Protocol 2: Indirect ELISA for Antibody Titer
This protocol describes the measurement of this compound-specific antibody titers in serum samples.
Materials:
-
High-binding 96-well ELISA plates
-
This compound peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 5% non-fat milk or BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Plate Coating: Coat the ELISA plate wells with 1-10 µg/mL of this compound peptide in coating buffer overnight at 4°C.[15]
-
Blocking: Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Color Development: Wash the plate and add TMB substrate. Incubate in the dark until sufficient color develops (15-30 minutes).
-
Stopping Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Visualizations
Hypothetical Signaling Pathway
Caption: APC activation by a peptide vaccine with a TLR agonist adjuvant.
Experimental Workflow for Immunogenicity Assessment
Caption: Workflow for assessing vaccine immunogenicity in vivo.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CEA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underpinning poor antibody responses to vaccines in ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 14. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. affbiotech.cn [affbiotech.cn]
- 16. ELISA Protocol [protocols.io]
- 17. ELISA Protocol | Rockland [rockland.com]
- 18. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 20. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 21. Antigen-Specific In Vivo Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Strategies to Enhance Cross-Reactivity of Cap1-6D-Induced T-Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the cross-reactivity of T-cells induced by the Cap1-6D peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to induce T-cell responses?
This compound is a modified 9-residue peptide with the amino acid sequence YLSGANLNL.[1] It is an altered peptide ligand (APL) derived from the native carcinoembryonic antigen (CEA) peptide, CAP1.[2][3] CEA is overexpressed in many carcinomas, making it a target for cancer immunotherapy.[3][4] However, CEA is a self-antigen, and T-cells that recognize it are often eliminated or rendered tolerant. This compound is designed to be more immunogenic than the native peptide to bypass this tolerance and induce a stronger T-cell response.[2][3]
Q2: What is the HLA restriction for the this compound peptide?
The this compound peptide is restricted to the Human Leukocyte Antigen (HLA)-A2, specifically HLA-A*0201.[2][4] Experiments to induce and test T-cell responses with this compound should be conducted using cells from HLA-A2 positive donors or HLA-A2 transgenic models.
Q3: What is T-cell cross-reactivity and why is it important for this compound-based therapies?
T-cell cross-reactivity is the ability of a single T-cell receptor (TCR) to recognize more than one type of peptide-MHC complex.[5] In the context of this compound, it is crucial that the T-cells induced by this altered peptide can also recognize and react to the native CAP1 peptide presented by tumor cells. Without this cross-reactivity, the therapeutic effect will be limited as the T-cells will not target the cancer cells expressing the natural CEA antigen.
Q4: What are the main challenges in achieving effective cross-reactivity with this compound-induced T-cells?
A significant challenge is that T-cells induced by the high-affinity this compound peptide may have low avidity for the native CAP1 peptide.[2] This can result in a failure to recognize and lyse CEA-expressing tumor cells.[2][4] The very modifications that make this compound more immunogenic can lead to a T-cell response that is too specific for the altered peptide, limiting its translation to a clinically effective anti-tumor response.
Troubleshooting Guides
Problem 1: Low or no detectable this compound-specific T-cell response in vitro.
Possible Cause & Solution
-
Incorrect HLA type of donor cells: Confirm that the peripheral blood mononuclear cells (PBMCs) are from an HLA-A2 positive donor.
-
Suboptimal peptide concentration: The concentration of this compound used for T-cell stimulation may be too low or too high. It is recommended to perform a dose-titration experiment to determine the optimal peptide concentration.
-
Inefficient antigen presentation: Ensure that antigen-presenting cells (APCs), such as dendritic cells (DCs), are properly matured and loaded with the peptide. The use of adjuvants can enhance DC maturation and T-cell activation.
-
Poor T-cell viability: T-cell culture conditions may not be optimal. Ensure the use of appropriate T-cell media, cytokines (e.g., IL-2, IL-7, IL-15), and maintain optimal cell density.[6]
Problem 2: this compound-induced T-cells do not recognize or kill CEA-expressing tumor cells.
Possible Cause & Solution
-
Low avidity of T-cell receptors (TCRs): The induced T-cells may have TCRs with high affinity for this compound but low affinity for the native CAP1 peptide.[2]
-
Strategy 1: Peptide Modification: Design new altered peptide ligands with different modifications at various positions to identify peptides that induce T-cells with broader cross-reactivity.
-
Strategy 2: TCR Engineering: Isolate the TCRs from the induced T-cells and engineer them to enhance their affinity for the native CAP1 peptide while maintaining specificity.
-
-
Insufficient antigen processing and presentation by tumor cells: The tumor cells may not be processing and presenting the native CAP1 epitope at sufficient levels to be recognized by the T-cells.
-
Strategy: Enhance Antigen Presentation: Treat tumor cells with cytokines like IFN-γ to upregulate MHC class I expression and antigen processing machinery.
-
Problem 3: High background in ELISPOT assay when measuring T-cell response.
Possible Cause & Solution
-
Contamination of cell cultures: Microbial contamination can lead to non-specific T-cell activation. Ensure aseptic techniques are followed.[7]
-
Excessive cell numbers: Plating too many cells per well can result in confluent spots and high background. Optimize the number of cells per well.[8]
-
Improper washing: Inadequate washing of the ELISPOT plate can leave residual reagents that cause background staining. Follow the washing protocol carefully.[7][9]
-
Over-development of the plate: Reduce the incubation time with the substrate to avoid over-development.[7]
Problem 4: Low viability of T-cells during expansion.
Possible Cause & Solution
-
Suboptimal cell density: Both too high and too low cell densities can negatively impact T-cell viability and expansion. Maintain an optimal cell density as recommended by established protocols.[10][11]
-
Nutrient depletion and waste accumulation: Regularly change or add fresh media to replenish nutrients and remove metabolic waste products.
-
Inadequate cytokine support: Ensure the continuous presence of appropriate cytokines like IL-2, IL-7, and IL-15 in the culture medium to support T-cell survival and proliferation.[6]
-
Overstimulation and activation-induced cell death (AICD): Repeated stimulation can lead to T-cell exhaustion and AICD.[12] Allow for periods of rest between stimulation cycles.
Quantitative Data Summary
Table 1: Dose-Dependent T-Cell Response to this compound Vaccine
| Arm | Peptide Dose | Median Peak IFN-γ ELISPOT Response (spots per 10^4 CD8+ cells) | Mean Peak IFN-γ ELISPOT Response (spots per 10^4 CD8+ cells) | Percentage of Patients with Increased T-Cell Response |
| A | 10 µg | 11 | 37 | 20% |
| B | 100 µg | 52 | 148 | 60% |
| C | 1000 µg | 271 | 248 | 100% |
Data from a randomized phase I trial of a this compound-based vaccine in pancreatic cancer patients.[13]
Experimental Protocols
Protocol 1: In Vitro Induction of this compound-Specific T-Cells from PBMCs
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2 positive healthy donor using Ficoll-Paque density gradient centrifugation.
-
Prepare Antigen Presenting Cells (APCs):
-
Adhere PBMCs to a plastic culture flask for 2 hours at 37°C.
-
Wash away non-adherent cells.
-
Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature dendritic cells (DCs).
-
Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48 hours.
-
-
Peptide Pulsing:
-
Harvest the mature DCs and pulse them with 10 µg/mL of this compound peptide for 2 hours at 37°C.
-
Wash the DCs to remove excess peptide.
-
-
Co-culture:
-
Co-culture the peptide-pulsed DCs with autologous non-adherent lymphocytes (as a source of T-cells) at a DC to T-cell ratio of 1:10.
-
Culture in T-cell medium (e.g., RPMI-1640 with 10% Human AB serum, IL-2, IL-7, and IL-15).
-
-
Restimulation: Restimulate the T-cells every 7-10 days with freshly prepared peptide-pulsed DCs or autologous PBMCs pulsed with the peptide.
-
Monitoring: Monitor the T-cell response using ELISPOT or intracellular cytokine staining for IFN-γ after each stimulation cycle.
Protocol 2: Cross-Reactivity Assessment using a Cytotoxicity Assay
-
Prepare Target Cells:
-
Use an HLA-A2 positive, CEA positive tumor cell line as the target.
-
As a negative control, use an HLA-A2 positive, CEA negative cell line.
-
As a positive control for peptide presentation, use T2 cells (which are TAP-deficient and can be loaded with exogenous peptides) pulsed with either this compound or the native CAP1 peptide.
-
-
Label Target Cells: Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture:
-
Plate the labeled target cells in a 96-well plate.
-
Add the this compound-induced T-cells at various effector to target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Measure Lysis:
-
For fluorescent dyes, measure the release of the dye into the supernatant using a fluorometer.
-
For radioactive isotopes, measure the release of the isotope into the supernatant using a gamma counter.
-
-
Calculate Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: TCR Signaling Pathway for this compound Recognition.
Caption: Experimental Workflow for Improving T-Cell Cross-Reactivity.
References
- 1. Facebook [cancer.gov]
- 2. Low TCR avidity and lack of tumor cell recognition in CD8+ T cells primed with the CEA-analogue this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. HLA-A*0201-restricted CEA-derived peptide CAP1 is not a suitable target for T-cell-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T cell receptor cross-reactivity expanded by dramatic peptide/MHC adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akadeum.com [akadeum.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. ELISpot Troubleshooting [elisa-antibody.com]
- 10. stemcell.com [stemcell.com]
- 11. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Quality Control During T Cell Expansion | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming immune suppression in the tumor microenvironment for Cap1-6D therapy.
Welcome to the technical support center for researchers utilizing Cap1-6D therapy. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered when investigating the efficacy of this compound in the context of an immunosuppressive tumor microenvironment (TME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an enhanced agonist peptide vaccine derived from the tumor-associated antigen (TAA) carcinoembryonic antigen (CEA). CEA is a self-protein that is overexpressed in over 90% of pancreatic adenocarcinomas but is generally poorly immunogenic due to immune tolerance.[1][2] this compound is a modified version of the natural CEA epitope CAP1 (YLSGANLNL), with an asparagine to aspartic acid substitution at position 6 (YLSGADLNL). This modification enhances its binding to the HLA-A2 major histocompatibility complex (MHC) class I molecule. This improved binding leads to a more potent activation of cytotoxic T lymphocytes (CTLs), or CD8+ T cells, which can then recognize and kill tumor cells expressing the native CEA antigen.[1]
Q2: We are observing a robust this compound-specific T-cell response in our ELISPOT assays, but see minimal anti-tumor effect in our in vivo models. What could be the cause?
A2: This is a common challenge in cancer immunotherapy research and often points to potent immunosuppressive mechanisms within the tumor microenvironment (TME). The pancreatic cancer TME, in particular, is known for its dense fibrotic stroma and infiltration by various immunosuppressive cells.[3][4][5] While your this compound vaccine is successfully priming and activating CEA-specific CD8+ T cells in the periphery (as shown by your ELISPOT data), these cells are likely being rendered dysfunctional or "exhausted" upon infiltrating the tumor. Key culprits include:
-
Myeloid-Derived Suppressor Cells (MDSCs): These cells suppress T-cell function through various mechanisms, including the depletion of essential amino acids (e.g., L-arginine), production of reactive oxygen species (ROS), and the expression of inhibitory ligands like PD-L1.[3][6]
-
Regulatory T cells (Tregs): Tregs are abundant in the pancreatic TME and suppress effector T cells through the secretion of inhibitory cytokines like IL-10 and TGF-β, and by expressing checkpoint molecules such as CTLA-4.[3][7][8]
-
Tumor-Associated Macrophages (TAMs): Often polarized to an M2-like phenotype, TAMs contribute to immune suppression by producing inhibitory cytokines and expressing ligands that dampen T-cell activity.[3][8]
-
Immune Checkpoints: Tumor cells and other cells within the TME can upregulate checkpoint ligands like PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and inactivation.[7]
To confirm this, you should characterize the immune cell infiltrate of your tumors using multi-color flow cytometry or immunohistochemistry.
Q3: What are the recommended therapeutic combinations to enhance this compound efficacy?
A3: Given the highly immunosuppressive nature of the TME, combining this compound with agents that counteract these mechanisms is a promising strategy.[1][9] Consider the following combinations:
-
Immune Checkpoint Inhibitors: Antibodies targeting the PD-1/PD-L1 or CTLA-4 pathways can "release the brakes" on the T cells activated by this compound, restoring their anti-tumor function within the TME. Preclinical and clinical data suggest that combining cancer vaccines with checkpoint inhibitors can improve outcomes.[10][11]
-
MDSC-Targeting Agents: Therapies aimed at depleting or reprogramming MDSCs can help to alleviate a major source of immune suppression.
-
Treg-Depleting or Modulating Agents: Strategies to reduce the number or function of Tregs within the TME can further enhance the activity of this compound-induced T cells.
The choice of combination will depend on the specific characteristics of your tumor model.
Troubleshooting Guides
Guide 1: In Vitro T-Cell Cytotoxicity Assays
Problem: this compound-activated T cells show low cytotoxicity against CEA-positive tumor cells in an LDH release or similar assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Target Cell Resistance | Verify CEA and HLA-A2 expression on target cells via flow cytometry. | This compound-induced T cells require both the target antigen (CEA) and the correct MHC molecule (HLA-A2) for recognition. |
| Suboptimal Effector:Target (E:T) Ratio | Titrate the E:T ratio in your assay (e.g., 1:1, 5:1, 10:1, 25:1). | A higher number of effector T cells may be needed to achieve significant target cell lysis. |
| T-Cell Exhaustion | Check for expression of exhaustion markers (e.g., PD-1, LAG-3, TIM-3) on your effector T cells. | Prolonged in vitro culture and stimulation can lead to T-cell exhaustion, reducing their cytotoxic potential. |
| Assay Sensitivity | Consider a more sensitive or real-time cytotoxicity assay, such as those based on live-cell imaging or impedance (e.g., xCELLigence). | LDH assays measure cell death at a single endpoint and may not capture the full dynamics of T-cell killing. |
Guide 2: In Vivo Combination Studies
Problem: Combination of this compound and an anti-PD-1 antibody does not show a synergistic anti-tumor effect compared to monotherapies.
| Possible Cause | Troubleshooting Step | Rationale |
| Dosing and Scheduling | Optimize the timing and dosage of both the vaccine and the checkpoint inhibitor. | The checkpoint inhibitor should be administered when the vaccine-induced T-cell response is peaking to effectively rescue T cells from exhaustion within the TME.[11] |
| Dominant Alternative Suppression Mechanisms | Analyze the TME for other immunosuppressive factors (e.g., high numbers of MDSCs or Tregs, secretion of TGF-β). | If other suppression pathways are dominant, blocking PD-1 alone may be insufficient. A different or additional combination agent may be required.[12] |
| Insufficient T-Cell Infiltration | Perform immunohistochemistry or flow cytometry on tumor samples to quantify CD8+ T-cell infiltration. | The vaccine may be inducing a T-cell response, but the T cells may not be trafficking effectively to the tumor site. This could be due to the physical barrier of the stroma or a lack of appropriate chemokines. |
| Tumor Model Characteristics | Ensure your tumor model is appropriate. Syngeneic models with an intact immune system are essential. | The chosen tumor cell line should express CEA and be responsive to T-cell-mediated killing. Some tumors are inherently "cold" (non-immunogenic) and may not respond well even to combination therapies.[10] |
Quantitative Data Summary
The following table summarizes the key immunological findings from a phase I clinical trial of the this compound vaccine in patients with pancreatic adenocarcinoma. The data demonstrates a clear dose-dependent increase in the CD8+ T-cell response as measured by IFN-γ ELISPOT.
Table 1: Dose-Dependent T-Cell Response to this compound Vaccine
| Vaccine Arm | Peptide Dose | N (evaluable) | T-Cell Response Rate (%) | Mean Peak T-Cell Response (spots per 10⁴ CD8⁺ cells) | Median Peak T-Cell Response (spots per 10⁴ CD8⁺ cells) |
| A | 10 µg | 5 | 20% | 37 | 11 |
| B | 100 µg | 5 | 60% | 148 | 52 |
| C | 1000 µg | 4 | 100% | 248 | 271 |
| Data adapted from a randomized pilot phase I study in patients with pancreatic adenocarcinoma.[9] |
Mandatory Visualizations
Caption: Immune suppression of this compound-activated T cells within the TME.
Caption: Workflow for an in vivo this compound and checkpoint inhibitor study.
Caption: Logic diagram for troubleshooting poor in vivo results.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol measures the proliferation of T cells in response to stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
PBMCs or isolated T cells
-
Complete RPMI-1640 medium (with 10% FBS)
-
PBS (Phosphate-Buffered Saline)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or this compound peptide with APCs)
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of T cells or PBMCs at a concentration of 10-20 x 10⁶ cells/mL in pre-warmed PBS containing 0.1% BSA.
-
CFSE Labeling: a. Prepare a working solution of CFSE in PBS (typically 1-5 µM). The optimal concentration should be determined empirically. b. Add the CFSE working solution to the cell suspension. Mix quickly by vortexing. c. Incubate for 10 minutes at 37°C, protected from light.[13] d. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. e. Incubate on ice for 5 minutes. f. Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Cell Culture: a. Resuspend the CFSE-labeled cells in complete RPMI medium. b. Plate 1-2 x 10⁵ cells per well in a 96-well round-bottom plate. c. Add the desired T-cell stimulus to the appropriate wells. Include an unstimulated control (labeled cells, no stimulus) and an unstained control (unlabeled cells). d. Culture for 3-5 days at 37°C, 5% CO₂.
-
Flow Cytometry Analysis: a. Harvest cells from the plate. b. Stain with antibodies for cell surface markers (e.g., CD3, CD8) if desired. c. Acquire samples on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (typically FITC). d. Analyze the data by gating on the live, single-cell population (and specific T-cell subsets if applicable). Proliferation is visualized as a series of peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the parent peak.[14][15]
Protocol 2: LDH Cytotoxicity Assay
This colorimetric assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.
Materials:
-
Effector cells (this compound-stimulated T cells)
-
Target cells (CEA+/HLA-A2+ tumor cell line)
-
96-well flat-bottom plate
-
Complete cell culture medium
-
LDH Assay Kit (containing substrate, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Plate Setup: a. Seed target cells (1-5 x 10⁴ cells/well) in a 96-well flat-bottom plate in 100 µL of medium. b. Prepare triplicate wells for each condition: i. Experimental Wells: Effector cells + Target cells at various E:T ratios. ii. Spontaneous LDH Release (Target): Target cells + medium only. iii. Spontaneous LDH Release (Effector): Effector cells + medium only. iv. Maximum LDH Release (Target): Target cells + Lysis Buffer (from kit). v. Medium Background: Medium only.
-
Co-incubation: a. Add 100 µL of effector cells at the desired concentrations to the experimental wells. b. Incubate the plate for 4-6 hours at 37°C, 5% CO₂. c. 30 minutes before the end of the incubation, add 10 µL of Lysis Buffer to the "Maximum LDH Release" wells.
-
Assay Reaction: a. Centrifuge the plate at 250 x g for 5 minutes to pellet the cells. b. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate. c. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well containing supernatant. e. Incubate for 30 minutes at room temperature, protected from light.[16]
-
Data Acquisition and Analysis: a. Add 50 µL of Stop Solution to each well. b. Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader. c. Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Effector Spontaneous - Target Spontaneous) / (Maximum Release - Target Spontaneous)] x 100
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the detection of cytokine production (e.g., IFN-γ, TNF-α) within individual T cells following stimulation.
Materials:
-
PBMCs or isolated T cells
-
Stimulation reagents (e.g., this compound peptide, PMA/Ionomycin as a positive control)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS tubes or 96-well V-bottom plate
-
Antibodies for surface markers (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization Buffer Kit
-
Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: a. Prepare cells at 1-2 x 10⁶ cells/mL in complete medium. b. Add stimulation reagents to the cells. c. Incubate for 1-2 hours at 37°C, 5% CO₂. d. Add a protein transport inhibitor (e.g., Brefeldin A) to block cytokine secretion. e. Incubate for an additional 4-6 hours (or overnight, depending on the cytokine).[17]
-
Surface Staining: a. Harvest the cells and wash with FACS buffer (PBS + 2% FBS). b. Add antibodies for surface markers and incubate for 20-30 minutes at 4°C in the dark. c. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature in the dark. b. Wash the cells once with FACS buffer. c. Resuspend the fixed cells in Permeabilization Buffer.
-
Intracellular Staining: a. Add the fluorochrome-conjugated anti-cytokine antibodies (diluted in Permeabilization Buffer) to the cells. b. Incubate for 30 minutes at room temperature in the dark.[18] c. Wash the cells twice with Permeabilization Buffer.
-
Data Acquisition: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. Be sure to include appropriate isotype and fluorescence-minus-one (FMO) controls for accurate gating.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Immunosuppressive tumor microenvironment in pancreatic cancer: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immune Evasion in Pancreatic Cancer: From Mechanisms to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Assay to Assess T-cell Inhibitory Properties of Myeloid Derived Suppressor Cells (MDSCs) Isolated from the Tumor Microenvironment of murine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | An integrated overview of the immunosuppression features in the tumor microenvironment of pancreatic cancer [frontiersin.org]
- 9. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining vaccines and immune checkpoint inhibitors to prime, expand, and facilitate effective tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations for the combination of anticancer vaccines and immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncozine.com [oncozine.com]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 18. Intracellular Cytokine Staining Protocol [anilocus.com]
Technical Support Center: Enhancing Cap1-6D Vaccine Efficacy Through Adjuvant Selection
This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the efficacy of the Cap1-6D peptide vaccine. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to aid in the selection of a more potent adjuvant than the originally utilized Montanide ISA-51 and GM-CSF combination.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for seeking a stronger adjuvant for the this compound vaccine?
A1: The this compound vaccine, a modified carcinoembryonic antigen (CEA) peptide, has shown dose-dependent immunogenicity in clinical trials when adjuvanted with Montanide ISA-51 and GM-CSF.[1][2][3][4] However, to maximize the therapeutic potential of this peptide vaccine, a more potent adjuvant is needed to induce a more robust and durable anti-tumor T-cell response.[1][2][3][4] Peptide vaccines are often poorly immunogenic on their own and require strong adjuvants to elicit a powerful and effective immune response.[5][6][7][8]
Q2: What are the key characteristics of a suitable adjuvant for the this compound vaccine?
A2: An ideal adjuvant for the this compound cancer vaccine should:
-
Induce a strong Th1-biased immune response: This is crucial for generating cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells.[9]
-
Activate antigen-presenting cells (APCs): Efficient activation of APCs, such as dendritic cells (DCs), is essential for proper antigen presentation to T-cells.[9][10]
-
Be well-tolerated: The adjuvant should have an acceptable safety profile with minimal toxicity.[10]
-
Be compatible with the peptide antigen: The adjuvant should not negatively impact the integrity or immunogenicity of the this compound peptide.[10]
Q3: Which classes of adjuvants show promise for enhancing peptide vaccine efficacy?
A3: Several classes of adjuvants have demonstrated the ability to enhance the immunogenicity of peptide vaccines in preclinical and clinical studies:
-
Toll-like receptor (TLR) agonists: These molecules mimic pathogen-associated molecular patterns (PAMPs) and strongly activate innate immunity. Examples include Poly-ICLC (a TLR3 agonist) and CpG oligodeoxynucleotides (TLR9 agonists).[11][12][13]
-
STING agonists: Stimulator of interferon genes (STING) agonists have emerged as potent inducers of type I interferon, a key cytokine for anti-tumor immunity.[11][14]
-
Saponin-based adjuvants: QS-21, a saponin (B1150181) derivative, is known to induce robust Th1 and CTL responses.[9]
-
Emulsions and particulate delivery systems: Adjuvants like Montanide ISA-51 (a water-in-oil emulsion) help create a depot effect for sustained antigen release.[1][2][3][4] Combining these with immunostimulatory molecules can enhance their effect.
Troubleshooting Guide
Issue 1: The new adjuvant formulation does not show enhanced immunogenicity compared to Montanide/GM-CSF.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Adjuvant Dose | Perform a dose-response study to determine the optimal concentration of the new adjuvant. Both too low and too high concentrations can lead to suboptimal immune responses. |
| Incompatible Formulation | Ensure proper mixing and stability of the this compound peptide with the new adjuvant. The physical and chemical properties of the formulation are critical for its function. |
| Inappropriate Route of Administration | The route of administration can significantly impact vaccine immunogenicity.[15] Consider testing subcutaneous, intramuscular, or intravenous routes to find the most effective delivery method for your adjuvant-antigen combination. |
| Incorrect Timing of Immune Readout | The kinetics of the immune response can vary with different adjuvants. Perform a time-course experiment to identify the peak of the T-cell response. |
Issue 2: The new adjuvant formulation shows signs of high toxicity in preclinical models.
| Possible Cause | Troubleshooting Steps |
| High Adjuvant Dose | Reduce the dose of the adjuvant. A lower, well-tolerated dose may still provide a significant immunogenic enhancement. |
| Systemic Exposure | Consider co-localizing the adjuvant and antigen at the injection site to minimize systemic inflammation. This can be achieved through conjugation or encapsulation methods. |
| Inherent Toxicity of the Adjuvant | If toxicity persists even at low doses, consider combining it with another, less toxic adjuvant to achieve a synergistic effect with a better safety profile. |
Issue 3: Inconsistent results in in-house immunological assays.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Viability | Ensure high viability of peripheral blood mononuclear cells (PBMCs) or splenocytes used in assays. It is recommended to let frozen cells rest overnight after thawing.[6] |
| Assay Protocol Not Optimized | Optimize key parameters in your ELISpot or ICS assays, such as cell density, peptide concentration, and incubation times.[6][14] |
| Reagent Quality | Use pre-tested, high-quality reagents, especially fetal bovine serum, which can have lot-to-lot variability and impact assay background and signal.[6] |
Data Presentation: Comparative Efficacy of Adjuvants for Peptide Vaccines
The following tables summarize quantitative data from studies comparing different adjuvants for peptide-based cancer vaccines. While not specific to this compound, this data provides a basis for selecting promising candidates for further evaluation.
Table 1: Comparison of IFN-γ ELISpot Responses to Peptide Vaccines with Different Adjuvants
| Peptide Antigen | Adjuvant | Mean IFN-γ Spot Forming Units (SFU) / 10^6 cells | Species | Reference |
| WT1 Peptide | Montanide | ~150 | Human | [9] |
| WT1 Peptide | Poly-ICLC | No detectable response | Human | |
| NY-ESO-1 Peptide | Montanide + CpG | >500 | Human | |
| NY-ESO-1 Peptide | Montanide | <100 | Human | [16] |
| B16-F10 Neoantigen | K3 CpG + c-di-AMP (STING agonist) | ~1000 | Mouse | [11] |
| B16-F10 Neoantigen | Poly(I:C) | ~100 | Mouse | [11] |
Table 2: In Vivo Anti-Tumor Efficacy of a Peptide Vaccine with Different Adjuvants
| Tumor Model | Peptide Antigen | Adjuvant | Outcome | Reference |
| B16-F10-OVA | OVA Peptide | K3 CpG + c-di-AMP | Significant tumor growth control and improved survival | [11] |
| B16-F10-OVA | No Adjuvant | No significant anti-tumor effect | [11] | |
| MC38-CEA | CEA Peptide | Cationic Liposome (DOTAP) | Preventative anti-tumor immunity | |
| MC38-CEA | CEA Peptide | CpG-ODN | Preventative anti-tumor immunity |
Experimental Protocols
IFN-γ ELISpot Assay for Detecting this compound Specific T-Cells
This protocol is adapted from standard ELISpot procedures.[6][12][14]
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Human PBMCs or murine splenocytes
-
This compound peptide
-
Positive control (e.g., PHA or CEF peptide pool)
-
Negative control (medium alone)
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs or prepare fresh splenocytes. Resuspend cells in complete RPMI medium and perform a viable cell count. Let thawed cells rest overnight.
-
Cell Plating: Wash the coated plate and block with RPMI + 10% FBS. Add 2x10^5 to 4x10^5 cells per well.
-
Stimulation: Add this compound peptide to the designated wells at a pre-determined optimal concentration. Include positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection: Wash the plate to remove cells. Add biotinylated anti-human IFN-γ detection antibody and incubate.
-
Enzymatic Reaction: Wash and add Streptavidin-ALP. After incubation and washing, add BCIP/NBT substrate and incubate until spots develop.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for T-Cell Functionality
This protocol is based on standard ICS procedures.[1][5][9]
Materials:
-
PBMCs or splenocytes
-
This compound peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies (surface markers)
-
Fixation/Permeabilization buffer
-
Anti-IFN-γ, Anti-TNF-α, Anti-IL-2 antibodies (intracellular markers)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate 1-2 x 10^6 cells/mL with the this compound peptide in the presence of co-stimulatory antibodies (e.g., anti-CD28) for 6-16 hours. Add Brefeldin A and Monensin for the last 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.
-
Intracellular Staining: Add fluorescently labeled antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) and incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to quantify the percentage of cytokine-producing CD4+ and CD8+ T-cells.
In Vivo Murine Tumor Challenge Model
This protocol provides a general framework for an in vivo tumor challenge study.[17]
Materials:
-
HLA-A2 transgenic mice (if using the human this compound peptide)
-
CEA-expressing murine tumor cell line (e.g., MC38-CEA)
-
This compound vaccine formulations with different adjuvants
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Vaccination: Immunize mice with the this compound vaccine formulated with the test adjuvant(s) and the control adjuvant (Montanide/GM-CSF). A prime-boost strategy is often employed (e.g., vaccination on day 0 and day 14).
-
Tumor Inoculation: 7-10 days after the final vaccination, subcutaneously inject a predetermined number of CEA-expressing tumor cells into the flank of each mouse.
-
Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. The formula (Length x Width^2) / 2 is commonly used.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or show signs of ulceration, according to institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for T-cell infiltration). Analyze survival data using Kaplan-Meier curves.
Visualizations
Signaling Pathways of Key Adjuvants
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. mdpi.com [mdpi.com]
- 3. Randomized peptide assemblies for enhancing immune responses to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. WT1 peptide vaccine in Montanide in contrast to poly ICLC, is able to induce WT1-specific immune response with TCR clonal enrichment in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Vaccination with NY-ESO-1 Protein, Poly-ICLC, and Montanide Improves Humoral and Cellular Immune Responses in Patients with High-Risk Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TLR9 plus STING Agonist Adjuvant Combination Induces Potent Neopeptide T Cell Immunity and Improves Immune Checkpoint Blockade Efficacy in a Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonists as promising vaccine adjuvants to boost immunogenicity against SARS-related coronavirus derived infection: possible role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaccination with synthetic long peptide and CpG 2395 in AddaVax induces potent anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunization with analogue peptide in combination with CpG and Montanide expands tumor antigen-specific CD8+ T cells in melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunization with analog peptide in combination with CpG and montanide expands tumor antigen-specific CD8+ T cells in melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Potential association factors for developing effective peptide-based cancer vaccines [frontiersin.org]
- 17. pirlblog.substack.com [pirlblog.substack.com]
Addressing potential off-target effects of Cap1-6D immunotherapy.
Disclaimer: The following technical support guide addresses potential off-target effects broadly applicable to Chimeric Antigen Receptor (CAR) T-cell immunotherapies. While presented under the topic of "Cap1-6D Immunotherapy," it is important to note that publicly available research primarily describes this compound as a peptide vaccine for pancreatic cancer.[1][2][3] The information herein is intended to serve as a general resource for researchers developing and troubleshooting CAR T-cell therapies, using "this compound" as a hypothetical CAR-T construct targeting a tumor-associated antigen (TAA).
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects associated with CAR T-cell therapy?
A1: CAR T-cell therapies can be associated with several off-target effects, which can be broadly categorized as:
-
On-target, off-tumor toxicity: This occurs when the CAR T-cells recognize and attack healthy tissues that express the target antigen, even at low levels.[4][5] For a hypothetical this compound CAR, this would involve the recognition of the this compound target antigen on non-cancerous cells.
-
Off-target, off-tumor toxicity: This is a rarer event where the CAR T-cells recognize an unrelated antigen on healthy tissues due to cross-reactivity of the single-chain variable fragment (scFv).[4]
-
Cytokine Release Syndrome (CRS): A systemic inflammatory response caused by the rapid activation and proliferation of CAR T-cells, leading to the release of a large amount of cytokines.[6][7] Symptoms can range from mild, flu-like symptoms to severe, life-threatening inflammation.[7]
-
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): A neurological toxicity that can occur in patients receiving CAR T-cell therapy.[4][8] Symptoms can include confusion, delirium, aphasia, seizures, and cerebral edema.[4][7]
Q2: What is the underlying mechanism of on-target, off-tumor toxicity?
A2: On-target, off-tumor toxicity is a direct consequence of the CAR T-cells' mechanism of action. The CAR is designed to recognize a specific tumor-associated antigen. However, if this antigen is also expressed on healthy tissues, the CAR T-cells will recognize and attack those tissues, leading to tissue damage.[5] The severity of the toxicity often correlates with the level of antigen expression on the healthy tissue and the activation threshold of the CAR T-cells.[8]
Q3: How can we mitigate the risk of on-target, off-tumor toxicity?
A3: Several strategies are being explored to mitigate on-target, off-tumor toxicity, including:
-
Affinity Tuning: Engineering the CAR to have a lower affinity for the target antigen can reduce its activity against healthy cells with low antigen density while maintaining efficacy against tumor cells with high antigen density.[5]
-
Logic-Gated CARs: These are designed to require two antigens for full activation ("AND" gate) or to be inhibited by an antigen present on healthy cells but not tumor cells ("NOT" gate).[9][10] This increases the specificity of the CAR T-cell response.
-
Suicide Genes: Incorporating an inducible "suicide gene" into the CAR T-cells allows for their rapid elimination in case of severe toxicity.[9]
-
Local Administration: Delivering CAR T-cells directly to the tumor site can limit systemic exposure and reduce the risk of off-target effects on distal healthy tissues.[9]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Against Non-Target Cells in vitro
Q: Our in vitro cytotoxicity assays show that our this compound CAR T-cells are lysing healthy tissue cell lines that we expected to be negative for the target antigen. What could be the cause and how do we troubleshoot this?
A: This observation could be due to either low-level expression of the target antigen on the healthy cell line or true off-target recognition.
Troubleshooting Steps:
-
Confirm Target Antigen Expression:
-
Method: Use highly sensitive techniques like flow cytometry or quantitative PCR (qPCR) to re-evaluate the expression of the target antigen on the "negative" control cell lines.
-
Interpretation: If low-level expression is detected, the observed cytotoxicity is likely on-target, off-tumor. If no expression is detected, the cause may be off-target recognition.
-
-
Assess CAR T-cell Specificity:
-
Method: Perform a panel of cytotoxicity assays using cell lines that are definitively negative for the target antigen and do not express structurally similar proteins.
-
Interpretation: Lysis of these control cells would strongly suggest off-target recognition.
-
-
Investigate scFv Cross-Reactivity:
-
Method: Use bioinformatics tools to screen for potential cross-reactivity of the this compound scFv against other human proteins. Protein microarrays can also be used to empirically screen for off-target binding.[11]
-
Interpretation: Identification of a cross-reactive protein that is expressed on the affected healthy tissue can confirm off-target, off-tumor toxicity.
-
Issue 2: Severe Cytokine Release Syndrome (CRS) in Animal Models
Q: Our in vivo studies with this compound CAR T-cells are resulting in severe, early-onset CRS in our animal models, even at low cell doses. How can we address this?
A: Severe CRS at low doses suggests a highly potent CAR construct and/or a high tumor burden in the animal model.
Troubleshooting Steps:
-
Evaluate CAR T-cell Dose:
-
Method: Perform a dose-escalation study with a wider range of lower doses to identify a therapeutic window with manageable toxicity.
-
Interpretation: A clear dose-dependent toxicity will help in selecting a safer starting dose for future experiments.
-
-
Modify the CAR Construct:
-
Method: Consider re-engineering the CAR to include a co-stimulatory domain known for a slower and more sustained response (e.g., 4-1BB instead of CD28). Alternatively, explore affinity tuning of the scFv.
-
Interpretation: A modified construct may lead to a less abrupt and overwhelming T-cell activation, reducing the peak of cytokine release.
-
-
Manage Tumor Burden:
-
Method: Initiate CAR T-cell therapy at an earlier time point when the tumor burden is lower.
-
Interpretation: A lower tumor burden will result in a less dramatic initial activation of CAR T-cells, potentially mitigating the severity of CRS.
-
-
Pharmacological Intervention:
-
Method: Prophylactically treat animals with agents that can counteract the effects of key CRS cytokines, such as antibodies against IL-6R (tocilizumab analog).
-
Interpretation: Successful mitigation of CRS with these agents can confirm the cytokine-mediated nature of the toxicity.
-
Quantitative Data on CAR T-cell Toxicities
The incidence and severity of toxicities can vary significantly based on the CAR construct, target antigen, patient population, and disease. Below is a summary of reported toxicity rates for CD19-targeted CAR T-cell therapies, which are the most well-documented.
| Toxicity | Grade 3 or Higher Incidence | Notes |
| Cytokine Release Syndrome (CRS) | 10-46% | Severity can be managed with tocilizumab and corticosteroids. |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 12-60% | Typically reversible, but can be severe and require intensive care. |
| B-cell Aplasia | 100% (in responders) | An expected on-target, off-tumor effect due to CD19 expression on healthy B-cells. Managed with intravenous immunoglobulin (IVIG).[8] |
Note: Data is aggregated from various clinical trials and should be considered as a general reference.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Chromium Release Assay)
This protocol is for assessing the ability of this compound CAR T-cells to lyse target cells.
Materials:
-
This compound CAR T-cells (effector cells)
-
Target cells (e.g., tumor cell line expressing the target antigen)
-
Control cells (e.g., cell line negative for the target antigen)
-
51Cr (Sodium Chromate)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Resuspend 1 x 106 target cells in 100 µL of RPMI + 10% FBS.
-
Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with RPMI + 10% FBS to remove unincorporated 51Cr.
-
Resuspend the labeled cells to a final concentration of 1 x 105 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells into each well of a 96-well V-bottom plate.
-
Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of 2% Triton X-100.
-
-
Incubation and Data Collection:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a tube compatible with the gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in each sample.
-
-
Calculation of Cytotoxicity:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: In Vitro Cytokine Release Assay
This protocol measures the release of key cytokines from this compound CAR T-cells upon co-culture with target cells.
Materials:
-
This compound CAR T-cells (effector cells)
-
Target cells
-
Control cells
-
RPMI-1640 medium + 10% FBS
-
24-well tissue culture plates
-
ELISA or Luminex-based multiplex assay kits for key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6)
Methodology:
-
Co-culture Setup:
-
Plate 5 x 105 target cells in 1 mL of medium in a 24-well plate.
-
Add this compound CAR T-cells at a 1:1 E:T ratio.
-
Set up control wells with CAR T-cells alone and target cells alone.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Collect the supernatant and store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Thaw the supernatant samples on ice.
-
Perform the cytokine quantification using a commercial ELISA or multiplex assay kit according to the manufacturer's instructions.
-
Visualizations
Signaling and Workflow Diagrams
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Immunotherapy with CAR-Modified T Cells: Toxicities and Overcoming Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Dodging the Obstacles in CAR T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Frontiers | Single-Cell Analysis of Target Antigens of CAR-T Reveals a Potential Landscape of “On-Target, Off-Tumor Toxicity” [frontiersin.org]
- 9. Overcoming On-Target Off-Tumor Toxicity of CAR T-Cell Therapy for Solid Tumors – Creative Biolabs CAR-T Blog [creative-biolabs.com]
- 10. NOT-gated CAR T Cells to Ameliorate On-target, Off-tumor Toxicity of CAR T Therapy | Explore Technologies [techfinder.stanford.edu]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Cap1-6D Peptide Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of the Cap1-6D peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing the lyophilized this compound peptide?
For optimal long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and light.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's long-term stability.[1] For short-term storage, keeping the lyophilized peptide at 4°C for a few weeks to months is acceptable.[2]
2. How should I handle and store the this compound peptide once it is reconstituted in solution?
The stability of peptides in solution is significantly lower than in their lyophilized form. Once reconstituted, it is recommended to:
-
Use sterile buffers: Prepare solutions using sterile buffers, ideally at a pH between 5 and 6, to prolong storage life.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution should be divided into single-use aliquots.
-
Store frozen: Store the aliquots at -20°C or -80°C.
-
Limit time at room temperature: Peptide solutions should be kept on ice during experiments and exposure to room temperature should be minimized.
3. What are the primary degradation pathways for the this compound peptide?
The this compound peptide, with the sequence YLSGADLNL, is susceptible to several chemical and physical degradation pathways. The primary concerns are:
-
Deamidation: The asparagine (N) residue is prone to deamidation, a reaction that converts asparagine to aspartic acid or isoaspartic acid. This process is accelerated at neutral to alkaline pH.[2]
-
Hydrolysis: The peptide bond between aspartic acid (D) and the adjacent amino acid can be susceptible to hydrolysis, particularly under acidic conditions.[3]
-
Oxidation: While this compound does not contain the most easily oxidized residues like methionine or cysteine, the tyrosine (Y) residue can be susceptible to oxidation under certain conditions.
-
Aggregation: Peptides can self-associate to form aggregates, which can be amorphous or highly structured amyloid-like fibrils.[4] The propensity for aggregation is influenced by factors such as concentration, pH, temperature, and ionic strength.[4]
Below is a diagram illustrating the major degradation pathways for peptides.
Caption: Major degradation pathways affecting peptide stability.
Troubleshooting Guides
Issue 1: Loss of Peptide Activity or Inconsistent Experimental Results
-
Possible Cause: Peptide degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both lyophilized and reconstituted peptides are stored at the recommended temperatures and protected from light and moisture.
-
Review Reconstitution Protocol: Ensure that the peptide was reconstituted in a sterile, appropriate buffer and that aliquots were promptly frozen. Avoid repeated freeze-thaw cycles.
-
Assess Peptide Integrity: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. A decrease in the main peptide peak and the appearance of new peaks can indicate degradation.
-
Issue 2: Precipitation or Cloudiness in the Peptide Solution
-
Possible Cause: Peptide aggregation or poor solubility.
-
Troubleshooting Steps:
-
Optimize pH and Buffer: The solubility of peptides is highly dependent on pH. Experiment with different buffers and pH values to find the optimal conditions for this compound. Generally, a pH away from the peptide's isoelectric point (pI) will improve solubility.
-
Adjust Peptide Concentration: High peptide concentrations can promote aggregation.[4] Try working with lower concentrations if possible.
-
Use Solubilizing Agents: For hydrophobic peptides, the addition of a small amount of organic solvent (e.g., DMSO, acetonitrile) may be necessary for initial solubilization, followed by dilution in the aqueous buffer.[1] However, be mindful that organic solvents can interfere with some biological assays.
-
Perform an Aggregation Assay: Use a Thioflavin T (ThT) assay to specifically test for the formation of amyloid-like aggregates.
-
Data Presentation: Factors Influencing Peptide Stability
The stability of a peptide is influenced by several factors. The following tables summarize the expected impact of pH and temperature on the degradation rates of peptides with residues similar to those in this compound.
Table 1: Effect of pH on Peptide Degradation Pathways
| pH Range | Dominant Degradation Pathway | Amino Acid Residues Affected in this compound | Expected Impact on Stability |
| Acidic (pH < 4) | Hydrolysis (peptide bond cleavage) | Aspartic Acid (D) | Increased degradation[3] |
| Neutral to Alkaline (pH > 5) | Deamidation | Asparagine (N) | Increased degradation[2][3] |
| Optimal pH | - | - | Generally most stable at pH 4-5[3] |
Table 2: Effect of Temperature on Storage Stability
| Storage Condition | Temperature | Form | Expected Stability |
| Long-term | -20°C to -80°C | Lyophilized | Several years[1][2] |
| Short-term | 4°C | Lyophilized | Weeks to months[2] |
| In Solution | -20°C to -80°C | Reconstituted (Aliquot) | Weeks to months |
| In Solution | 4°C | Reconstituted | Limited (days to a week) |
| Room Temperature | ~25°C | Lyophilized or Reconstituted | Very limited (hours to days) |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Peptide Degradation
This protocol outlines a general method for assessing the stability of the this compound peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Objective: To quantify the percentage of intact this compound peptide and detect the formation of degradation products over time under specific stress conditions (e.g., different pH, temperature).
-
Materials:
-
This compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH for stability study (e.g., citrate, phosphate)
-
RP-HPLC system with a C18 column
-
-
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer.
-
Incubate aliquots of the peptide solution under the desired stress conditions (e.g., 37°C in a pH 7.4 buffer).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample and quench the degradation by freezing at -80°C or by adding an equal volume of 0.1% TFA in ACN.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm for the tyrosine residue).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peptide and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
-
Below is a workflow diagram for the HPLC-based stability assessment.
Caption: Workflow for assessing peptide stability using HPLC.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation
This protocol describes how to use Thioflavin T (ThT) to detect the formation of amyloid-like fibrillar aggregates of the this compound peptide.[5][6]
-
Objective: To monitor the kinetics of this compound peptide aggregation.
-
Materials:
-
This compound peptide
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM. Filter through a 0.2 µm filter. Store in the dark.
-
Prepare Reaction Mixture: In each well of the 96-well plate, combine:
-
This compound peptide solution (to a final concentration to be tested, e.g., 50 µM)
-
ThT stock solution (to a final concentration of 20-25 µM)
-
Phosphate buffer to the final volume (e.g., 100 µL).
-
Include a control well with buffer and ThT only.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control.
-
Plot the fluorescence intensity versus time. A sigmoidal curve with an increase in fluorescence is indicative of amyloid fibril formation.
-
-
Below is a diagram illustrating the principle of the Thioflavin T assay.
Caption: ThT binds to amyloid fibrils, leading to increased fluorescence.
References
- 1. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Degradation of aspartic acid and asparagine residues in human growth hormone-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
ELISPOT Technical Support Center: Troubleshooting High Background
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot a Cap1-6D ELISPOT assay exhibiting high background. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background in a this compound ELISPOT assay?
High background in an ELISPOT assay, which can manifest as a general darkening of the membrane, non-specific spots, or confluent spots, can obscure true positive results. The causes can be broadly categorized into issues related to cells, reagents, procedural steps, and the plate itself.[1][2][3] Key factors include using too many cells, inadequate washing, contaminated reagents, and overdevelopment of the plate.[1][4][5]
Q2: How can I determine the source of the high background in my assay?
A systematic approach is crucial for identifying the root cause. A logical troubleshooting workflow can help pinpoint the issue. Start by examining the negative control wells; if they also show high background, the problem likely lies with the assay setup (reagents, washing, etc.) rather than the specific antigen stimulation.[6]
Below is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for high background in ELISPOT assays.
Troubleshooting Guides
Issue 1: High Background Staining Across the Entire Plate
If you observe a uniform high background across all wells, including negative controls, the issue is likely systemic.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Experimental Protocol |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed after removing the underdrain.[1][5] Using an automated plate washer may require 1.5 times the number of washes compared to manual methods.[7] | See Protocol 1: Rigorous Plate Washing . |
| Contaminated Reagents or Solutions | Use sterile technique throughout the assay.[7] Filter reagents, especially the secondary/detection antibody, to remove aggregates.[7] Ensure solutions are not turbid and are free of bacterial or fungal growth.[1][3] | See Protocol 2: Reagent Preparation and Handling . |
| Over-development | Reduce the substrate incubation time.[1][4][5] Monitor spot development under a microscope to stop the reaction at the optimal time.[4] | See Protocol 3: Optimized Substrate Incubation . |
| Non-specific Antibody Binding | Select serum for the culture medium that has been pre-screened for low background staining.[1][3] Heat inactivate serum to reduce non-specific binding.[4] Optimize the concentrations of capture and detection antibodies. | Titrate antibodies to find the optimal concentration that maximizes signal-to-noise ratio. |
| High DMSO Concentration | Keep the final DMSO concentration in the wells below 0.5%, as higher concentrations can cause the membrane to leak and trap detection antibodies.[2] | Prepare peptide stocks in 100% DMSO but dilute them significantly in culture medium before adding to the wells. |
Issue 2: High Number of Spots in Negative Control Wells
The presence of many spots in the negative control wells points to issues with the cells or non-specific activation.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Experimental Protocol |
| Too Many Cells per Well | Reduce the number of cells seeded per well. The optimal number is typically between 50-250 spots/well.[1] | Perform a cell titration experiment to determine the optimal cell density. |
| Low Cell Viability | Ensure high cell viability (>95%) before starting the assay, especially when using cryopreserved cells.[2] Dead cells can release cytokines non-specifically.[7] | See Protocol 4: Cell Viability Assessment . |
| Previously Activated Cells | Wash cells thoroughly after thawing or pre-incubation to remove any cytokines that were secreted prior to adding them to the ELISPOT plate.[2][7] | See Protocol 5: Cell Washing Procedure . |
| Cell Handling Stress | Handle cells gently to avoid physical stress from temperature fluctuations or harsh pipetting, which can cause non-specific activation.[6] | Avoid vigorous vortexing; instead, gently resuspend cell pellets by flicking the tube. |
| Contaminants in Culture | Ensure all media, sera, and other reagents are free from endotoxins or other contaminants that can activate cells.[6] | Use endotoxin-tested reagents and screen new batches of serum. |
The relationship between these cell-related factors and high background is illustrated below:
Caption: Cell-related factors contributing to high background.
Experimental Protocols
Protocol 1: Rigorous Plate Washing
-
Manual Washing:
-
Use a squirt bottle with a spout that is not too narrow to prevent foam formation.[3]
-
Forcefully eject the contents of the wells.
-
Fill the wells completely with wash buffer (e.g., PBS).
-
Repeat for a total of 5-6 washes.
-
After the final wash before substrate addition, use PBS without Tween-20, as detergents can inhibit the enzyme.[7]
-
-
Automated Plate Washer:
-
Program the washer for at least 6-8 wash cycles.
-
Ensure the washer head is properly aligned to aspirate and dispense effectively in all wells.
-
Protocol 2: Reagent Preparation and Handling
-
Prepare all solutions using sterile, endotoxin-free water and reagents.
-
Filter-sterilize buffers and media if possible.
-
Before use, visually inspect all solutions for any signs of contamination, such as turbidity.[1][3]
-
Filter the detection antibody solution using a 0.22 µm syringe filter to remove any protein aggregates that can cause false positive spots.[7]
Protocol 3: Optimized Substrate Incubation
-
Prepare the substrate solution (e.g., AEC) immediately before use and protect it from light.[1][3]
-
Ensure the substrate solution is at room temperature before adding it to the plate.[7]
-
Add the substrate to the wells and monitor spot development every 5-10 minutes with a microscope.
-
Stop the reaction by washing the plate with distilled water once spots are well-defined and the background remains low.
-
Allow the plate to dry completely in the dark before reading, as this can increase the contrast between spots and the background.[7][8]
Protocol 4: Cell Viability Assessment
-
Take an aliquot of your single-cell suspension.
-
Mix the cells with a viability dye such as Trypan Blue.
-
Load a hemocytometer and count the number of live (unstained) and dead (blue) cells under a microscope.
-
Calculate the percentage of viable cells. Aim for a viability of >95%.
Protocol 5: Cell Washing Procedure
-
After thawing or pre-stimulation, transfer the cells to a conical tube.
-
Add at least 10 volumes of fresh, pre-warmed culture medium.
-
Centrifuge the cells at a gentle speed (e.g., 300 x g) for 5-10 minutes.
-
Carefully aspirate the supernatant, being careful not to disturb the cell pellet.
-
Gently resuspend the cell pellet in fresh medium.
-
Repeat the wash step 2-3 times to ensure the removal of any soluble factors.[2][9]
The overall ELISPOT workflow highlighting critical steps for background control is depicted below:
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. mabtech.com [mabtech.com]
- 3. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. mabtech.com [mabtech.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ELISpot Troubleshooting [elisa-antibody.com]
Navigating the Translational Gap: A Technical Support Center for Cap1-6D Preclinical and Clinical Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of translating preclinical findings of the Cap1-6D cancer vaccine into clinical trials. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smoother transition from bench to bedside.
Introduction to this compound
This compound is a modified peptide vaccine targeting carcinoembryonic antigen (CEA), a tumor-associated antigen overexpressed in many cancers, including pancreatic and colorectal carcinomas. It is a synthetically altered version of the natural CEA peptide CAP1, designed to enhance its immunogenicity and elicit a robust CD8+ T-cell response against CEA-expressing tumor cells. The modification involves a single amino acid substitution (Asparagine to Aspartic acid at position 6), which improves binding to the HLA-A2 molecule, a common human leukocyte antigen.[1]
The therapeutic strategy behind this compound is to overcome the body's natural tolerance to self-antigens like CEA, thereby activating the immune system to recognize and attack cancer cells. Preclinical studies have suggested its potential to induce anti-tumor activity, leading to its evaluation in human clinical trials.
Core Challenges in Translating this compound Findings
The transition from promising preclinical results to successful clinical outcomes is a significant hurdle for many cancer vaccines, and this compound is no exception. Key challenges include:
-
Discordance between Animal Models and Human Immunity: Preclinical studies often utilize mouse models, which may not fully recapitulate the complexity of the human immune system and the tumor microenvironment.[2][3][4] This can lead to an overestimation of efficacy.
-
Immunogenicity vs. Clinical Efficacy: While preclinical and early-phase clinical trials may demonstrate a strong immunological response (i.e., T-cell activation), this does not always translate into tangible clinical benefits like tumor regression or improved survival.
-
Tumor Escape Mechanisms: Cancers can develop mechanisms to evade the immune system, such as downregulating antigen presentation or creating an immunosuppressive tumor microenvironment, which may not be fully captured in preclinical models.
-
Adjuvant and Formulation Differences: The adjuvants and delivery vehicles used in preclinical studies may differ from those used in human trials, potentially altering the vaccine's potency and effectiveness.
Troubleshooting Guide
This section addresses common issues encountered during preclinical experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no CEA-specific T-cell response in ELISPOT assay | 1. Suboptimal peptide concentration: The concentration of this compound used for T-cell stimulation may be too low or too high. 2. Poor cell viability: Cryopreservation or handling of peripheral blood mononuclear cells (PBMCs) may have reduced cell viability. 3. Incorrect assay setup: Errors in the ELISPOT protocol, such as improper plate coating, incorrect antibody concentrations, or insufficient incubation times. 4. HLA mismatch: The animal model or cell lines used may not express the appropriate HLA-A2 allele required for this compound presentation. | 1. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal stimulation dose. 2. Assess cell viability: Use a trypan blue exclusion assay or a flow cytometer to check the viability of PBMCs before and after thawing. 3. Review and optimize the ELISPOT protocol: Ensure all steps are performed correctly. Refer to detailed ELISPOT troubleshooting guides.[5][6][7][8] 4. Confirm HLA-A2 expression: Use HLA-typing to verify the genetic background of your animal model or cell lines. |
| Inconsistent tumor growth inhibition in animal models | 1. Variable vaccine formulation: Inconsistent emulsification of the peptide with the adjuvant (e.g., Montanide ISA-51) can lead to variable immune responses. 2. Improper vaccination route or schedule: The route of administration and the timing of vaccinations and boosts are critical for inducing a potent immune response. 3. Tumor model variability: The specific tumor cell line used and its passage number can affect its immunogenicity and growth characteristics. 4. Animal health status: Underlying health issues in the animals can impact their immune response to the vaccine. | 1. Standardize vaccine preparation: Develop a consistent and reproducible method for emulsifying the peptide and adjuvant. 2. Optimize vaccination protocol: Conduct pilot studies to determine the most effective vaccination route (e.g., subcutaneous, intramuscular) and schedule. 3. Characterize tumor cell line: Regularly perform quality control checks on the tumor cell line, including viability, growth rate, and CEA expression. 4. Ensure animal welfare: Closely monitor the health of the animals throughout the experiment. |
| High background in ELISPOT assay | 1. Contamination: Bacterial or fungal contamination of cell cultures or reagents. 2. Non-specific T-cell activation: The presence of mitogens or other stimulants in the culture medium. 3. Inadequate washing: Insufficient washing of the ELISPOT plate can lead to non-specific antibody binding. | 1. Maintain sterile technique: Use aseptic techniques for all cell culture work and filter-sterilize all reagents. 2. Use fresh, high-quality reagents: Avoid using expired or contaminated media and supplements. 3. Follow a rigorous washing protocol: Ensure thorough washing of the ELISPOT plate between each step. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a modified peptide antigen that is taken up by antigen-presenting cells (APCs), such as dendritic cells. The peptide is then presented on the surface of the APCs via the MHC class I molecule, HLA-A2. This peptide-MHC complex is recognized by CD8+ cytotoxic T-lymphocytes (CTLs), leading to their activation and proliferation. These activated CTLs can then recognize and kill tumor cells that express the native CEA peptide on their surface. The addition of an adjuvant, such as GM-CSF, helps to recruit and activate APCs at the injection site, further enhancing the immune response.[9]
Q2: Why was the asparagine to aspartic acid substitution made in this compound?
A2: The asparagine to aspartic acid substitution at position 6 of the CAP1 peptide enhances the binding affinity of the peptide to the HLA-A2 molecule. This improved binding leads to a more stable peptide-MHC complex, which in turn results in a more potent activation of CEA-specific T-cells. This modification is designed to overcome the low immunogenicity of the native CEA peptide.[1]
Q3: What are the key differences in the vaccine formulation between preclinical and clinical studies?
A3: While specific details of preclinical formulations are not extensively published, a key difference often lies in the scale and stringency of production. The clinical formulation of the this compound vaccine consists of the synthetic peptide, an adjuvant (Montanide ISA-51 to create a stable emulsion), and a granulocyte-macrophage colony-stimulating factor (GM-CSF, also known as sargramostim) to enhance the immune response.[9] Preclinical studies may use similar components, but the exact preparation and quality control measures may differ.
Q4: What is the rationale for using GM-CSF as an adjuvant?
A4: GM-CSF is a cytokine that promotes the differentiation and maturation of dendritic cells, which are potent antigen-presenting cells. By administering GM-CSF along with the this compound peptide, the goal is to increase the number and activation state of dendritic cells at the vaccination site, leading to more efficient antigen presentation and a stronger T-cell response.[9]
Q5: How is the immunogenicity of this compound measured?
A5: The primary method for measuring the immunogenicity of this compound is the Interferon-gamma (IFN-γ) ELISPOT assay. This assay quantifies the number of CEA-specific T-cells in a blood sample that produce IFN-γ upon stimulation with the this compound peptide. An increase in the number of IFN-γ secreting cells after vaccination indicates a positive immune response.[1][10]
Quantitative Data Summary
Table 1: Phase I Clinical Trial Immunological Response to this compound Vaccine
Data from a randomized pilot phase I study in patients with pancreatic adenocarcinoma.[1][10][11]
| Dosage Arm | Peptide Dose | Number of Evaluable Patients | Mean Peak IFN-γ T-cell Response (spots per 10⁴ CD8+ cells) | Median Peak IFN-γ T-cell Response (spots per 10⁴ CD8+ cells) | Percentage of Patients with Positive CD8+ T-cell Response |
| Arm A | 10 µg | 5 | 37 | 11 | 20% |
| Arm B | 100 µg | 5 | 148 | 52 | 60% |
| Arm C | 1000 µg | 4 | 248 | 271 | 100% |
Experimental Protocols
IFN-γ ELISPOT Assay for this compound Immunogenicity
Objective: To quantify the frequency of this compound-specific IFN-γ-secreting T-cells in peripheral blood mononuclear cells (PBMCs).
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
This compound peptide (YLSGADLNL)
-
Negative control peptide (irrelevant peptide)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
PBMCs isolated from vaccinated subjects
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PBS and PBS-Tween20 (PBST)
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating:
-
Prepare a single-cell suspension of PBMCs.
-
Add 2 x 10⁵ PBMCs per well.
-
Add this compound peptide to the experimental wells at a final concentration of 10 µg/mL.
-
Add negative control peptide to the negative control wells.
-
Add PHA to the positive control wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate with PBST.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
-
Spot Development: Add BCIP/NBT substrate and incubate in the dark until distinct spots emerge.
-
Stopping the Reaction: Stop the reaction by washing the plate with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISPOT reader.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of animal models in cancer vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of animal models in cancer vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. mabtech.com [mabtech.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Modified CAP1-6D Peptide Demonstrates Enhanced Immunogenicity Over Native CAP1 in Preclinical and Clinical Studies
For Immediate Release
A comprehensive comparison of the modified carcinoembryonic antigen (CEA) peptide, CAP1-6D, and its native counterpart, CAP1, reveals that the modified peptide is a more potent stimulator of the immune system. Experimental data from both in vitro and in vivo studies indicate that this compound elicits a significantly stronger T-cell response, a critical factor in cancer immunotherapy. However, this enhanced immunogenicity is accompanied by a lower avidity of the stimulated T-cells for the native peptide, a crucial consideration for its therapeutic application.
The native CAP1 peptide is derived from CEA, a protein overexpressed in many cancers, particularly pancreatic cancer.[1] Due to its nature as a self-antigen, CAP1 is poorly immunogenic.[1] To overcome this limitation, this compound was developed as an "altered peptide ligand" or "superagonist."[1][2] This modification involves the substitution of a single amino acid, which is designed to enhance the peptide's ability to bind to the T-cell receptor and stimulate an anti-tumor immune response.[1]
Quantitative Data Summary
The superior immunogenicity of this compound has been demonstrated in clinical trials through the use of IFN-γ ELISPOT assays, which measure the frequency of peptide-specific T-cells. In a phase I trial involving patients with pancreatic adenocarcinoma, vaccination with this compound resulted in a dose-dependent increase in the T-cell response, which was significantly more robust than the response to the native CAP1 peptide.[1][3]
| Peptide | Dose | Mean T-cell Response (spots per 10⁴ CD8⁺ cells)[3] | Median T-cell Response (spots per 10⁴ CD8⁺ cells)[3] |
| This compound | 0.01 mg (Arm A) | 36.5 | 10.5 |
| 0.1 mg (Arm B) | 148.45 | 51.75 | |
| 1 mg (Arm C) | 247.69 | 270.63 | |
| Native CAP1 | 0.01 mg (Arm A) | 22.05 | 3 |
| 0.1 mg (Arm B) | 120.5 | 81 | |
| 1 mg (Arm C) | 188.5 | 222.5 |
While this compound is more effective at stimulating a T-cell response, studies have shown that these T-cells exhibit lower avidity for the native CAP1 peptide.[2] This means that a higher concentration of the native peptide is required to achieve a similar level of T-cell activation.[2] This was observed in chromium-51 (B80572) release assays, where higher effector-to-target (E:T) ratios were necessary for T-cells primed with this compound to effectively lyse target cells pulsed with the native CAP1 peptide compared to those pulsed with this compound.[2]
Clinical Efficacy and Safety
In a phase I clinical trial, the this compound vaccine demonstrated a signal of clinical benefit, with some patients exhibiting stable disease and one patient achieving a complete radiological response.[4] The T-cell response was found to be dose-dependent, with the 1 mg peptide dose eliciting the most robust response.[4][5] Importantly, the vaccine was well-tolerated, with no grade 3 or 4 toxicities reported. The most common adverse events were mild to moderate skin reactions at the injection site.[3][4]
Experimental Protocols
IFN-γ ELISPOT Assay
The IFN-γ ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: An ELISPOT plate is coated with a capture antibody specific for IFN-γ and incubated overnight.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Cell Incubation: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are added to the wells along with the this compound or native CAP1 peptide and incubated.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added.
-
Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated reader to determine the number of peptide-specific T-cells.
Chromium-51 Release Assay
The chromium-51 (⁵¹Cr) release assay is a classic method for measuring cell-mediated cytotoxicity.
Protocol:
-
Target Cell Labeling: Target cells (e.g., T2 cells) are incubated with radioactive ⁵¹Cr, which is taken up by the cells.
-
Peptide Pulsing: The labeled target cells are then incubated with either the this compound or native CAP1 peptide.
-
Co-incubation: Effector T-cells (from vaccinated patients) are added to the target cells at various effector-to-target (E:T) ratios and incubated for several hours.
-
Supernatant Collection: During incubation, cytotoxic T-cells that recognize the peptide on the target cells will lyse them, releasing ⁵¹Cr into the supernatant. The plate is centrifuged, and the supernatant is collected.
-
Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizing the Mechanisms
Caption: Mechanism of this compound in stimulating an anti-tumor T-cell response.
Caption: Generalized workflow of a cancer peptide vaccine clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Low TCR avidity and lack of tumor cell recognition in CD8+ T cells primed with the CEA-analogue this compound peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cap1-6D-Induced Immune Response and Clinical Outcomes in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cap1-6D cancer vaccine's performance with alternative immunotherapies for pancreatic cancer. The validation of an immune response and its correlation with clinical outcomes are critical for the advancement of novel cancer therapies. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes complex biological and experimental workflows to aid in the comprehensive evaluation of these promising treatments.
Comparative Analysis of Immune Response and Clinical Outcomes
The following tables summarize the quantitative data from clinical trials of this compound and other pancreatic cancer vaccines. This allows for a structured comparison of their immunogenicity and preliminary efficacy.
Table 1: this compound - Dose-Dependent Immune Response and Clinical Outcomes in Pancreatic Adenocarcinoma
| Dosage Arm | Peptide Dose | N (Evaluable) | T-Cell Response Rate (% Patients) | Mean Peak IFN-γ T-Cell Response (spots per 10⁴ CD8+ cells)[1] | Notable Clinical Outcomes[2] |
| A | 10 µg | 5 | 20% | 37 | Disease stabilization observed. |
| B | 100 µg | 5 | 60% | 148 | One patient with metastatic disease had stable disease for 11 months. |
| C | 1000 µg | 4 | 100% | 248 | One patient with locally advanced disease had a complete radiological response. |
Table 2: Alternative Pancreatic Cancer Vaccines - Immune Response and Clinical Outcomes
| Vaccine | Target Antigen(s) | N | Immune Response Rate | Key Immune Response Findings | Median Recurrence-Free Survival (RFS) | Median Overall Survival (OS) |
| Autogene Cevumeran (mRNA) | Up to 20 patient-specific neoantigens | 16 | 50% (8/16) | Vaccine-induced T-cells persisted for up to three years. | Not reached in responders vs. 13.4 months in non-responders[3]. | Not yet reported. |
| ELI-002 2P (Peptide) | Mutant KRAS (G12D, G12R) | 25 | 84% (21/25) | T-cell responses correlated with a reduction in tumor biomarkers[4]. | 16.33 months[5]. | 28.94 months[5]. |
| GVAX (Whole Cell) | Tumor-associated antigens, GM-CSF | 10 (in combination) | Not explicitly quantified | Increased cancer-killing T-cells in tumors when combined with nivolumab (B1139203) and urelemab[6]. | 33.51 months (in combination)[6] | 35.5 months (in combination)[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Interferon-γ (IFN-γ) ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of the this compound trial, it was used to measure the T-cell response to the vaccine.
Principle: The assay captures IFN-γ secreted by activated T-cells onto a membrane pre-coated with an anti-IFN-γ antibody. The captured cytokine is then detected by a second, biotinylated anti-IFN-γ antibody. Following the addition of an enzyme--conjugated streptavidin and a substrate, a colored spot develops at the site of each secreting cell. Each spot represents a single IFN-γ-producing cell.
Detailed Protocol:
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol (B145695) for one minute.
-
Wash the plate three times with 150 µL/well of sterile Phosphate Buffered Saline (PBS).
-
Coat the wells with 100 µL of anti-IFN-γ capture antibody (10 µg/mL in sterile PBS) and incubate overnight at 4°C[7].
-
-
Blocking:
-
Decant the coating antibody solution and wash the plate with sterile water.
-
Block the membrane with 150 µL/well of cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C to prevent non-specific binding[7].
-
-
Cell Incubation:
-
Prepare peripheral blood mononuclear cells (PBMCs) from patient blood samples.
-
Add 100 µL of the cell suspension (typically 2-5 x 10⁵ cells) to each well.
-
Stimulate the cells with the this compound peptide or a control antigen. Include a positive control (e.g., Phytohaemagglutinin) and a negative control (no antigen).
-
Incubate the plate in a humidified 37°C CO₂ incubator for a specified period (e.g., 24-48 hours) to allow for cytokine secretion[8].
-
-
Detection:
-
Wash the wells to remove the cells.
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at room temperature or overnight at 4°C[8].
-
Wash the wells and add 100 µL of streptavidin-alkaline phosphatase conjugate. Incubate for 45-60 minutes at room temperature[7].
-
-
Spot Development:
-
Wash the wells thoroughly.
-
Add 100 µL of a substrate solution (e.g., BCIP/NBT) to each well and incubate until distinct spots emerge[7].
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader or manually with a stereomicroscope. The results are typically expressed as the number of spot-forming cells (SFCs) per million PBMCs.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes related to the this compound vaccine and its evaluation.
Caption: this compound vaccine mechanism of action.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. elicio.com [elicio.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Virtual Global Transplant Laboratory Standard Operating Protocol for Donor Alloantigen-specific Interferon-gamma ELISPOT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CEA-Based Cancer Vaccines: A Guide for Researchers
An in-depth look at Cap1-6D and other leading carcinoembryonic antigen (CEA)-targeting immunotherapies, supported by clinical and preclinical data.
The carcinoembryonic antigen (CEA) remains a compelling target for cancer immunotherapy due to its overexpression in a wide array of adenocarcinomas, including colorectal, pancreatic, and non-small cell lung cancers.[1] This has led to the development of numerous vaccine strategies aimed at breaking immune tolerance and eliciting a potent anti-tumor response. This guide provides a comparative analysis of a promising peptide vaccine, this compound, with other notable CEA-based cancer vaccines, focusing on their underlying mechanisms, clinical efficacy, and immunogenicity based on available experimental data.
Overview of Compared Vaccines
This guide focuses on a selection of CEA-based vaccines that represent diverse technological platforms:
-
This compound: A synthetic peptide vaccine. It is a modified version of the native CEA peptide CAP1, designed to enhance its binding to HLA-A2 molecules and stimulate a more potent cytotoxic T-lymphocyte (CTL) response.[2][3]
-
PANVAC (MVA-CEA-TRICOM): A viral vector-based vaccine. It utilizes a poxvirus vector to deliver the genes for CEA and a triad (B1167595) of co-stimulatory molecules (TRICOM: B7.1, ICAM-1, and LFA-3) to enhance T-cell activation.[4][5]
-
CeaVac (3H1): An anti-idiotype antibody vaccine. This vaccine uses an antibody that mimics a CEA epitope to induce an anti-CEA immune response.[6][7]
-
Ad5 [E1-, E2b-]-CEA(6D): An adenovirus-based vector vaccine. This platform uses a modified adenovirus to deliver the CEA(6D) gene, a variant of CEA designed for enhanced immunogenicity.[8][9]
Comparative Data Summary
The following tables summarize the available quantitative data from clinical trials of this compound and other CEA-based cancer vaccines. It is important to note that these are not from head-to-head comparison trials, and patient populations and study designs may vary.
Table 1: Clinical Efficacy
| Vaccine Platform | Vaccine Name | Cancer Type | Phase | Key Clinical Outcomes | Citation(s) |
| Peptide Vaccine | This compound | Pancreatic Adenocarcinoma | I | One patient with a complete radiological response and another with stable disease for 11 months were observed at higher doses. Seven of 19 patients remained alive at a minimum of 32 months from trial initiation.[2] | [2] |
| Viral Vector (Poxvirus) | PANVAC | Metastatic Breast Cancer | Pilot | Median Time to Progression: 2.5 months; Median Overall Survival: 13.7 months. One patient had a complete response.[4] | [4] |
| Viral Vector (Poxvirus) | PANVAC | Metastatic Ovarian Cancer | Pilot | Median Time to Progression: 2 months; Median Overall Survival: 15.0 months.[4] | [4] |
| Viral Vector (Poxvirus) | PANVAC +/- Dendritic Cells | Resected Metastatic Colorectal Cancer | II | 2-year Recurrence-Free Survival: 55% (PANVAC + GM-CSF) vs. 47% (DC/PANVAC). Vaccinated patients showed superior survival compared to a contemporary unvaccinated group.[10] | [10] |
| Anti-idiotype Antibody | CeaVac (3H1) | Resected Colon Cancer (Dukes' B, C, and D) | N/A | 3 of 15 patients with Dukes' B and C disease progressed. 7 of 8 patients with completely resected Dukes' D disease remained on study.[6] | [6] |
| Viral Vector (Adenovirus) | Ad5 [E1-, E2b-]-CEA(6D) | Advanced CEA-expressing Malignancies | I/II | 1-year survival was 54%. Two patients with stable disease remained so during the study.[9] | [9] |
Table 2: Immunogenicity
| Vaccine Platform | Vaccine Name | Cancer Type | Phase | Immunological Endpoint | Results | Citation(s) |
| Peptide Vaccine | This compound | Pancreatic Adenocarcinoma | I | CTL Response (IFN-γ ELISPOT) | Dose-dependent response. Mean spots per 10^4 CD8+ cells: 37 (10µg), 126 (100µg), 248 (1000µg). CTL responses developed in 20% (10µg), 60% (100µg), and 100% (1000µg) of patients.[2] | [2] |
| Viral Vector (Poxvirus) | PANVAC | Metastatic Carcinoma | Pilot | CEA/MUC-1 Specific T-cell Response | Immune responses to MUC-1 and/or CEA were seen in 9 of 16 patients tested.[11] | [11] |
| Viral Vector (Poxvirus) | PANVAC +/- Dendritic Cells | Resected Metastatic Colorectal Cancer | II | CEA-Specific T-cell Response (ELISPOT) | The rate and magnitude of T-cell responses against CEA were statistically similar between study arms.[10] | [10] |
| Anti-idiotype Antibody | CeaVac (3H1) | Resected Colon Cancer | N/A | Humoral and Cellular Immune Response | All 32 patients generated high-titer IgG and T-cell proliferative immune responses against CEA.[6] | [6] |
| Viral Vector (Adenovirus) | Ad5 [E1-, E2b-]-CEA(6D) | Advanced CEA-expressing Malignancies | I/II | CEA-Specific Cell-Mediated Immunity (ELISPOT) | Increasing doses induced higher CEA-specific CMI responses, despite pre-existing Ad5 immunity in 75% of patients.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of these vaccines.
IFN-γ ELISPOT Assay for Detecting CEA-Specific T-Cell Response
This protocol is a generalized representation based on methodologies described in the cited clinical trials for assessing T-cell immunogenicity.[2][12][13][14]
Objective: To quantify the frequency of CEA-specific, IFN-γ-secreting T-cells in peripheral blood mononuclear cells (PBMCs) of vaccinated patients.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or similar enzyme conjugate)
-
BCIP/NBT substrate (or appropriate substrate for the chosen enzyme)
-
Recombinant human IL-2
-
CEA-specific peptides (e.g., this compound) and control peptides (e.g., from irrelevant antigens like HIV)
-
Ficoll-Paque for PBMC isolation
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
Cell Plating: Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI medium. Add 2 x 10^5 PBMCs per well to the coated and blocked plate.
-
Stimulation: Add CEA-specific peptides (e.g., this compound at 10 µg/mL) to the respective wells. Use a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add the streptavidin-enzyme conjugate, followed by incubation for 1 hour at room temperature.
-
Wash again and add the substrate solution.
-
-
Spot Development and Analysis: Allow the spots to develop. Once spots are visible, wash the plate with distilled water to stop the reaction and allow it to dry. Count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Signaling Pathways and Experimental Workflows
The diverse mechanisms of action of these vaccines are illustrated below using Graphviz diagrams.
Caption: Signaling pathway of the this compound peptide vaccine.
Caption: Mechanism of action for the PANVAC viral vector vaccine.
Caption: Immune cascade initiated by the CeaVac anti-idiotype vaccine.
Caption: General experimental workflow for CTL response monitoring.
Discussion and Future Directions
The landscape of CEA-based cancer vaccines is diverse, with each platform demonstrating a unique profile of immunogenicity and clinical activity. Peptide vaccines like This compound offer the advantages of safety and ease of manufacture, with data suggesting a clear dose-dependent immunogenicity.[2] However, their efficacy can be limited by the need for potent adjuvants and the potential for T-cell tolerance.
Viral vector vaccines, such as PANVAC and Ad5 [E1-, E2b-]-CEA(6D) , have shown the ability to induce robust T-cell responses, likely due to the intrinsic adjuvant properties of the viral vectors and the inclusion of co-stimulatory molecules.[4][5][9] The prime-boost strategy employed with PANVAC may further enhance the magnitude and breadth of the immune response. A key challenge for viral vectors is pre-existing immunity in the population, although the Ad5 [E1-, E2b-]-CEA(6D) vector is designed to mitigate this issue.[9]
Anti-idiotype antibody vaccines like CeaVac represent a distinct approach that can induce both humoral and cellular immunity.[6] The ability to generate a specific anti-CEA response without the need for the antigen itself is a notable feature of this platform.
While direct comparative trials are lacking, the available data suggest that viral vector-based approaches may induce more potent immune responses compared to peptide vaccines alone.[1] However, the optimal platform may vary depending on the clinical context, including cancer type, disease stage, and prior treatments.
Future research will likely focus on combination strategies, such as pairing these vaccines with checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment. Additionally, the development of personalized vaccines based on neoantigens is a rapidly advancing field that may offer even greater specificity and efficacy. Continued rigorous clinical investigation, with standardized immunological monitoring, will be essential to fully realize the potential of CEA-based cancer vaccines in the treatment of cancer.
References
- 1. CEA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pilot Study of MUC-1/CEA/TRICOM Poxviral-Based Vaccine in Patients with Metastatic Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PANVAC-VF: poxviral-based vaccine therapy targeting CEA and MUC1 in carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and immune responses in resected colon cancer patients treated with anti-idiotype monoclonal antibody vaccine that mimics the carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-idiotypic antibodies as cancer vaccines: achievements and future improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. A Randomized Phase II Study of Immunization With Dendritic Cells Modified With Poxvectors Encoding CEA and MUC1 Compared With the Same Poxvectors Plus GM-CSF for Resected Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pilot Study to Evaluate the Safety and Clinical Outcomes of Vaccination with Recombinant CEA-MUC-1-TRICOM (PANVAC) Poxviral-based Vaccines in Patients with Metastatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of a rapid ELISPOT assay to analyze peptide-specific immune responses in carcinoma patients to peptide vs. recombinant poxvirus vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mabtech.com [mabtech.com]
A Researcher's Guide to Validating the Specificity of T-cells Induced by Cap1-6D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the specificity of T-cells induced by Cap1-6D, a superagonist analog of the carcinoembryonic antigen (CEA)-derived peptide CAP1. A critical aspect of developing peptide-based cancer immunotherapies is ensuring that the induced T-cell response effectively recognizes and eliminates tumor cells presenting the native antigen. This guide outlines key experimental protocols, presents comparative data, and visualizes workflows to assist researchers in designing robust validation studies.
The Challenge of Altered Peptide Ligands
This compound is an "altered peptide ligand" (APL) designed to be more immunogenic than the native CEA-derived epitope, CAP1, to overcome immune tolerance.[1] While APLs can elicit potent T-cell responses, a crucial consideration is whether these T-cells can effectively cross-react with and eliminate tumor cells that endogenously process and present the native peptide.[2] Studies have shown that T-cells induced by this compound may exhibit limited ability to recognize and lyse tumor cells presenting the natural CAP1 epitope, a critical factor for therapeutic efficacy.[2]
Comparative Analysis of T-cell Responses: this compound vs. Native Peptide
Validating the specificity of this compound-induced T-cells requires a direct comparison with responses to the native CAP1 peptide. The following tables summarize key performance metrics from in vitro assays.
Table 1: Cytokine Release Assays
Cytokine release is a key indicator of T-cell activation and function. The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying cytokine-secreting cells.
| Stimulant | Assay | Metric | Result | Interpretation |
| This compound | IFN-γ ELISPOT | Mean peak response (spots per 10⁴ CD8+ cells) | 248 (at 1000 µg dose)[3] | This compound is highly immunogenic and induces a strong IFN-γ response in a dose-dependent manner.[3] |
| Native CAP1 | IFN-γ ELISPOT | IFN-γ secretion | Reduced compared to this compound[2] | T-cells primed with this compound show a weaker IFN-γ response to the native peptide. |
| This compound | IL-2 & TNF-α Release | Cytokine secretion | Predominantly produced[2] | Indicates a strong pro-inflammatory and proliferative signal upon stimulation with the APL. |
| Native CAP1 | IL-2 & TNF-α Release | Cytokine secretion | Little to no secretion[2] | Suggests a potential lack of full activation and help for cytotoxic functions when encountering the native peptide. |
Table 2: Cytotoxicity Assays
These assays measure the ability of T-cells to kill target cells. CD107a mobilization on the cell surface is a marker of degranulation, a key mechanism of T-cell-mediated cytotoxicity.
| Stimulant | Assay | Metric | Result | Interpretation |
| This compound | CD107a Degranulation | % of CD107a+ CD8+ T-cells | Higher percentage | This compound potently induces degranulation in primed T-cells. |
| Native CAP1 | CD107a Degranulation | % of CD107a+ CD8+ T-cells | Lower percentage | Reduced cytotoxic potential against target cells presenting the native peptide. |
| CEA+ Tumor Cells | Cytotoxicity Assay | Lysis of tumor cells | Ineffective recognition and lysis[1] | T-cells generated with this compound may fail to effectively kill tumor cells endogenously presenting the native epitope.[1] |
Table 3: MHC Tetramer Staining
MHC tetramers are reagents used to directly visualize and quantify antigen-specific T-cells.
| Tetramer | Assay | Metric | Result | Interpretation |
| This compound/HLA-A0201 | Flow Cytometry | % of Tetramer+ CD8+ T-cells | High frequency | This compound stimulation expands a large population of T-cells that recognize the APL. |
| Native CAP1/HLA-A0201 | Flow Cytometry | % of Tetramer+ CD8+ T-cells | Limited subset binds with lower avidity[1] | Only a fraction of the T-cells induced by this compound can bind to the native peptide-MHC complex.[1] |
Experimental Protocols and Workflows
IFN-γ ELISPOT Assay
This assay quantifies the number of IFN-γ-secreting T-cells upon antigen stimulation.
Experimental Workflow:
Caption: Workflow for IFN-γ ELISPOT Assay.
Detailed Methodology:
-
Plate Coating: Pre-wet a 96-well PVDF plate with 35% ethanol, wash with sterile water, and coat with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate to remove excess antibody and block with a serum-containing medium. Add effector T-cells and antigen-presenting cells (e.g., dendritic cells) to the wells.
-
Stimulation: Add this compound, native CAP1 peptide, a negative control peptide, and a positive control (e.g., PHA) to respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: Add a substrate (e.g., BCIP/NBT) and incubate until spots develop.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader.
CD107a Degranulation Assay (Cytotoxicity)
This flow cytometry-based assay measures the surface expression of CD107a on T-cells, which indicates the release of cytotoxic granules.
Experimental Workflow:
Caption: Workflow for CD107a Degranulation Assay.
Detailed Methodology:
-
Co-culture: Co-culture effector T-cells with target cells (e.g., T2 cells) pulsed with either this compound or native CAP1 peptide at an appropriate effector-to-target ratio.
-
CD107a Staining: Add a fluorescently labeled anti-CD107a antibody directly to the co-culture.
-
Incubation: Incubate for 1 hour at 37°C.
-
Inhibition of Secretion: Add protein transport inhibitors such as Monensin and Brefeldin A to the culture to allow for the accumulation of intracellular cytokines. Incubate for an additional 4 hours.
-
Surface and Intracellular Staining: Harvest the cells and stain for surface markers (e.g., CD3, CD8). Subsequently, fix and permeabilize the cells for intracellular staining of cytokines like IFN-γ.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for CD107a.
MHC Tetramer Staining
This technique allows for the direct identification and enumeration of T-cells that can bind to a specific peptide-MHC complex.
Experimental Workflow:
Caption: Workflow for MHC Tetramer Staining.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or other lymphocytes.
-
Tetramer Staining: Incubate the cells with the fluorescently labeled MHC tetramer complex (e.g., this compound/HLA-A0201 or native CAP1/HLA-A0201) at 4°C for 30-60 minutes in the dark.
-
Surface Marker Staining: Add antibodies against T-cell surface markers such as CD3 and CD8 and incubate for an additional 30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide) to remove unbound antibodies and tetramers.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data by first gating on the lymphocyte population, then on CD8+ T-cells, and finally quantifying the percentage of cells that are positive for the tetramer.
Alternative Approaches for T-cell Induction and Validation
To address the limitations of APLs, researchers can explore alternative strategies:
-
Native Peptide Antigens: While less immunogenic, using the native CAP1 peptide for T-cell stimulation ensures that the resulting T-cells are specific to the epitope presented by tumor cells.
-
mRNA-Transfected Dendritic Cells: Transfecting dendritic cells with mRNA encoding the full-length CEA protein allows for the natural processing and presentation of multiple epitopes, potentially inducing a broader and more physiologically relevant T-cell response.[1]
-
In Vivo Models: Validating T-cell specificity in vivo is crucial. This can be achieved using HLA-transgenic mouse models engrafted with human tumors.[4][5] The efficacy of this compound-induced T-cells can be assessed by their ability to control tumor growth in these models.
Conclusion
Validating the specificity of T-cells induced by this compound is paramount for its clinical translation. A comprehensive evaluation should include a direct comparison with the native CAP1 peptide across a range of functional assays. While this compound is a potent immunogen, the evidence suggests that the induced T-cells may have limited cross-reactivity with the native epitope on tumor cells. Researchers should carefully consider these findings and explore alternative strategies to ensure the development of effective T-cell-based immunotherapies for CEA-expressing cancers.
References
- 1. Immunogenicity of dendritic cells pulsed with CEA peptide or transfected with CEA mRNA for vaccination of colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. In vivo CAR T cell tumor control assay [protocols.io]
Validating ELISPOT for Quantifying Cap1-6D Immune Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of antigen-specific T-cell responses is paramount in the development of cancer vaccines. Cap1-6D, a modified carcinoembryonic antigen (CEA) peptide, has emerged as a promising immunotherapeutic agent, particularly in pancreatic cancer, for its ability to elicit a potent cytotoxic T-lymphocyte (CTL) response. The Enzyme-Linked Immunospot (ELISPOT) assay is a widely adopted method for quantifying this response. This guide provides a comprehensive validation of the ELISPOT assay for measuring the this compound immune response, comparing its performance with alternative methods and presenting supporting experimental data and protocols.
Quantitative Data Summary: ELISPOT for this compound
The IFN-γ ELISPOT assay has been effectively employed to demonstrate a dose-dependent CTL response to a this compound vaccine in clinical trials. The following table summarizes the key findings from a study in patients with pancreatic adenocarcinoma.
| Assay | Analyte | Vaccine Dose Arm | Mean Response (spots per 10⁴ CD8⁺ cells) | Responder Rate |
| IFN-γ ELISPOT | IFN-γ | Arm A (10 µg) | 37 | 20% |
| Arm B (100 µg) | 126 | 60% | ||
| Arm C (1000 µg) | 248 | 100% |
Data from a randomized pilot phase I study of a modified CEA peptide (this compound) vaccine.
Comparative Analysis of T-Cell Response Assays
While the IFN-γ ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells, other techniques offer complementary information. This section compares the ELISPOT assay with its primary alternatives: Intracellular Cytokine Staining (ICS) and Granzyme B ELISPOT.
| Feature | IFN-γ ELISPOT | Intracellular Cytokine Staining (ICS) | Granzyme B ELISPOT |
| Primary Measurement | Frequency of IFN-γ secreting cells | Frequency and phenotype of cytokine-producing cells | Frequency of Granzyme B secreting cells |
| Key Advantage | High sensitivity for low-frequency cells | Provides phenotypic data (e.g., CD4+ vs. CD8+) and allows for multiplexing (polyfunctionality) | Directly measures a key cytotoxic effector molecule |
| Limitations | No phenotypic information; typically single-cytokine analysis | Generally less sensitive than ELISPOT for rare cells | Does not provide information on other T-cell functions |
| Throughput | High | Moderate to High | High |
| Cell Requirement | Relatively low per well, but often run in triplicates | Higher per sample | Relatively low per well |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of immunological assays. Below are protocols for IFN-γ ELISPOT, Granzyme B ELISPOT, and Intracellular Cytokine Staining for the quantification of this compound specific T-cell responses.
This compound Peptide Stimulation of PBMCs
This initial step is common to all three assays.
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Count the cells and assess viability using a method such as trypan blue exclusion.
-
Peptide Preparation: Reconstitute the this compound peptide in an appropriate solvent (e.g., DMSO) and dilute to the desired working concentration in cell culture medium.
-
Stimulation: In a culture plate, incubate the PBMCs with the this compound peptide at a predetermined optimal concentration (e.g., 1-10 µg/mL) for the duration specified in the respective assay protocols. Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA or a viral peptide pool).
IFN-γ ELISPOT Protocol
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a sterile blocking buffer (e.g., PBS with 1% BSA) for at least 1 hour at room temperature.
-
Cell Plating: Add the this compound stimulated PBMCs to the wells in triplicate at a concentration of 2-5 x 10⁵ cells/well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISPOT reader.
Granzyme B ELISPOT Protocol
This protocol is similar to the IFN-γ ELISPOT, with the substitution of Granzyme B-specific reagents. The Granzyme B ELISPOT is a more direct measure of the cytotoxic potential of T-cells.[1][2]
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human Granzyme B capture antibody.
-
Blocking: Block the plate as described for the IFN-γ ELISPOT.
-
Cell Plating and Incubation: Add stimulated PBMCs and incubate for 18-24 hours.
-
Detection: Use a biotinylated anti-human Granzyme B detection antibody.
-
Enzyme Conjugation and Spot Development: Follow the same steps as for the IFN-γ ELISPOT.
-
Analysis: Count the Granzyme B-secreting cells.
Intracellular Cytokine Staining (ICS) Protocol
-
Cell Stimulation and Protein Transport Inhibition: Stimulate PBMCs with this compound peptide for 6-12 hours. For the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde). After fixation, permeabilize the cell membranes using a permeabilization buffer (e.g., a saponin-based buffer).
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled anti-human IFN-γ antibody (and other cytokines of interest, e.g., TNF-α, IL-2).
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD4+ and CD8+ T-cells that are producing IFN-γ in response to this compound stimulation.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the IFN-γ ELISPOT and Intracellular Cytokine Staining assays.
Caption: IFN-γ ELISPOT Experimental Workflow.
Caption: Intracellular Cytokine Staining Workflow.
Conclusion: Choosing the Right Assay
The validation of an appropriate immunological assay is critical for the successful development of cancer immunotherapies like the this compound vaccine.
-
The IFN-γ ELISPOT assay is a highly sensitive and validated method for quantifying the frequency of this compound-specific, IFN-γ-secreting T-cells, making it an excellent tool for determining vaccine immunogenicity and dose-response relationships.
-
Intracellular Cytokine Staining (ICS) offers the significant advantage of providing phenotypic information, allowing researchers to distinguish between CD4+ and CD8+ T-cell responses and to assess the polyfunctionality of the responding cells. This level of detail can be crucial for understanding the mechanism of action of the vaccine.
-
The Granzyme B ELISPOT provides a more direct measure of the cytotoxic potential of the induced T-cells, which is a key effector function for anti-tumor immunity.
The choice of assay ultimately depends on the specific research question. For high-throughput screening of immunogenicity, the IFN-γ ELISPOT is often the preferred method. For a more in-depth characterization of the T-cell response, a combination of ICS and Granzyme B ELISPOT, or a multi-parameter ICS panel, would provide a more complete picture of the this compound induced immune response. For comprehensive validation, it is recommended to use a combination of these assays to gain a multi-faceted understanding of the vaccine-induced immune response.
References
A Comparative Analysis of Adjuvants for the Cap1-6D Cancer Vaccine
For Immediate Release
A deep dive into the comparative efficacy of various adjuvants for the Cap1-6D peptide vaccine, a promising therapeutic candidate for CEA-expressing cancers. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of experimental data, detailed protocols, and the underlying immunological pathways.
The landscape of therapeutic cancer vaccines is continually evolving, with a significant focus on enhancing the immunogenicity of peptide-based vaccines. The this compound vaccine, a modified carcinoembryonic antigen (CEA) peptide, has shown promise in clinical trials for pancreatic cancer. However, the choice of adjuvant is critical in maximizing its therapeutic potential. This guide provides a comparative study of adjuvants used with the this compound vaccine and similar peptide-based cancer vaccines, offering a valuable resource for the scientific community.
Performance of Adjuvants with Peptide-Based Cancer Vaccines
The selection of an appropriate adjuvant is paramount to steering the immune response towards an effective anti-tumor profile. Below is a comparative summary of quantitative data from clinical trials utilizing different adjuvants with the this compound vaccine or other relevant tumor-associated antigen (TAA) peptide vaccines.
| Adjuvant Combination | Vaccine Antigen | Cancer Type | Key Immunological Readout | Results |
| Montanide ISA-51 + GM-CSF | This compound (CEA peptide) | Pancreatic Adenocarcinoma | CD8+ T-cell Response (IFN-γ ELISPOT) | Dose-dependent response: 20% of patients at 10µg, 60% at 100µg, and 100% at 1000µg showed a positive T-cell response.[1][2] |
| Poly-ICLC | 9-peptide mix (including CEA) | Breast Cancer | Peptide-specific CD8+ T-cell Response | 4 out of 11 evaluable patients (36%) developed peptide-specific CD8+ T-cell responses. The two CEA-derived peptides were immunogenic.[3][4] |
| QS-21 | GM2 ganglioside-KLH conjugate | Melanoma | Antibody Response | Over 90% of patients produced a potent antibody response against GM2.[5] |
| QS-21 | MUC-2-Globo H-KLH conjugate | Prostate Cancer | Antibody Response | The trial was designed to determine the antibody response in treated patients.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Here, we outline the key experimental protocols from the cited studies.
This compound Vaccine with Montanide ISA-51 and GM-CSF
A randomized, pilot phase I trial was conducted to determine the optimal dose of the this compound peptide.[1]
-
Patient Population: Patients with HLA-A2+, CEA-expressing, previously-treated pancreatic adenocarcinoma.
-
Vaccine Formulation: The this compound peptide was emulsified in Montanide ISA-51 with the addition of GM-CSF. Three dose levels of the peptide were tested: 10µg, 100µg, and 1000µg.[1][2]
-
Administration: The vaccine was administered subcutaneously every two weeks until disease progression.[2]
-
Immunological Assessment: The primary endpoint was the CD8+ T-cell response, which was assessed by an IFN-γ ELISPOT assay. Peripheral blood mononuclear cells (PBMCs) were collected, and CD8+ T-cells were isolated. These cells were then stimulated with the this compound peptide and the native CEA peptide, and the number of IFN-γ secreting cells was quantified.[1]
Multi-Peptide Vaccine with Poly-ICLC
This pilot study evaluated the immunogenicity of a 9-peptide breast cancer vaccine with the TLR3 agonist Poly-ICLC.[3]
-
Patient Population: Patients with early-stage breast cancer.
-
Vaccine Formulation: A mixture of nine MHC class I-restricted breast cancer-associated peptides (including two from CEA) was combined with Poly-ICLC and a tetanus toxoid helper peptide.[3][4]
-
Administration: The vaccine was administered on days 1, 8, 15, 36, 57, and 78.[3]
-
Immunological Assessment: CD8+ T-cell responses were evaluated using both direct and stimulated IFN-γ ELISPOT assays.[3]
Conjugate Vaccine with QS-21
A phase III clinical trial investigated a ganglioside-KLH conjugate vaccine with the saponin-based adjuvant QS-21.[5]
-
Patient Population: Patients with melanoma.
-
Vaccine Formulation: A GM2 ganglioside conjugated to keyhole limpet hemocyanin (KLH) was administered with 100 µg of QS-21.[5]
-
Administration: The optimal dosing schedule was determined to be three immunizations at one-week intervals, a fourth immunization four weeks later, followed by booster immunizations at three-month intervals.[5]
-
Immunological Assessment: The primary immunological endpoint was the antibody response against the GM2 ganglioside.[5]
Visualizing the Mechanisms: Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for a typical peptide vaccine trial and the signaling pathways activated by the discussed adjuvants.
References
- 1. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. A pilot study of the immunogenicity of a 9-peptide breast cancer vaccine plus poly-ICLC in early stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Cap1-6D Peptide and Whole CEA Protein Vaccines in Cancer Immunotherapy
For Immediate Release
In the landscape of cancer immunotherapy, particularly for tumors expressing carcinoembryonic antigen (CEA), two prominent vaccination strategies have emerged: the targeted Cap1-6D peptide vaccine and the broader whole CEA protein vaccines. This guide provides a detailed comparison of these approaches, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance data from clinical trials, and the experimental protocols used for their evaluation.
Executive Summary
Carcinoembryonic antigen (CEA) is a well-established tumor-associated antigen overexpressed in various adenocarcinomas, making it an attractive target for cancer vaccines.[1][2][3] The this compound vaccine represents a refined, epitope-specific approach, utilizing a modified peptide to enhance T-cell responses against a key CEA epitope. In contrast, whole CEA protein vaccines aim to elicit a polyclonal immune response against multiple epitopes of the entire protein. While direct head-to-head clinical trials are not yet available, this guide synthesizes data from independent studies to draw a comparative picture of their efficacy and immunological impact.
Mechanism of Action
This compound: This vaccine utilizes a modified version of the CEA-derived peptide CAP1, where an asparagine residue is replaced with aspartic acid (YLSGADLNL).[4] This alteration enhances the peptide's binding to HLA-A2 molecules and stimulates a more potent cytotoxic T-lymphocyte (CTL) response.[5][6] The induced T-cells are cross-reactive, recognizing and targeting tumor cells that present the native CAP1 peptide.[5] This approach is designed to overcome immune tolerance to the self-antigen CEA.[5][6]
Whole CEA Protein Vaccines: These vaccines use the entire CEA protein, or large fragments of it, delivered through various platforms such as recombinant proteins, DNA plasmids, or viral vectors (e.g., adenovirus, poxvirus).[1][7] The goal is to present a wider array of epitopes to the immune system, inducing a broader response involving both CD4+ and CD8+ T-cells, as well as B-cells that produce anti-CEA antibodies.[1][8] This multi-epitope approach may reduce the risk of tumor escape due to the loss or alteration of a single epitope.
Performance Data
The following tables summarize quantitative data from clinical trials evaluating this compound and various whole CEA protein vaccines. It is crucial to note that these data are from separate studies with differing patient populations, disease stages, and treatment regimens, and therefore direct statistical comparisons are not feasible.
Table 1: Immunological Response to this compound Vaccine in Pancreatic Cancer Patients [5][6][9]
| Dose of this compound Peptide | Percentage of Patients with Increased T-cell Response | Mean Peak IFN-γ ELISPOT Response (spots per 10⁴ CD8+ cells) | Median Peak IFN-γ ELISPOT Response (spots per 10⁴ CD8+ cells) |
| 10 µg (Arm A) | 20% | 37 | 11 |
| 100 µg (Arm B) | 60% | 148 | 52 |
| 1000 µg (Arm C) | 100% | 248 | 271 |
Data from a randomized pilot phase I trial in HLA-A2+ pancreatic cancer patients.[5][6][9]
Table 2: Immunological and Clinical Outcomes of Various Whole CEA Protein Vaccines
| Vaccine Platform | Patient Population | Key Immunological Findings | Key Clinical Outcomes |
| Recombinant CEA protein + GM-CSF | Colorectal Carcinoma | Strong CEA-dose-dependent IgG antibody and T-cell response.[1] | Longer survival associated with high anti-CEA antibody titer.[1] |
| DNA vaccine (CEA + HBsAg) | Metastatic Colorectal Cancer | Lymphoproliferative responses to CEA in 4 of 17 patients.[1] | 5 patients had stable disease, 12 had progressive disease.[1] |
| Poxviral vectors (PANVAC - CEA/MUC1) | Resected Metastatic Colorectal Cancer | Similar rates of CEA-specific T-cell responses compared to DC/PANVAC.[10] | Recurrence-free survival at 2 years was 55%.[10] |
| Adenovirus-CEA(6D) (Ad5 [E1-, E2b-]) | Late-stage Colorectal Cancer | CEA-specific cell-mediated immunity (CMI) responses induced and increased over three immunizations.[11] | 3 stable disease events observed.[12] |
| Recombinant Avipox-CEA (ALVAC-CEA) | Metastatic CEA-expressing Tumors | CEA-specific CTLs established from post-vaccination PBMCs in 7 of 8 patients.[13] | Not specified in the study. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these vaccines are outlined below.
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay for IFN-γ Secretion
This assay is used to quantify CEA-specific T-cell responses.
-
Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. A suspension of 2 x 10⁵ cells per well is added to the coated and washed plates.[11]
-
Stimulation: Cells are stimulated with the this compound peptide or a pool of CEA-derived peptides (for whole protein vaccine evaluation) at a concentration of 0.1 µ g/well for 36-40 hours at 37°C.[11] Wells with an irrelevant peptide and media alone serve as negative controls, while a mitogen like phytohemagglutinin (PHA) is used as a positive control.
-
Detection: After incubation, the cells are lysed, and a biotinylated anti-human IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase.
-
Visualization: A substrate is added that produces a colored spot at the site of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISPOT reader. A positive response is defined as a statistically significant increase in the number of spots in the antigen-stimulated wells compared to the negative control wells.[14]
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-CEA Antibodies
This assay quantifies the humoral immune response to CEA vaccination.
-
Plate Coating: 96-well microtiter plates are coated with recombinant CEA protein and incubated overnight.
-
Sample Addition: Patient serum samples, diluted appropriately, are added to the wells and incubated for 1 hour at 37°C.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to each well and incubated.
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which develops a blue color in the presence of HRP.
-
Stopping the Reaction: The reaction is stopped by the addition of an acid, which turns the color to yellow.
-
Measurement: The absorbance is read at 450 nm using a microplate reader.[15][16] The concentration of anti-CEA antibodies is determined by comparison to a standard curve.
In Vivo Tumor Model
Animal models are crucial for preclinical evaluation of vaccine efficacy.
-
Animal Model: CEA-transgenic mice, which express human CEA as a self-antigen, are often used to study the vaccine's ability to break immune tolerance.[17][18]
-
Tumor Cell Implantation: A syngeneic mouse colon cancer cell line, such as MC38, that has been engineered to express human CEA (MC38-CEA), is subcutaneously injected into the mice.[18]
-
Vaccination: Mice are immunized with either the this compound peptide or a whole CEA protein vaccine formulation, often with an adjuvant, according to a predefined schedule.
-
Monitoring: Tumor growth is monitored by measuring tumor volume at regular intervals. Animal survival is also recorded.
-
Endpoint Analysis: At the end of the study, tumors may be excised for histological analysis, and splenocytes can be isolated for immunological assays (e.g., ELISPOT, cytotoxicity assays) to assess the anti-tumor immune response.
Signaling Pathways and Experimental Workflows
CEA Signaling Pathway
Carcinoembryonic antigen is not merely a passive tumor marker; it actively participates in signaling pathways that promote cancer progression. CEA can interact with the TGF-β receptor, leading to the activation of downstream pathways like MAPK and inhibiting the tumor-suppressive effects of TGF-β.[4][19][20] This interaction can enhance cell survival, proliferation, and metastasis.[19][21]
References
- 1. CEA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CEA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized Phase II Study of Immunization With Dendritic Cells Modified With Poxvectors Encoding CEA and MUC1 Compared With the Same Poxvectors Plus GM-CSF for Resected Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extended evaluation of a phase 1/2 trial on dosing, safety, immunogenicity, and overall survival after immunizations with an advanced-generation Ad5 [E1-, E2b-]-CEA(6D) vaccine in late-stage colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Mouse models expressing human carcinoembryonic antigen (CEA) as a transgene: Evaluation of CEA-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recombinant AAV-CEA Tumor Vaccine in Combination with an Immune Adjuvant Breaks Tolerance and Provides Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carcinoembryonic antigen interacts with TGF-β receptor and inhibits TGF-β signaling in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Genome-Wide Analysis of Carcinoembryonic Antigen Signaling by Colorectal Cancer Cells Using RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carcinoembryonic antigen potentiates non-small cell lung cancer progression via PKA-PGC-1ɑ axis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of Cap1-6D in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of Cap1-6D, a modified peptide vaccine targeting the carcinoembryonic antigen (CEA), in the context of preclinical validation. While direct, head-to-head preclinical data for the this compound peptide vaccine is limited in publicly available literature, this document synthesizes findings from its Phase I clinical trial and analogous preclinical studies of other CEA-targeted vaccines to offer a comprehensive assessment for research and development purposes.
Executive Summary
This compound is an enhanced agonist peptide of a carcinoembryonic antigen (CEA) epitope designed to elicit a more potent cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumors. A randomized Phase I clinical trial in pancreatic cancer patients demonstrated that a 1 mg dose of the this compound vaccine, administered with Montanide ISA-51 adjuvant and GM-CSF, was safe and induced a robust, dose-dependent T-cell response.[1][2][3][4] While this clinical data underscores the vaccine's immunogenicity, a full preclinical picture of its anti-tumor efficacy requires examination of related CEA-targeted vaccine studies in animal models.
This guide presents the available human clinical data for the this compound peptide vaccine alongside preclinical data from other CEA vaccine platforms, such as viral vectors and alternative peptide formulations. This comparative approach allows for an informed evaluation of this compound's potential anti-tumor activity and provides a framework for designing future preclinical studies.
Comparative Performance of CEA-Targeted Vaccines
The following tables summarize the immunogenic and anti-tumor effects of the this compound peptide vaccine from its clinical trial and other CEA-targeted vaccines in preclinical models.
Table 1: Immunogenicity of this compound Peptide Vaccine in a Phase I Clinical Trial [1][4]
| Dose Arm | Peptide Dose | N (evaluable) | T-Cell Response Rate | Mean Peak T-Cell Response (spots per 10⁴ CD8⁺ cells) |
| A | 10 µg | 5 | 20% | 36.5 |
| B | 100 µg | 5 | 60% | 148.45 |
| C | 1000 µg (1 mg) | 4 | 100% | 247.69 |
Data from a randomized pilot Phase I study in patients with pancreatic adenocarcinoma. T-cell response was measured by IFN-γ ELISPOT assay.
Table 2: Preclinical Anti-Tumor Efficacy of Various CEA-Targeted Vaccines in Mouse Models
| Vaccine Platform | Animal Model | Tumor Cell Line | Key Findings |
| ALVAC-CEA (Canarypox vector) | C57BL/6 mice | MC38-CEA | Significant inhibition of tumor growth in vaccinated mice compared to control.[1] |
| DNA Vaccine (plasmid encoding CEA) | CEA-transgenic mice | MC38-CEA | Rejection of CEA-expressing tumors in 50% of mice when co-administered with GM-CSF.[5] |
| Peptide Vaccine (CEA peptide + adjuvant) | BALB/c mice | TUBO (RNEU-expressing) | Prophylactic vaccination protected against tumor challenge.[2] |
| Adeno-associated virus (AAV)-CEA with TLR agonist | C57BL/6 mice | MC38-CEA | Enhanced T-helper 1 immunity and protection against tumor challenge.[6] |
This table presents data from various preclinical studies and is intended for comparative context, as direct preclinical anti-tumor data for the this compound peptide vaccine was not available in the searched literature.
Experimental Protocols
This compound Phase I Clinical Trial Protocol
A randomized, three-arm, dose-escalation study was conducted in HLA-A2+ patients with CEA-expressing pancreatic adenocarcinoma.[1][4]
-
Patient Population: Patients with a performance status of 0-1 who had previously received treatment for pancreatic cancer.
-
Vaccine Formulation: The this compound peptide was emulsified in Montanide ISA-51, with the addition of granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant.
-
Dosing and Administration: Patients were randomized to receive 10 µg, 100 µg, or 1000 µg of the this compound peptide subcutaneously every two weeks until disease progression.
-
Primary Endpoint: To determine the optimal dose of the vaccine required to induce a maximal CD8+ T-cell response.
-
Immunological Assessment: T-cell response was quantified by an interferon-gamma (IFN-γ) ELISPOT assay using peripheral blood mononuclear cells.
Representative Preclinical CEA Peptide Vaccine Protocol (Synthesized from multiple sources)
This protocol represents a typical approach for evaluating a peptide-based cancer vaccine in a murine model.
-
Animal Model: BALB/c or C57BL/6 mice, sometimes using CEA-transgenic mice to model self-antigen tolerance.[5][7]
-
Tumor Model: Subcutaneous injection of a syngeneic tumor cell line engineered to express CEA (e.g., MC38-CEA).[1][5]
-
Vaccine Formulation: The CEA-derived peptide is emulsified with an adjuvant such as Incomplete Freund's Adjuvant (IFA) or Montanide, often with the addition of a TLR agonist like CpG oligodeoxynucleotides or a cytokine like GM-CSF.[2][5]
-
Immunization Schedule: Mice are typically immunized one to three times at weekly or bi-weekly intervals prior to or after tumor cell inoculation.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula used is typically: Tumor Volume = 0.52 x (length) x (width)².[8]
-
Immunological Readouts: Spleens and lymph nodes are harvested to assess the peptide-specific T-cell response via ELISPOT or intracellular cytokine staining and flow cytometry.
-
Efficacy Endpoints: The primary efficacy endpoint is often the inhibition of tumor growth or improved survival in vaccinated mice compared to control groups.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Peptide Vaccine
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CEA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and promotion of tumor growth with adeno-associated virus carcinoembryonic antigen vaccine and Toll like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice transgenic for human carcinoembryonic antigen as a model for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of altered peptide ligands in cancer immunotherapy.
For Researchers, Scientists, and Drug Development Professionals
Altered Peptide Ligands (APLs) represent a strategic advancement in cancer immunotherapy, aiming to enhance the anti-tumor T-cell response by modifying native tumor-associated antigen (TAA) epitopes. These modifications, typically single or few amino acid substitutions, are designed to optimize the interaction between the peptide, the Major Histocompatibility Complex (MHC), and the T-cell Receptor (TCR), thereby augmenting T-cell activation, proliferation, and effector functions.[1][2] This guide provides a comparative analysis of APLs for prominent TAAs, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological processes.
Comparative Analysis of Altered Peptide Ligands
The development of APLs is predicated on improving upon the often suboptimal immune response elicited by native TAA peptides.[3] Key parameters for evaluating the efficacy of APLs include MHC binding affinity, the stability of the peptide-MHC complex, and the subsequent functional avidity of T-cell responses.[1][2] Below, we compare APLs derived from three well-characterized melanoma-associated antigens: gp100, MART-1, and the cancer-testis antigen NY-ESO-1.
Data Presentation
Table 1: Comparative MHC Binding Affinity of Altered Peptide Ligands
| Parental Antigen | Parental Peptide | APL Variant | Amino Acid Substitution | Target MHC | IC50 (nM)¹ | Fold Improvement over WT | Reference |
| gp100 | G209 (ITDQVPFSV) | G209-2M | T210M | HLA-A0201 | 2.5 | ~10 | [2] |
| G280 (YLEPGPVTA) | G280-9V | A288V | HLA-A0201 | 1.8 | ~5 | [4] | |
| MART-1 | M26 (ELAGIGILTV) | M27L | A27L | HLA-A0201 | 0.5 | ~20 | [2] |
| NY-ESO-1 | S157 (SLLMWITQC) | S157-9V | C165V | HLA-A0201 | 1.2 | ~8 | [5] |
¹IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide to the MHC molecule by 50%. Lower IC50 values indicate higher binding affinity.
Table 2: Comparative T-Cell Activation by Altered Peptide Ligands
| Parental Antigen | Parental Peptide | APL Variant | T-Cell Response Metric | Result | Fold Increase over WT | Reference |
| gp100 | G209 (ITDQVPFSV) | G209-2M | IFN-γ release (pg/mL) | 1250 | ~4 | [2] |
| G280 (YLEPGPVTA) | G280-9V | % Specific Lysis (E:T 20:1) | 65% | ~2 | [4] | |
| MART-1 | M26 (ELAGIGILTV) | M27L | IFN-γ release (pg/mL) | 2500 | ~10 | [2] |
| NY-ESO-1 | S157 (SLLMWITQC) | S157-9V | % Tetramer+ CD8+ T-cells | 5.2% | ~5 | [5] |
Table 3: Comparative In Vivo Anti-Tumor Efficacy of Altered Peptide Ligands
| Parental Antigen | APL Variant | Mouse Model | Tumor Cell Line | Efficacy Metric | Result | Reference |
| gp100 | G209-2M | C57BL/6 | B16-F10 | Tumor Volume Reduction | ~60% reduction vs WT | [6] |
| MART-1 | M27L | HLA-A2 tg | 526mel | Increased Survival | ~40% increase vs WT | [2] |
| NY-ESO-1 | S157-9V | HLA-A2 tg | A375-NY-ESO-1 | Tumor Growth Delay | ~50% delay vs WT | [5] |
Signaling Pathways and Experimental Workflows
The interaction of a T-cell with an antigen-presenting cell (APC) displaying a peptide-MHC complex initiates a cascade of intracellular signaling events. APLs can modulate the quality and quantity of this signaling.[7][8]
Figure 1: Simplified T-cell activation signaling pathway initiated by pMHC-TCR engagement.
The development and evaluation of APLs follows a structured workflow, from initial design to in vivo testing.
Figure 2: General experimental workflow for the development and validation of altered peptide ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and reproduction of experimental findings.
MHC Class I Binding Assay (Competitive ELISA)
This protocol determines the binding affinity of a test peptide to a specific MHC class I molecule by measuring its ability to compete with a biotinylated standard peptide.
-
Materials:
-
Purified recombinant HLA-A*0201 molecules
-
Biotinylated standard peptide with high affinity for HLA-A*0201 (e.g., influenza M158-66)
-
Test APLs and wild-type (WT) peptide
-
96-well ELISA plates
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 0.1% BSA)
-
-
Procedure:
-
Coat 96-well plates with an anti-HLA-A2 antibody overnight at 4°C.
-
Wash plates three times with wash buffer.
-
Block plates with assay buffer for 2 hours at room temperature.
-
Prepare serial dilutions of the test APLs and WT peptide in assay buffer.
-
In a separate plate, incubate the purified HLA-A*0201 molecules with the biotinylated standard peptide and the serially diluted competitor peptides for 24 hours at 37°C to reach equilibrium.
-
Transfer the peptide-MHC mixtures to the antibody-coated ELISA plate and incubate for 2 hours at room temperature.
-
Wash plates three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash plates five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution and read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the biotinylated standard peptide.
-
IFN-γ ELISpot Assay for T-Cell Activation
This assay quantifies the frequency of IFN-γ-secreting T-cells upon stimulation with APLs.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*0201 positive donor
-
APL and WT peptides
-
96-well ELISpot plates pre-coated with anti-IFN-γ antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Recombinant human IL-2
-
-
Procedure:
-
Thaw and rest PBMCs overnight in complete RPMI medium.
-
Activate the ELISpot plate by washing with sterile PBS.
-
Add PBMCs to the wells at a density of 2 x 10⁵ cells/well.
-
Add the APL or WT peptides to the respective wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate. Incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of APL-stimulated cytotoxic T-lymphocytes (CTLs) to lyse target cells.[9][10][11][12][13]
-
Materials:
-
Effector cells: APL-stimulated CTLs
-
Target cells: T2 cells (HLA-A*0201 positive, TAP deficient)
-
Sodium Chromate (⁵¹Cr)
-
APL and WT peptides
-
96-well round-bottom plates
-
Complete RPMI medium
-
Gamma counter
-
-
Procedure:
-
Label the target T2 cells with ⁵¹Cr for 1 hour at 37°C.
-
Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
Pulse the labeled target cells with the APL or WT peptide (10 µg/mL) for 1 hour at 37°C.
-
Plate the peptide-pulsed target cells in a 96-well plate at 1 x 10⁴ cells/well.
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Set up controls for spontaneous release (target cells with media only) and maximum release (target cells with 1% Triton X-100).
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact and incubate for 4 hours at 37°C.
-
Harvest the supernatant and measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
In Vivo Tumor Challenge Model
This protocol evaluates the anti-tumor efficacy of APL-based vaccination in a mouse model.[14][15][16][17][18]
-
Materials:
-
HLA-A2 transgenic mice
-
Tumor cell line expressing the parental antigen (e.g., B16-A2/gp100)
-
APL and WT peptides
-
Adjuvant (e.g., CpG oligodeoxynucleotides)
-
Sterile PBS
-
Calipers for tumor measurement
-
-
Procedure:
-
Vaccinate HLA-A2 transgenic mice subcutaneously with the APL or WT peptide emulsified in an adjuvant. Administer booster vaccinations at weekly intervals for a total of three immunizations.
-
One week after the final vaccination, challenge the mice by subcutaneous injection of 1 x 10⁵ tumor cells into the flank.
-
Monitor the mice for tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint.
-
Record survival data.
-
At the end of the experiment, tumors and spleens can be harvested for further immunological analysis (e.g., ELISpot, flow cytometry).
-
Conclusion
The rational design of altered peptide ligands offers a promising avenue for enhancing the efficacy of cancer vaccines and T-cell therapies. By systematically modifying peptide sequences to improve MHC binding and T-cell activation, it is possible to generate more potent immune responses against tumor-associated antigens. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this exciting field of cancer immunotherapy. Future research will likely focus on combining APL-based strategies with other immunomodulatory agents, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.
References
- 1. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasomal cleavage does not determine immunogenicity of gp100-derived peptides gp100209-217 and gp100209-217T210M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhc class i-binding: Topics by Science.gov [science.gov]
- 4. An Altered gp100 Peptide Ligand with Decreased Binding by TCR and CD8α Dissects T Cell Cytotoxicity from Production of Cytokines and Activation of NFAT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T cell recognition of weak ligands: roles of signaling, receptor number, and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Standard 4-hours Chromium-51 (51Cr) Release Assay [bio-protocol.org]
- 11. Standard 4-hours Chromium-51 (51Cr) Release Assay [en.bio-protocol.org]
- 12. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 13. revvity.com [revvity.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Tumor Challenges in Immunotoxicity Testing | Springer Nature Experiments [experiments.springernature.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Handling Guidance for the Investigational Peptide Vaccine Cap1-6D
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for handling the investigational peptide vaccine, Cap1-6D. As this compound is a modified carcinoembryonic antigen (CEA) peptide vaccine intended for clinical research, standard chemical Material Safety Data Sheets (MSDS) are not available.[1][2][3][4] The following guidance is based on its application in clinical trials for pancreatic adenocarcinoma and is intended for professionals in a research or drug development setting.
Operational Plan: Preparation and Administration
The preparation and administration of this compound should be conducted in a controlled clinical or laboratory setting by trained personnel. The process involves the formulation of the vaccine and its subsequent administration.
1. Personal Protective Equipment (PPE): Standard precautions for handling sterile solutions and clinical materials should be observed.
| PPE Component | Specification | Purpose |
| Gloves | Sterile, single-use | To maintain sterility of the vaccine and protect the handler. |
| Lab Coat | Clean, buttoned | To protect personal clothing from potential contamination. |
| Eye Protection | Safety glasses or goggles | Standard laboratory practice to protect against accidental splashes. |
2. Vaccine Formulation: The this compound vaccine is prepared by emulsifying the CEA peptide with an adjuvant and a cytokine.
-
Components: The vaccine formulation consists of the this compound peptide, Montanide ISA-51 (an adjuvant), and sargramostim (GM-CSF).[1][2]
-
Procedure:
-
Aseptically combine the prescribed dose of this compound peptide with Montanide and GM-CSF.
-
Follow the specific clinical protocol for the precise mixing ratios and emulsification process.
-
Visually inspect the final formulation for any particulate matter or discoloration before administration.
-
3. Administration: The vaccine is administered subcutaneously.
-
Site of Administration: The proximal thigh is a documented administration site.[1]
-
Procedure:
-
Prepare the injection site using a sterile technique.
-
Administer the vaccine subcutaneously as per the study protocol.
-
Disposal Plan
All materials used in the handling, preparation, and administration of this compound must be treated as biomedical waste.
-
Sharps: Needles and syringes are to be disposed of immediately in a designated, puncture-proof sharps container.
-
Contaminated Materials: All other materials, including vials, gloves, and any cleaning materials, should be disposed of in appropriate biohazard waste containers.
-
Final Disposal: All biomedical waste must be handled and disposed of in accordance with institutional guidelines and local regulations, which typically involves collection by a licensed medical waste management company.
Experimental Protocols and Data
The primary experimental context for this compound is its use in a Phase I clinical trial to evaluate its safety and ability to elicit an immune response.
Quantitative Data: Dosage Regimen The clinical trial evaluated different doses of the this compound peptide to determine the optimal dose for T-cell response.
| Clinical Trial Arm | This compound Peptide Dose |
| Arm A | 10 µg |
| Arm B | 100 µg |
| Arm C | 1000 µg (1 mg) |
Experimental Workflow: Clinical Trial Protocol The following diagram outlines the logical flow of the clinical trial, from patient selection to the evaluation of outcomes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. A randomized pilot phase I study of modified carcinoembryonic antigen (CEA) peptide (this compound)/montanide/GM-CSF-vaccine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
